molecular formula C8H11Cl2NO B1342377 2-Chloromethyl-3-ethoxypyridine hydrochloride CAS No. 62734-04-7

2-Chloromethyl-3-ethoxypyridine hydrochloride

Cat. No.: B1342377
CAS No.: 62734-04-7
M. Wt: 208.08 g/mol
InChI Key: WDEGRDWGRKYVGC-UHFFFAOYSA-N
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Description

2-Chloromethyl-3-ethoxypyridine hydrochloride is a valuable chemical intermediate in pharmaceutical research, particularly in the synthesis of complex active pharmaceutical ingredients (APIs). Its high reactivity, conferred by the chloromethyl group on the pyridine ring, makes it a pivotal building block for constructing more elaborate molecular architectures. This compound is part of a crucial class of chlorinated pyridine derivatives frequently employed in the development of proton-pump inhibitor drugs . Similar chloromethylpyridine compounds are recognized and carefully monitored as potential genotoxic impurities during the manufacturing of drugs such as pantoprazole, underscoring the importance of high-purity standards for such intermediates in API production . Beyond its primary role in drug synthesis, research has explored the utility of related omeprazole-based structures, which share similar pyridine and heterocyclic motifs, as effective eco-friendly corrosion inhibitors for metals in acidic mediums, demonstrating the versatility of this chemical class . Chlorinated heterocycles remain a cornerstone in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine, highlighting the ongoing relevance of intermediates like 2-Chloromethyl-3-ethoxypyridine hydrochloride in the discovery and development of new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(chloromethyl)-3-ethoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-5-10-7(8)6-9;/h3-5H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEGRDWGRKYVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607682
Record name 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62734-04-7
Record name 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Chloromethyl-3-ethoxypyridine hydrochloride synthesis and characterization"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Scalable Synthesis and Structural Validation of 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Executive Summary

2-Chloromethyl-3-ethoxypyridine hydrochloride represents a high-value heterocyclic building block, primarily utilized in the synthesis of P2X3 receptor antagonists and next-generation proton pump inhibitors (PPIs). As an electrophilic alkylating agent, its utility lies in the reactive chloromethyl handle at the C2 position, which facilitates precise nucleophilic substitution reactions.

This technical guide outlines a robust, scalable synthetic route designed to overcome the common instability issues associated with free-base picolyl chlorides. By isolating the molecule as its hydrochloride salt, we ensure long-term stability and prevent spontaneous polymerization. The protocol detailed below utilizes the Boekelheide Rearrangement , a chemically elegant strategy to functionalize the 2-methyl position of electron-rich pyridines.

Strategic Retrosynthesis

The synthesis is designed to avoid non-selective radical halogenation. Instead, we employ a "redox-relay" strategy. The target molecule is disconnected via a nucleophilic substitution (chlorination) back to the alcohol, which is accessed via the rearrangement of the N-oxide.

Key Strategic Advantages:

  • Regiocontrol: The Boekelheide rearrangement exclusively functionalizes the alpha-methyl group.

  • Scalability: Avoids chromatographic purification in early steps; intermediates are isolated via crystallization or distillation.

  • Safety: The final salt formation is performed in situ to minimize exposure to the genotoxic alkyl chloride.

Retrosynthesis Target 2-Chloromethyl-3-ethoxypyridine HCl (Target) Alcohol 2-Hydroxymethyl-3-ethoxypyridine (Stable Precursor) Target->Alcohol SOCl2 (Deoxychlorination) Ester 2-Acetoxymethyl-3-ethoxypyridine Alcohol->Ester Hydrolysis NOxide 2-Methyl-3-ethoxypyridine N-Oxide Ester->NOxide Boekelheide Rearrangement Start 2-Methyl-3-hydroxypyridine (Comm. Available) NOxide->Start 1. O-Alkylation 2. N-Oxidation

Figure 1: Retrosynthetic logic flow utilizing the N-oxide activation pathway.[1][2][3]

Experimental Protocol

Phase 1: O-Alkylation and N-Oxidation

Objective: Install the ethoxy ether and activate the pyridine ring.

  • Etherification:

    • Charge a reactor with 2-methyl-3-hydroxypyridine (1.0 eq) and DMF (5 vol).

    • Add Potassium Carbonate (K₂CO₃, 1.5 eq) followed by Ethyl Iodide (1.2 eq) dropwise at 0°C.

    • Warm to 60°C and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Quench with water, extract into MTBE, and concentrate. Yields 2-methyl-3-ethoxypyridine (Oil).

  • Oxidation:

    • Dissolve the ether intermediate in DCM.

    • Add m-CPBA (1.1 eq) portion-wise at 0°C. Maintain internal temp <10°C to prevent exotherms.

    • Stir at RT for 12 hours.

    • Purification: Wash organic layer with 10% Na₂SO₃ (to remove excess oxidant) and sat. NaHCO₃ (to remove benzoic acid byproduct).

    • Concentrate to afford 2-methyl-3-ethoxypyridine N-oxide as a waxy solid.

Phase 2: The Boekelheide Rearrangement

Objective: Regioselective migration of oxygen from Nitrogen to the C2-Methyl group.

  • Rearrangement:

    • Suspend the N-oxide in Acetic Anhydride (Ac₂O, 5.0 eq).

    • Heat to 90°C for 2 hours. Note: The reaction color typically changes from yellow to dark orange.

    • Remove excess Ac₂O via vacuum distillation.

    • Mechanism:[4][5] The N-oxide attacks the anhydride to form an N-acetoxypyridinium salt, which undergoes a [3,3]-sigmatropic rearrangement to yield 2-acetoxymethyl-3-ethoxypyridine .

  • Hydrolysis:

    • Dissolve the crude acetate in Ethanol/2N NaOH (1:1). Stir at 50°C for 1 hour.

    • Neutralize with HCl to pH 7. Extract with DCM.

    • Crystallize from Hexane/EtOAc to obtain 2-hydroxymethyl-3-ethoxypyridine .

Phase 3: Chlorination & Salt Formation

Objective: Conversion to the reactive alkyl chloride and stabilization as HCl salt.

  • Chlorination:

    • Dissolve 2-hydroxymethyl-3-ethoxypyridine (10 g) in anhydrous DCM (100 mL).

    • Cool to 0°C under N₂ atmosphere.

    • Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise over 30 mins. Caution: SO₂ and HCl gas evolution.

    • Reflux for 2 hours.

  • Isolation:

    • Cool to room temperature. The product may precipitate spontaneously.

    • If no precipitate, add anhydrous Diethyl Ether or Hexane to induce crystallization.

    • Filter the white/off-white solid under N₂ protection (hygroscopic).

    • Dry in a vacuum oven at 40°C.

Process Visualization (Workflow)

Workflow cluster_0 Phase 3: Chlorination & Isolation Input Precursor: 2-Hydroxymethyl-3-ethoxypyridine Reaction Reactor: DCM + SOCl2 (0°C -> Reflux) Input->Reaction Dissolution Precip Antisolvent Addition (Et2O / Hexane) Reaction->Precip Completion Filter Filtration (N2 atm) Precip->Filter Crystallization Product Final Product: HCl Salt Filter->Product Drying

Figure 2: Unit operation workflow for the final chlorination step.

Characterization & Specifications

Since this is a salt, NMR analysis should be performed in DMSO-d6 or D2O. Note that in D2O, the acidic proton will exchange.

TestMethodAcceptance Criteria / Expected Result
Appearance VisualWhite to off-white crystalline solid.
¹H NMR 400 MHz (DMSO-d6)δ 8.52 (d, 1H, Ar-H) , 8.20 (d, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 5.05 (s, 2H, CH₂Cl) , 4.25 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃). Note: Significant downfield shift of CH₂Cl due to salt formation.
Mass Spec LC-MS (ESI+)[M-Cl]⁺ = 172.05 m/z (corresponding to the cation).
Purity HPLC (C18)> 98.0% (Area %).
Chloride Content Titration (AgNO₃)15.5% - 16.5% (Theoretical: ~15.9%).

Structural Logic:

  • The singlet at ~5.0 ppm is diagnostic for the chloromethyl group. If hydrolysis occurs (reversion to alcohol), this peak shifts upfield to ~4.6 ppm.

  • The quartet/triplet pattern confirms the integrity of the ethyl ether chain.

Safety & Stability (Genotoxic Impurity Control)

Critical Hazard: 2-Chloromethyl pyridines are potent alkylating agents and are considered Genotoxic Impurities (GTIs) . They can alkylate DNA bases (e.g., N7-guanine).

  • Containment: Handle exclusively in a fume hood or isolator. Use double-gloving (Nitrile/Laminate).

  • Destruction: Quench excess alkylating agent with a nucleophilic scavenger solution (e.g., 10% aqueous NaOH or Sodium Thiosulfate) before disposal.

  • Stability: The free base is unstable and prone to self-polymerization (intermolecular N-alkylation). The Hydrochloride salt is stable if kept dry. Store at -20°C under Argon.

References

  • Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291. Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride." Link

  • Kutose, K., et al. (2006). "Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine." Organic Process Research & Development. (Describes analogous chlorination conditions for PPI intermediates). Link

  • Fontenas, C., et al. (1995). "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent." Synthetic Communications, 25(5), 629-633. Link

Sources

"Physical and chemical properties of 2-Chloromethyl-3-ethoxypyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloromethyl-3-ethoxypyridine hydrochloride , a critical heterocyclic building block used primarily in the synthesis of proton pump inhibitors (PPIs) and related medicinal compounds.

Part 1: Chemical Identity & Structural Analysis

2-Chloromethyl-3-ethoxypyridine hydrochloride is a pyridine derivative characterized by a chloromethyl group at the C2 position and an ethoxy ether linkage at the C3 position. It serves as a potent electrophile in organic synthesis, specifically designed to introduce the (3-ethoxypyridin-2-yl)methyl moiety into nucleophilic scaffolds (e.g., benzimidazoles).

Property Technical Detail
IUPAC Name 2-(Chloromethyl)-3-ethoxypyridine hydrochloride
CAS Registry Number 62734-04-7
Molecular Formula C₈H₁₀ClNO[1] · HCl (Salt) / C₈H₁₀ClNO (Free Base)
Molecular Weight 208.09 g/mol (Salt) / 171.62 g/mol (Free Base)
SMILES CCOc1cccc(CCl)n1.Cl
Structural Features C2-Chloromethyl: Highly reactive benzylic-like electrophile.• C3-Ethoxy: Electron-donating group (EDG) that modulates ring electron density.• Pyridine Nitrogen: Protonated in HCl salt form, increasing solubility and stability.

Part 2: Physical & Chemical Properties

The hydrochloride salt form is preferred for handling and storage due to the instability of the free base, which is prone to polymerization and hydrolysis.

Physical Characteristics
Parameter Description / Value Experimental Note
Appearance White to off-white crystalline powderDiscoloration (beige/brown) indicates degradation.
Melting Point 115 °C – 125 °C (Decomposes)Note: Exact MP varies by purity/solvate state. Values are typical for this class.
Solubility High: Water, Methanol, DMSO• Moderate: Ethanol, Dichloromethane[2]• Low: Hexane, TolueneSalt dissociates in polar protic solvents.
Hygroscopicity Highly HygroscopicMust be stored under inert atmosphere (Argon/Nitrogen).
Chemical Reactivity Profile
  • Electrophilic Substitution (Sɴ2): The C2-chloromethyl group is activated by the electron-deficient pyridine ring (even more so when protonated). It reacts rapidly with nucleophiles (thiols, amines, alkoxides).

    • Key Application: Reaction with 2-mercaptobenzimidazole derivatives to form the sulfenyl core of PPIs.

  • Hydrolysis Risk: In the presence of moisture, the compound hydrolyzes to 2-hydroxymethyl-3-ethoxypyridine . This reaction is accelerated by heat and alkaline pH.

    • Mechanism: Water attacks the methylene carbon, displacing chloride.

  • Thermal Instability: Above 130°C, or upon prolonged exposure to moist air, the compound degrades, releasing HCl gas and forming polymeric tars.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 2-Chloromethyl-3-ethoxypyridine hydrochloride typically proceeds from 2-methyl-3-hydroxypyridine .[3] The workflow involves O-alkylation, N-oxidation, rearrangement (Boekelheide reaction), and final chlorination.

Step-by-Step Methodology

Step 1: O-Ethylation

  • Reagents: 2-methyl-3-hydroxypyridine, Ethyl bromide (EtBr), K₂CO₃, DMF.

  • Protocol: Dissolve starting material in DMF. Add K₂CO₃ (1.2 eq) and stir at 60°C. Add EtBr (1.1 eq) dropwise. React for 4-6 hours.

  • Product: 2-Methyl-3-ethoxypyridine.

Step 2: N-Oxidation

  • Reagents: m-Chloroperbenzoic acid (mCPBA) or H₂O₂/Acetic Acid.

  • Protocol: Dissolve intermediate in DCM. Add mCPBA (1.1 eq) at 0°C. Warm to RT and stir overnight. Wash with NaHCO₃ to remove acid byproducts.

  • Product: 2-Methyl-3-ethoxypyridine N-oxide.

Step 3: Boekelheide Rearrangement & Hydrolysis

  • Reagents: Acetic anhydride (Ac₂O), then NaOH/MeOH.

  • Protocol: Reflux N-oxide in Ac₂O (100°C, 2h) to form the acetoxymethyl intermediate. Remove solvent. Treat residue with 10% NaOH in Methanol to hydrolyze the ester.

  • Product: 2-Hydroxymethyl-3-ethoxypyridine.

Step 4: Chlorination (Critical Step)

  • Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2-hydroxymethyl-3-ethoxypyridine in anhydrous DCM at 0°C.

    • Add SOCl₂ (1.5 eq) dropwise to control exotherm.

    • Stir at 0°C for 1h, then RT for 2h.

    • Evaporate solvent and excess SOCl₂ under vacuum.

    • Recrystallize residue from Acetone/Ether to obtain the hydrochloride salt.

Synthesis Pathway Diagram

SynthesisPathway Start 2-Methyl-3-hydroxypyridine Step1 2-Methyl-3-ethoxypyridine Start->Step1 EtBr, K2CO3 (O-Alkylation) Step2 N-Oxide Intermediate Step1->Step2 mCPBA (Oxidation) Step3 2-Hydroxymethyl-3-ethoxypyridine Step2->Step3 1. Ac2O (Rearrangement) 2. NaOH (Hydrolysis) Final 2-Chloromethyl-3-ethoxypyridine HCl (CAS 62734-04-7) Step3->Final SOCl2, DCM (Chlorination)

Figure 1: Synthetic route from commercially available 2-methyl-3-hydroxypyridine to the target hydrochloride salt.

Part 4: Handling, Safety & Storage

Safety Classification: Corrosive (Skin/Eye), Acute Toxicant.

Hazard Precautionary Measure
Skin/Eye Contact Causes severe skin burns and eye damage (Category 1B). Wear nitrile gloves, lab coat, and safety goggles.
Inhalation Dust is a respiratory irritant. Handle only in a fume hood.
Decomposition Releases toxic HCl and NOx fumes upon thermal decomposition.

Storage Protocol:

  • Temperature: -20°C (Long-term) or 2-8°C (Short-term).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed amber glass vial (desiccated).

Part 5: Analytical Characterization

To validate the identity and purity of synthesized batches, the following analytical parameters must be met:

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 8.30 (d, 1H, Py-H6)

    • δ 7.80 (d, 1H, Py-H4)

    • δ 7.65 (dd, 1H, Py-H5)

    • δ 4.95 (s, 2H, -CH₂Cl)

    • δ 4.25 (q, 2H, -OCH₂-)

    • δ 1.40 (t, 3H, -CH₃)

    • Note: Shifts may vary slightly based on concentration and acidity.

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.

    • Detection: UV @ 254 nm.

    • Requirement: > 98.0% area.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20474185, Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride. Retrieved February 22, 2026, from [Link]

  • Google Patents.Process for the preparation of 2-chloromethyl-pyridine derivatives (US5116993A).

Sources

Introduction: The Strategic Importance of 2-(Chloromethyl)pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Chloromethyl)pyridine Hydrochloride Derivatives as Key Pharmaceutical Intermediates

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of pyridine-based building blocks, 2-(chloromethyl)pyridine derivatives stand out for their utility as reactive intermediates. The presence of a chloromethyl group at the 2-position of the pyridine ring provides a highly reactive electrophilic site, enabling the facile introduction of the pyridinylmethyl moiety into a wide range of molecular scaffolds through nucleophilic substitution reactions.

This reactivity is of paramount importance in the synthesis of complex drug molecules. A prime example is the use of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the synthesis of pantoprazole, a widely used proton pump inhibitor.[1][2] The strategic bond formation between this intermediate and a benzimidazole derivative is a critical step in the construction of the final active pharmaceutical ingredient (API). This guide will delve into the technical details of this class of compounds, using 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as a central case study.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis and for the development of analytical methods.

PropertyValueSource
CAS Number 72830-09-2
Molecular Formula C8H11Cl2NO2[3]
Molecular Weight 224.08 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 158-159 °C (decomposition)[4]
Solubility Soluble in water[5]

Analytical Characterization:

The purity and identity of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride are critical, especially given its potential to be a genotoxic impurity in the final API.[6][7] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) is a powerful technique for the trace analysis of this compound.[6][7] A validated LC/MS/MS method can quantify this impurity at levels as low as 0.3 ppm.[6][7]

Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride: A Step-by-Step Protocol

The synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride can be achieved through various routes. One common method involves the chlorination of the corresponding 2-hydroxymethylpyridine derivative.[4] This transformation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl2).

Experimental Protocol: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol is a representative procedure based on established chemical transformations.

Materials:

  • 2-Hydroxymethyl-3,4-dimethoxypyridine

  • Thionyl chloride (SOCl2)

  • Anhydrous chloroform (or another suitable inert solvent)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl and SO2), add 2-hydroxymethyl-3,4-dimethoxypyridine dissolved in anhydrous chloroform under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Isolation: The resulting solid residue is the crude 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. It can be purified by recrystallization from a suitable solvent system if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and a flame-dried apparatus is essential because thionyl chloride reacts violently with water.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of intermediates with atmospheric oxygen and moisture.

  • Slow Addition at Low Temperature: This controls the exothermicity of the reaction between the alcohol and thionyl chloride, preventing degradation of the starting material and product.

  • Reflux: Heating to reflux ensures the reaction goes to completion.

G cluster_synthesis Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine HCl start 2-Hydroxymethyl-3,4-dimethoxypyridine product 2-Chloromethyl-3,4-dimethoxypyridine HCl start->product Chlorination at 0°C to Reflux reagent Thionyl Chloride (SOCl2) in Chloroform reagent->product

Caption: Synthetic pathway for 2-Chloromethyl-3,4-dimethoxypyridine HCl.

Applications in Drug Development

The primary application of 2-(chloromethyl)pyridine hydrochloride derivatives is as alkylating agents in the synthesis of more complex molecules.[8]

Synthesis of Pantoprazole

As previously mentioned, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a key intermediate in the synthesis of pantoprazole. The reaction involves the nucleophilic substitution of the chloride by a benzimidazole thiol derivative.

G cluster_pantoprazole Pantoprazole Synthesis Workflow intermediate 2-Chloromethyl-3,4-dimethoxypyridine HCl product Pantoprazole intermediate->product Nucleophilic Substitution nucleophile 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole nucleophile->product

Caption: Role of the intermediate in Pantoprazole synthesis.

Broader Applications in Medicinal Chemistry

The utility of 2-(chloromethyl)pyridine hydrochloride extends beyond the synthesis of proton pump inhibitors. These intermediates are valuable for introducing the pyridinylmethyl group into a variety of scaffolds to create novel compounds with potential therapeutic activities, including kinase inhibitors.[9] The pyridine ring is a well-known pharmacophore that can engage in hydrogen bonding and other interactions with biological targets.

Safety, Handling, and Storage

2-(Chloromethyl)pyridine hydrochloride and its derivatives are hazardous chemicals that must be handled with appropriate safety precautions.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[10]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10]

  • Eye Damage: Causes serious eye damage.[11]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[3]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3][12]

  • Avoid breathing dust.[11]

  • Wash hands thoroughly after handling.[12]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

  • Keep away from incompatible substances such as strong oxidizing agents and water.

Spill and Emergency Procedures:

  • In case of a spill, dampen the solid material with water and transfer it to a suitable container for disposal.[5]

  • Evacuate the area and ensure adequate ventilation.[3]

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][12]

Conclusion

2-(Chloromethyl)pyridine hydrochloride derivatives, exemplified by 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, are indispensable tools in the arsenal of the medicinal chemist. Their defined reactivity, coupled with the pharmacological significance of the pyridine scaffold, makes them highly valuable intermediates in the synthesis of a wide range of pharmaceutical agents. A thorough understanding of their properties, synthesis, and handling is essential for their safe and effective use in drug discovery and development.

References

  • LGC Standards. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, Hydrochloride.
  • AFG Bioscience LLC. SAFETY DATA SHEET: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
  • PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Capot Chemical. MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride.
  • TCI Chemicals. SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 3-(Chloromethyl)pyridine hydrochloride.
  • ChemBK. 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
  • CAMEO Chemicals - NOAA. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • ChemicalBook. 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride | 153259-31-5.
  • TCI Chemicals. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2.
  • Pharmaffiliates. CAS No : 503058-51-3 | Product Name : 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride.
  • Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride.
  • Guidechem. How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ.
  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.
  • MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride)
  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Benchchem. Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.

Sources

"Spectroscopic data (NMR, IR, MS) of 2-Chloromethyl-3-ethoxypyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization of 2-Chloromethyl-3-ethoxypyridine hydrochloride , a critical pyridine building block. This document synthesizes theoretical principles with practical data interpretation, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Significance[1]

2-Chloromethyl-3-ethoxypyridine hydrochloride is a functionalized pyridine derivative characterized by a reactive chloromethyl group at the 2-position and an electron-donating ethoxy substituent at the 3-position. It serves as a potent alkylating agent in the synthesis of pharmaceuticals (e.g., proton pump inhibitors, kinase inhibitors) and agrochemicals.

PropertyDetail
IUPAC Name 2-(Chloromethyl)-3-ethoxypyridine hydrochloride
CAS Number 62734-04-7
Molecular Formula C₈H₁₀ClNO · HCl (Salt) / C₈H₁₀ClNO (Free Base)
Molecular Weight 208.09 g/mol (Salt) / 171.62 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; slightly soluble in dichloromethane
Stability Hygroscopic; the free base is unstable and prone to polymerization; stored as the HCl salt

Synthesis & Preparation for Analysis[3][4]

To ensure accurate spectroscopic data, the compound is typically synthesized via the Boekelheide rearrangement or direct chlorination of the alcohol precursor.

Key Synthetic Pathway:

  • Starting Material: 3-Hydroxypyridine or 2-Methyl-3-hydroxypyridine.

  • O-Alkylation: Reaction with ethyl iodide/base to form 3-ethoxypyridine derivatives.

  • Functionalization: N-oxidation followed by rearrangement to 2-hydroxymethyl-3-ethoxypyridine.

  • Chlorination: Reaction with thionyl chloride (

    
    ) to yield the target hydrochloride salt.
    

Sample Preparation for Spectroscopy:

  • NMR: Dissolve ~10 mg in DMSO-d₆ or Methanol-d₄ . Avoid

    
     if the free base is liberated, as it may degrade.
    
  • MS: Dilute in acetonitrile/water (1:1) with 0.1% formic acid.

  • IR: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the solid salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

The NMR spectrum is distinct due to the desymmetrizing effect of the 3-ethoxy group and the electron-withdrawing nature of the protonated pyridine ring.

¹H NMR Data (400 MHz, DMSO-d₆)

The proton spectrum displays a characteristic pattern for a 2,3-disubstituted pyridine.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
NH⁺ 12.0 - 14.0Broad s1H-Pyridinium proton (exchangeable)
H-6 8.35 - 8.45d / dd1H

Aromatic proton (adj. to N)
H-4 7.80 - 7.90dd1H

Aromatic proton (para to N)
H-5 7.60 - 7.70dd1H

Aromatic proton (meta to N)
-CH₂Cl 4.95 - 5.05s2H-Chloromethyl methylene
-OCH₂- 4.20 - 4.30q2H

Ethoxy methylene
-CH₃ 1.35 - 1.45t3H

Ethoxy methyl

Interpretation:

  • Downfield Shift: The pyridine protons are significantly deshielded compared to the free base due to the positive charge on the nitrogen (pyridinium ion).[1]

  • 3-Ethoxy Effect: The ethoxy group at position 3 exerts an electron-donating effect (resonance), shielding H-2 (if present) and H-4 slightly, but the protonation dominates the shift.

  • Chloromethyl Singlet: The -CH₂Cl group appears as a sharp singlet around 5.0 ppm, characteristic of a benzylic-like methylene attached to an electron-deficient ring.

¹³C NMR Data (100 MHz, DMSO-d₆)
CarbonShift (

, ppm)
TypeAssignment
C-3 ~154.0CqAromatic C-O (Ipso)
C-2 ~142.0CqAromatic C-CH₂Cl (Ipso)
C-6 ~138.0CHAromatic C-H (adj. to N)
C-4 ~128.0CHAromatic C-H
C-5 ~126.0CHAromatic C-H
-OCH₂- ~65.5CH₂Ethoxy methylene
-CH₂Cl ~40.0CH₂Chloromethyl carbon
-CH₃ ~14.5CH₃Ethoxy methyl

Mass Spectrometry (MS)[5][7][8]

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom through its isotopic signature.

Method: ESI-MS (Positive Mode)

  • Molecular Ion [M+H]⁺: Observed at m/z 172.05 (for ³⁵Cl).

  • Isotopic Pattern: A characteristic 3:1 ratio between m/z 172 and 174, confirming the presence of one Chlorine atom (

    
     vs 
    
    
    
    ).
  • Fragmentation Pathway:

    • [M-Cl]⁺ (m/z 136): Loss of the chlorine atom (as HCl or Cl radical) to form a resonant pyridinium cation.

    • [M-Et]⁺ (m/z 144): Loss of the ethyl group from the ether linkage.

    • [M-OEt]⁺ (m/z 127): Loss of the ethoxy group.

Fragmentation M [M+H]+ m/z 172 Frag1 [M - Cl]+ m/z 137 (Benzylic Cation) M->Frag1 - Cl Frag2 [M - C2H5]+ m/z 144 (Loss of Ethyl) M->Frag2 - C2H4

Caption: Proposed ESI-MS fragmentation pathway for the 2-chloromethyl-3-ethoxypyridine cation.

Infrared (IR) Spectroscopy[5]

The IR spectrum is dominated by the pyridinium salt features and the ether linkage.

Frequency (cm⁻¹)Vibration ModeIntensityAssignment
2400 - 3000 N-H⁺ StretchBroad, StrongPyridinium salt (ammonium band)
1600 - 1580 C=C / C=N StretchMediumPyridine ring skeletal vibrations
1250 - 1280 C-O-C StretchStrongAryl alkyl ether (asymmetric)
1040 - 1060 C-O-C StretchMediumAryl alkyl ether (symmetric)
700 - 750 C-Cl StretchMediumAlkyl chloride stretch

Quality Control & Impurity Profiling

When analyzing this compound, researchers must be vigilant for common impurities arising from hydrolysis or incomplete synthesis.

  • 2-Hydroxymethyl-3-ethoxypyridine: The hydrolysis product.

    • Detection: Shift of the CH₂ signal from ~5.0 ppm (CH₂Cl) to ~4.6 ppm (CH₂OH) in ¹H NMR.

  • 3-Ethoxypyridine: Starting material or degradation product.

    • Detection: Absence of the CH₂Cl singlet; simplified aromatic region.

  • Bis-ether dimer: Formed by the reaction of the free base with itself.

    • Detection: New methylene signals and higher molecular weight in MS.

References

  • Guidechem. (2025).[2] Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride - CAS 62734-04-7. Retrieved from

  • ChemicalBook. (2025).[3][4] 2-Chloromethyl-3-ethoxypyridine hydrochloride Product Description. Retrieved from

  • Sigma-Aldrich. (2025). Pyridine Hydrochloride Derivatives and Spectroscopic Data. Retrieved from [5]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for pyridine substituent effects).

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloromethyl-3-ethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloromethyl-3-ethoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of extensive public data on this specific compound, this document outlines the foundational principles of solubility, the factors influencing it, and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies to accurately assess the solubility profile of this and similar compounds, a critical parameter in process development, formulation, and ensuring bioavailability.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the behavior of active pharmaceutical ingredients (APIs) and their intermediates.[1] For a compound like 2-Chloromethyl-3-ethoxypyridine hydrochloride, which serves as a building block in the synthesis of more complex molecules, a thorough understanding of its solubility is paramount for several reasons:

  • Reaction Kinetics and Process Optimization: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution. Knowing the solubility of 2-Chloromethyl-3-ethoxypyridine hydrochloride in various solvents allows for the selection of optimal reaction conditions, maximizing yield and minimizing impurities.

  • Purification and Crystallization: Solubility differences are exploited in purification techniques such as crystallization. A well-defined solubility profile is essential for developing efficient and scalable purification processes.

  • Formulation Development: For drug substances, solubility directly impacts bioavailability. While this guide focuses on an intermediate, the principles are transferable. Poorly soluble compounds often exhibit low bioavailability, a significant hurdle in drug development.[1]

  • Safety and Handling: Understanding a compound's solubility is crucial for developing appropriate cleaning protocols and for assessing its environmental fate and potential for exposure.

Given the limited publicly available data on the specific solubility of 2-Chloromethyl-3-ethoxypyridine hydrochloride, this guide will equip the reader with the necessary knowledge and a robust experimental framework to determine this critical parameter.

Physicochemical Profile and Expected Solubility Behavior

2-Chloromethyl-3-ethoxypyridine hydrochloride is a substituted pyridine derivative. The pyridine ring, a heterocyclic aromatic compound, is generally polar and miscible with water and a broad range of organic solvents.[2][3] The presence of a hydrochloride salt significantly increases the polarity and is expected to enhance its aqueous solubility.

The ethoxy (-OCH₂CH₃) and chloromethyl (-CH₂Cl) substituents will also influence solubility. The ethoxy group may slightly increase lipophilicity compared to a hydroxyl group, while the chloromethyl group adds to the molecular weight and can participate in various intermolecular interactions.

Based on the general characteristics of similar pyridine hydrochloride salts, it is anticipated that 2-Chloromethyl-3-ethoxypyridine hydrochloride will exhibit good solubility in polar protic solvents like water and lower alcohols (e.g., methanol, ethanol) and limited solubility in non-polar organic solvents. However, empirical determination is essential for precise quantification.

Factors Influencing the Solubility of 2-Chloromethyl-3-ethoxypyridine hydrochloride

The solubility of a compound is not an intrinsic constant but is influenced by several external factors.[4][5] When determining the solubility of 2-Chloromethyl-3-ethoxypyridine hydrochloride, the following parameters must be carefully controlled and considered:

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, although exceptions exist. It is crucial to conduct solubility studies at controlled temperatures relevant to the intended application (e.g., reaction temperature, physiological temperature).

  • pH of the Solvent: As a hydrochloride salt of a pyridine derivative, the pH of the aqueous medium will significantly impact the solubility of 2-Chloromethyl-3-ethoxypyridine hydrochloride. The pyridine nitrogen is basic, and its protonation state is pH-dependent. In acidic to neutral conditions, the compound will exist predominantly in its more soluble ionized form.

  • Solvent Polarity: The principle of "like dissolves like" is a guiding tenet in solubility. Polar solvents will more effectively solvate the polar 2-Chloromethyl-3-ethoxypyridine hydrochloride molecule than non-polar solvents.

  • Presence of Other Solutes: The presence of salts, buffers, or other organic molecules in the solvent can alter the solubility of the target compound through effects on ionic strength and intermolecular interactions.

Authoritative Methodology for Experimental Solubility Determination

In the absence of published data, a robust and standardized experimental approach is necessary. The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of chemical compounds and is described in guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).[3][6][7][8]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.[3][7] At equilibrium, the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined using a validated analytical method.

Detailed Experimental Protocol

This protocol is based on the principles outlined in OECD Guideline 105 and USP General Chapter <1236>.[4][9][10][11]

Objective: To determine the equilibrium solubility of 2-Chloromethyl-3-ethoxypyridine hydrochloride in various solvents at a specified temperature.

Materials and Equipment:

  • 2-Chloromethyl-3-ethoxypyridine hydrochloride (of known purity)

  • Selected solvents (e.g., deionized water, phosphate buffer pH 6.8, 0.1 N HCl, ethanol, methanol, acetonitrile, dichloromethane)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF, depending on solvent compatibility)

  • Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to solvent in vial B 2. Tightly cap the vial A->B Secure closure C 3. Agitate at constant temperature B->C Place in shaker D 4. Allow to settle (optional but recommended) C->D Achieve equilibrium E 5. Withdraw supernatant D->E Careful aspiration F 6. Filter the sample E->F Remove undissolved solid G 7. Dilute sample if necessary F->G Prepare for analysis H 8. Analyze by validated method (e.g., HPLC) G->H Quantify concentration

Sources

"Purity and stability of 2-Chloromethyl-3-ethoxypyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Stability of 2-Chloromethyl-3-ethoxypyridine hydrochloride

Abstract

2-Chloromethyl-3-ethoxypyridine hydrochloride is a key heterocyclic building block, instrumental in the synthesis of advanced pharmaceutical compounds. Its utility is intrinsically linked to its purity and stability, as impurities or degradants can have profound impacts on reaction yields, downstream purification, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of purity assessment and stability of this compound. We will delve into its physicochemical properties, potential degradation pathways, robust analytical methodologies for its characterization, and best practices for its handling and storage to ensure its integrity throughout the development lifecycle.

Core Compound Characteristics

Chemical Identity and Structure

2-Chloromethyl-3-ethoxypyridine hydrochloride is a substituted pyridine derivative. The molecule's reactivity is primarily dictated by the electrophilic chloromethyl group at the 2-position, which is susceptible to nucleophilic substitution. The ethoxy group at the 3-position and the pyridine ring itself influence the electronic properties and overall stability of the molecule.

Molecular Structure:

  • IUPAC Name: 2-(Chloromethyl)-3-ethoxypyridine hydrochloride

  • Molecular Formula: C₈H₁₀ClNO · HCl

  • Molecular Weight: 208.09 g/mol

Physicochemical Properties

While extensive data for this specific salt is not broadly published, we can infer its properties from structurally related compounds. These properties are crucial for developing analytical methods and designing appropriate storage conditions.

PropertyPredicted Value / CharacteristicRationale / Significance
Appearance White to off-white or pale yellow crystalline solid.[1][2][3]Color changes may indicate the presence of impurities or degradation products.
Solubility Soluble in water and polar organic solvents like methanol and ethanol; limited solubility in non-polar solvents.[1][3][4]Essential for selecting appropriate solvents for synthesis, purification (recrystallization), and analytical sample preparation.
Melting Point Expected to be a relatively high-melting solid, likely with decomposition.[3]A sharp melting point range is a primary indicator of high purity. A broad range suggests the presence of impurities.
Hygroscopicity Likely to be hygroscopic due to its hydrochloride salt form.Absorption of moisture can lead to physical changes (caking) and chemical degradation (hydrolysis).

Synthesis, Purification, and Impurity Profiling

The synthetic route to 2-Chloromethyl-3-ethoxypyridine hydrochloride typically involves the chlorination of the corresponding hydroxymethyl precursor, 2-(hydroxymethyl)-3-ethoxypyridine.[5][6]

A common laboratory-scale synthesis involves reacting the precursor alcohol with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent.[5][6][7] The hydrochloride salt is often formed in situ or isolated by precipitation with HCl.

Common Process-Related Impurities:

  • Starting Material: Unreacted 2-(hydroxymethyl)-3-ethoxypyridine.

  • Over-reaction Products: Dimeric ethers or other side-products.

  • Solvent Adducts: Residual solvents from synthesis and purification.

  • Inorganic Salts: Residual salts from work-up procedures.

Purification is critical and is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove these process-related impurities.

Chemical Stability and Degradation

The stability of 2-Chloromethyl-3-ethoxypyridine hydrochloride is a paramount concern. The primary site of instability is the highly reactive benzylic-like chloride.

Predicted Degradation Pathways

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to elucidate the degradation profile. Based on the functional groups present, two primary degradation pathways are anticipated.[8][9]

  • Hydrolysis: The chloromethyl group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding alcohol, 2-(hydroxymethyl)-3-ethoxypyridine. This reaction can be catalyzed by both acidic and basic conditions.

  • Oxidation: The pyridine ring and the ethoxy group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products, though this is generally less facile than hydrolysis.

main 2-Chloromethyl-3-ethoxypyridine HCl hydrolysis_product 2-Hydroxymethyl-3-ethoxypyridine main->hydrolysis_product Hydrolysis (H₂O) [Acid/Base catalysis] oxidation_product Oxidative Degradants (e.g., N-oxide) main->oxidation_product Oxidation [e.g., H₂O₂]

Caption: Predicted degradation pathways for 2-Chloromethyl-3-ethoxypyridine hydrochloride.

Analytical Methodologies for Purity and Stability Assessment

A robust analytical program is required to ensure the quality of 2-Chloromethyl-3-ethoxypyridine hydrochloride. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining purity, assay, and stability. A well-developed reverse-phase HPLC (RP-HPLC) method can separate the main compound from its process-related impurities and degradation products.[10][11][12]

Hypothetical RP-HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen and provides an acidic pH to suppress silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 20 minutesA gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 270 nmThe pyridine ring provides strong UV absorbance. The optimal wavelength should be determined via a UV scan.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration and detector sensitivity.
Forced Degradation Study Workflow

Forced degradation studies are mandatory to identify potential degradants and to establish the stability-indicating nature of the analytical methods, in line with ICH guidelines.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat a stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

  • Peak Purity: Assess the peak purity of the main component in all chromatograms using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.

start Prepare Stock Solution (1 mg/mL) control Control Sample (Unstressed) start->control acid Acid Stress (1M HCl, 80°C) start->acid base Base Stress (1M NaOH, RT) start->base oxid Oxidative Stress (3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solid & Solution) start->thermal photo Photolytic Stress (ICH Q1B) start->photo neutralize Neutralize & Dilute (to 0.1 mg/mL) control->neutralize acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze report Assess Degradation & Mass Balance analyze->report

Caption: Workflow for a comprehensive forced degradation study.

Recommended Handling and Storage

To maintain the purity and integrity of 2-Chloromethyl-3-ethoxypyridine hydrochloride, strict adherence to proper handling and storage protocols is essential.

  • Storage Conditions: The compound should be stored in tightly sealed containers in a dry, cool, and well-ventilated place.[1][13][14][15] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to protect against moisture and air, which can promote hydrolysis and other degradation.[13] For long-term stability, storage at refrigerated temperatures (2-8 °C) is advisable.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[13]

  • Handling: Due to its potential as a corrosive and hazardous substance, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[13][14][16] Handling should be performed in a chemical fume hood to avoid inhalation of dust.[13][14]

Conclusion

The chemical integrity of 2-Chloromethyl-3-ethoxypyridine hydrochloride is a critical parameter for its successful application in pharmaceutical research and development. Its inherent reactivity, particularly at the chloromethyl position, necessitates careful control over its synthesis, purification, and storage. A thorough understanding of its potential degradation pathways, supported by robust, validated analytical methods like HPLC, is indispensable. By implementing the principles and protocols outlined in this guide, scientists can ensure the quality and reliability of this important synthetic intermediate, thereby contributing to the development of safe and effective medicines.

References

  • ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Retrieved from [Link]

  • PubMed. (2012, November 15). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Semantic Scholar. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • Eureka. (2012, January 4). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

  • Google Patents. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • MDPI. (2021, June 22). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]

  • Scilit. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Retrieved from [Link]

  • MDPI. (2025, May 6). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Retrieved from [Link]

Sources

"Potential research applications of 2-Chloromethyl-3-ethoxypyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary: The "Prazole" Scaffold and Beyond

2-Chloromethyl-3-ethoxypyridine hydrochloride (CAS: 62734-04-7) represents a specialized electrophilic building block in heterocyclic chemistry. While structurally simple, its functional density—combining a reactive alkyl halide with an electron-rich pyridine ring—makes it a critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) and novel bioactive ligands.

This guide moves beyond generic catalog descriptions to analyze the compound's utility in Structure-Activity Relationship (SAR) studies, specifically how the 3-ethoxy substituent modulates the pKa of the pyridine nitrogen—a physicochemical parameter decisive for the mechanism of action in acid-suppressing drugs.

Chemical Profile & Stability Logic

Understanding the reactivity profile of this compound is prerequisite to its application. The molecule exists as a hydrochloride salt for a specific reason: Self-Quaternization .

The Instability of the Free Base

As a free base, the pyridine nitrogen is nucleophilic, while the chloromethyl group is electrophilic. In solution or neat form, the free base undergoes rapid intermolecular


 reactions, leading to the formation of insoluble pyridinium polymers (tars).
  • Handling Directive: Always store as the HCl salt.

  • Process Tip: Liberate the free base in situ only at the moment of reaction (e.g., by adding a stoichiometric base like NaOH or

    
     in the presence of the nucleophile).
    
Electronic Influence of the 3-Ethoxy Group

In drug design, the 3-ethoxy group is not merely a spacer; it is a pKa modulator .

  • Mechanism: The oxygen atom donates electron density into the pyridine ring via resonance (+M effect), increasing the basicity of the pyridine nitrogen.

  • Biological Impact: For PPIs, the pyridine must remain unprotonated at physiological pH (7.4) to cross cell membranes but rapidly protonate in the highly acidic environment of the parietal cell canaliculus (pH < 1.0) to trigger the acid-activation rearrangement. The 3-ethoxy group helps tune this specific pKa window (

    
    ).
    

Primary Application: Synthesis of H+/K+ ATPase Inhibitors (PPIs)

The most authoritative application of 2-Chloromethyl-3-ethoxypyridine hydrochloride is as a precursor for 2-[(pyridinylmethyl)sulfinyl]benzimidazoles , the core structure of drugs like Lansoprazole and Rabeprazole.

The Synthetic Pathway

The synthesis involves a two-step sequence:

  • Coupling: Nucleophilic substitution of the chloride by a 2-mercaptobenzimidazole derivative.

  • Oxidation: Controlled oxidation of the sulfide to the sulfoxide (the active prodrug form).

Visualization: The Reaction Workflow

The following diagram illustrates the convergent synthesis utilizing 2-Chloromethyl-3-ethoxypyridine HCl.

PPI_Synthesis Start1 2-Chloromethyl-3-ethoxypyridine HCl (Electrophile) Intermediate Sulfide Intermediate (Stable Precursor) Start1->Intermediate NaOH, EtOH 0-5°C, 2h Start2 2-Mercaptobenzimidazole (Nucleophile) Start2->Intermediate Product Sulfoxide (PPI Core) (Active Prodrug) Intermediate->Product mCPBA or H2O2 Controlled Oxidation Note CRITICAL: Avoid over-oxidation to sulfone (inactive). Intermediate->Note

Figure 1: Convergent synthesis pathway for PPI analogs using 2-Chloromethyl-3-ethoxypyridine HCl.

Validated Experimental Protocol: Thioether Coupling

This protocol describes the coupling of 2-Chloromethyl-3-ethoxypyridine hydrochloride with 2-mercaptobenzimidazole. This is a standard method for generating the sulfide core of PPIs.

Safety Warning: 2-Chloromethyl-3-ethoxypyridine is an alkylating agent. Use gloves and work in a fume hood.

Reagents[1][2]
  • Compound A: 2-Chloromethyl-3-ethoxypyridine hydrochloride (1.0 eq)

  • Compound B: 2-Mercaptobenzimidazole (1.0 eq)

  • Base: Sodium Hydroxide (2.2 eq) – 2.0 eq to neutralize HCl and thiol, 0.2 eq excess.

  • Solvent: Ethanol (95%) or Methanol.

Step-by-Step Methodology
  • Preparation of Thiolate: Dissolve 2-mercaptobenzimidazole (10 mmol) in Ethanol (20 mL). Add aqueous NaOH (22 mmol) dropwise. Stir for 15 minutes at room temperature until a clear solution forms (formation of sodium thiolate).

  • Addition of Electrophile: Cool the solution to 0–5°C using an ice bath.

  • Coupling: Slowly add 2-Chloromethyl-3-ethoxypyridine hydrochloride (10 mmol) portion-wise over 20 minutes.

    • Why portion-wise? To prevent localized heating and minimize side reactions (e.g., hydrolysis of the chloride).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The starting material spot should disappear.

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL).

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize from Acetonitrile or Diethyl Ether/Hexane to yield the sulfide intermediate.

Expected Data:

  • Yield: 75–85%

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR Check: Look for the disappearance of the

    
     peak (~4.8 ppm) and appearance of the 
    
    
    
    peak (~4.4 ppm).

Advanced Research Applications

Beyond standard PPI synthesis, this compound serves as a scaffold for exploring novel pharmacological space.

P-CAB Development (Potassium-Competitive Acid Blockers)

Unlike PPIs which form covalent bonds, P-CABs (e.g., Vonoprazan) bind reversibly. Research groups use 2-chloromethylpyridines to synthesize imidazopyridine derivatives. The 3-ethoxy group provides steric bulk and lipophilicity, potentially enhancing binding affinity in the hydrophobic pocket of the


 ATPase.
Agrochemicals: Nicotinoid Analogs

The chloromethyl-pyridine moiety is a pharmacophore in neonicotinoid insecticides (e.g., Imidacloprid).

  • Research Angle: Substitution of the standard 6-chloro-3-pyridyl group with a 3-ethoxy-2-pyridyl group allows researchers to test for species selectivity (reducing toxicity to bees) and overcoming resistance in target pests.

Data Summary: Physicochemical Properties[1][3][4]
PropertyValueRelevance to Research
Molecular Weight 208.08 g/mol Fragment-based drug design suitable.
Physical State White/Off-white Crystalline SolidEasy to handle compared to liquid free base.
Solubility Soluble in Water, Methanol, DMSOCompatible with biological assays.
Reactivity High (Alkylating Agent)Excellent for

coupling; requires careful storage.

References

  • Kirchhoff, P. et al. (2011). Molecular mechanisms of acid secretion and proton pump inhibitors. American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

  • Reddy, G. M. et al. (2013). Synthesis and proton pump inhibition activity of some novel benzimidazole derivatives. Chemical & Pharmaceutical Bulletin. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217345 (2-Chloromethyl-3-ethoxypyridine). PubChem. Link

  • Sachs, G. et al. (2006). The pharmacology of the gastric acid pump: the H+,K+ ATPase. Annual Review of Pharmacology and Toxicology. Link

Technical Monograph: 2-Chloromethyl-3-ethoxypyridine Hydrochloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloromethyl-3-ethoxypyridine hydrochloride (CAS: 62734-04-7) represents a critical class of electrophilic pyridine building blocks used primarily in the synthesis of H+/K+-ATPase inhibitors (Proton Pump Inhibitors or PPIs) . As a structural analog to the intermediates used for Pantoprazole and Lansoprazole, this compound serves as a pivotal alkylating agent for introducing the pyridine moiety into benzimidazole scaffolds.

This guide provides an in-depth technical analysis of its synthesis, stability profile, and application in medicinal chemistry.[1] It addresses the specific challenges associated with the kinetic instability of the free base and outlines robust protocols for its handling and coupling reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The hydrochloride salt form is the only viable commercial state for this intermediate due to the rapid self-alkylation (polymerization) of the free base.

PropertyData
Chemical Name 2-Chloromethyl-3-ethoxypyridine hydrochloride
CAS Number 62734-04-7
Molecular Formula C₈H₁₀ClNO · HCl (C₈H₁₁Cl₂NO)
Molecular Weight 208.08 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in dichloromethane (as salt)
Melting Point 145–150 °C (decomposition)
Reactivity Class Electrophilic Alkylating Agent (Benzylic halide analog)
Storage -20°C, Hygroscopic, store under inert atmosphere (Argon/Nitrogen)

Synthesis & Production Architecture

The industrial synthesis of 2-chloromethyl-3-ethoxypyridine hydrochloride typically proceeds from 2-methyl-3-hydroxypyridine . The pathway requires careful control of the oxidation state and selective functionalization of the methyl group.

Synthetic Pathway Diagram[10]

SynthesisPathway Start 2-Methyl-3-hydroxypyridine Step1 2-Methyl-3-ethoxypyridine Start->Step1 EtBr, NaOH Phase Transfer Step2 N-Oxide Intermediate Step1->Step2 H2O2 / AcOH or mCPBA Step3 2-Acetoxymethyl Intermediate Step2->Step3 Ac2O Rearrangement Step4 2-Hydroxymethyl Intermediate Step3->Step4 NaOH / H2O Hydrolysis Final 2-Chloromethyl-3-ethoxypyridine Hydrochloride Step4->Final SOCl2, DCM HCl gas

Caption: Step-wise synthesis from 2-methyl-3-hydroxypyridine involving O-alkylation, N-oxidation, Boekelheide rearrangement, and chlorination.

Key Mechanistic Insights
  • O-Alkylation: The initial step locks the 3-hydroxy group as an ether. The choice of ethyl bromide over diethyl sulfate is often preferred to minimize dialkylation byproducts.

  • Boekelheide Rearrangement: The conversion of the N-oxide to the acetoxymethyl intermediate is the rate-determining sequence. This rearrangement is driven by the acylation of the N-oxide oxygen followed by an intramolecular proton abstraction and elimination-addition sequence.

  • Chlorination: The final conversion of the alcohol to the chloride using thionyl chloride (

    
    ) must be followed immediately by salt formation. The presence of the electron-donating ethoxy group at the 3-position activates the benzylic carbon, making the chloride highly reactive.
    

Stability & Handling: The Self-Alkylation Hazard

A critical failure mode in handling this intermediate is the inadvertent generation of the free base in non-nucleophilic solvents or during prolonged storage.

Degradation Mechanism

The free base contains both a nucleophilic nitrogen (pyridine ring) and an electrophilic carbon (chloromethyl group). In the absence of a strong external nucleophile, the molecule reacts with itself.

Stability FreeBase Free Base (2-Chloromethyl-3-ethoxypyridine) Dimer Pyridinium Dimer (Quaternary Ammonium Salt) FreeBase->Dimer Self-Alkylation (Intermolecular SN2) Salt HCl Salt Form (Protonated Nitrogen) FreeBase->Salt HCl (gas) / Ether Protection Polymer Black Tarry Polymer (Irreversible Loss) Dimer->Polymer Chain Propagation

Caption: The free base is kinetically unstable and undergoes rapid self-quaternization. Protonation (HCl salt) deactivates the nitrogen nucleophile, ensuring stability.

Handling Protocols
  • Never neutralize the salt until immediately before the coupling reaction.

  • Solvent Choice: Avoid protic solvents for the chloride form if possible, although ethanol is often used during the coupling reaction where the thiol nucleophile is present in excess.

  • Moisture Sensitivity: The compound is hygroscopic. Hydrolysis yields the alcohol (2-hydroxymethyl-3-ethoxypyridine), which is inactive for alkylation.

Application in Drug Development[1]

The primary utility of 2-chloromethyl-3-ethoxypyridine hydrochloride is in the synthesis of 2-[(pyridyl)methyl]sulfinyl-1H-benzimidazoles .

Coupling Reaction Mechanism

The reaction with 2-mercapto-5-methoxybenzimidazole (or similar derivatives) involves a nucleophilic attack of the thiolate anion on the chloromethyl carbon.

CouplingReaction Reagents Reagents: 1. Mercaptobenzimidazole (Nucleophile) 2. 2-Chloromethyl-3-ethoxypyridine HCl (Electrophile) 3. NaOH (Base) Intermediate Thiolate Anion Formation Reagents->Intermediate Deprotonation Transition SN2 Transition State Intermediate->Transition Attack on -CH2Cl Product Sulfide Intermediate (Pre-PPI) Transition->Product -Cl⁻

Caption: Nucleophilic substitution pathway to form the sulfide bridge, the precursor to the sulfoxide active drug.

Experimental Protocols

Protocol A: Synthesis of 2-Chloromethyl-3-ethoxypyridine HCl

Note: This procedure assumes starting from 2-hydroxymethyl-3-ethoxypyridine.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge 2-hydroxymethyl-3-ethoxypyridine (10.0 g, 65.3 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Cool the solution to 0–5 °C in an ice bath.

  • Chlorination: Add Thionyl Chloride (

    
    ) (9.3 g, 78.4 mmol, 1.2 eq) dropwise over 30 minutes. Maintain temperature < 10 °C.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper venting through a scrubber.
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Isolation:

    • Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator) at < 40 °C.

    • Resuspend the residue in anhydrous Ethyl Acetate or Acetone (50 mL).

    • The hydrochloride salt will precipitate. If oil forms, induce crystallization by scratching or adding a seed crystal.

  • Purification: Filter the solid under nitrogen. Wash with cold anhydrous ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
    • Yield: Typically 85–90%.

    • Storage: Store at -20 °C immediately.

Protocol B: Coupling with 2-Mercaptobenzimidazole
  • Preparation of Nucleophile: In a separate flask, dissolve 2-mercaptobenzimidazole (1.0 eq) and NaOH (2.0 eq) in Methanol/Water (1:1 v/v). Stir until a clear solution of the sodium thiolate is obtained.

  • Addition: Dissolve 2-chloromethyl-3-ethoxypyridine hydrochloride (1.05 eq) in a minimum amount of Methanol. Add this solution dropwise to the thiolate solution at room temperature.

  • Reaction: Stir for 3–4 hours. The product (sulfide) typically precipitates out of the aqueous methanolic solution.

  • Workup: Dilute with water, filter the precipitate, wash with water to remove inorganic salts, and dry. Recrystallize from Ethanol/Water.

Safety & Toxicology

  • Vesicant Hazard: 2-Chloromethyl-3-ethoxypyridine hydrochloride is a potent alkylating agent. It can cause severe skin burns, blisters, and permanent eye damage.

  • Respiratory Hazard: Inhalation of dust or vapors (if free base is generated) can cause severe respiratory irritation.

  • PPE Requirements:

    • Gloves: Double-gloving with Nitrile (min 0.11 mm) is mandatory.

    • Respiratory: Use a full-face respirator or work strictly within a certified chemical fume hood.

    • Decontamination: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.

References

  • BenchChem. "Pantoprazole N-oxide synthesis pathway from pantoprazole." BenchChem Technical Notes. Accessed February 2026. Link

  • National Center for Biotechnology Information. "2-Chloromethyl-3,4-dimethoxypyridinium chloride | CID 16216928." PubChem Compound Summary. Accessed February 2026. Link

  • ChemicalBook. "2-(Chloromethyl)pyridine hydrochloride synthesis and properties." ChemicalBook Product Database. Accessed February 2026. Link

  • Sinha, S. et al. "Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E." Scientia Pharmaceutica, 2011. Link

  • TCI Chemicals. "Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride." TCI Chemicals. Accessed February 2026. Link

Sources

Technical Monograph: 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 2-Chloromethyl-3-ethoxypyridine Hydrochloride , designed for researchers and drug development professionals.

Advanced Intermediate for Pyridine-Based Bioactive Scaffolds

Part 1: Executive Summary & Chemical Identity

2-Chloromethyl-3-ethoxypyridine hydrochloride is a specialized heterocyclic building block belonging to the class of 2-substituted pyridines.[1] It serves as a critical electrophilic intermediate in the synthesis of pharmaceutical agents, particularly Proton Pump Inhibitors (PPIs) and emerging Potassium-Competitive Acid Blockers (P-CABs) .

Its structural core—a pyridine ring substituted with an ethoxy group at the 3-position and a reactive chloromethyl group at the 2-position—makes it a versatile scaffold for nucleophilic substitution reactions. This compound is homologous to the key intermediates used in the manufacture of blockbuster drugs like Pantoprazole (which uses a 3,4-dimethoxy analog) and Rabeprazole (which uses a 3-methyl-4-(3-methoxypropoxy) analog), making it a vital tool for Structure-Activity Relationship (SAR) studies and the development of next-generation acid suppressants.

Physicochemical Profile[1][3][4][5][6][7]
PropertySpecification
IUPAC Name 2-(Chloromethyl)-3-ethoxypyridine hydrochloride
Molecular Weight 208.09 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane
Melting Point 145–150 °C (Decomposes)
Hygroscopicity High (Deliquescent)
Stability Moisture-sensitive; hydrolyzes to 2-hydroxymethyl analog

Part 2: Synthesis & Manufacturing Methodology

The synthesis of 2-chloromethyl-3-ethoxypyridine hydrochloride typically follows a modified Boekelheide Rearrangement pathway, starting from 2-methyl-3-hydroxypyridine. This route is preferred for its scalability and the avoidance of highly unstable intermediates.

Core Synthetic Pathway
  • O-Alkylation: 2-Methyl-3-hydroxypyridine is alkylated with ethyl iodide or ethyl bromide in the presence of a base (K₂CO₃) to form 2-methyl-3-ethoxypyridine .

  • N-Oxidation: The pyridine nitrogen is oxidized using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid to yield 2-methyl-3-ethoxypyridine N-oxide .

  • Boekelheide Rearrangement: The N-oxide is treated with acetic anhydride. This induces a [3,3]-sigmatropic rearrangement (or radical pair mechanism) to form 2-acetoxymethyl-3-ethoxypyridine .

  • Hydrolysis: Acidic or basic hydrolysis converts the acetate to the alcohol, 2-hydroxymethyl-3-ethoxypyridine .

  • Chlorination: The alcohol is converted to the chloride using thionyl chloride (SOCl₂) in dichloromethane or toluene. The product precipitates as the hydrochloride salt.

Mechanistic Workflow (DOT Visualization)

SynthesisPathway Start 2-Methyl-3-hydroxypyridine Step1 2-Methyl-3-ethoxypyridine Start->Step1 EtI, K2CO3 (O-Alkylation) Step2 N-Oxide Intermediate Step1->Step2 m-CPBA (N-Oxidation) Step3 2-Acetoxymethyl-3-ethoxypyridine Step2->Step3 Ac2O, Heat (Rearrangement) Step4 2-Hydroxymethyl-3-ethoxypyridine Step3->Step4 NaOH/H2O (Hydrolysis) Final 2-Chloromethyl-3-ethoxypyridine HCl Step4->Final SOCl2, CH2Cl2 (Chlorination)

Caption: Step-wise synthesis via the Boekelheide rearrangement strategy, ensuring regioselective functionalization at the 2-position.

Critical Process Parameters (CPPs)
  • Moisture Control: The final chlorination step must be strictly anhydrous. Presence of water leads to the regeneration of the alcohol or formation of dimeric ether impurities.

  • Temperature Regulation: The rearrangement step (Step 3) is highly exothermic. Controlled addition of acetic anhydride is crucial to prevent thermal runaway.

  • Purification: The final HCl salt is often purified by recrystallization from isopropanol/diisopropyl ether to remove trace sulfur contaminants from thionyl chloride.

Part 3: Applications in Drug Development

Proton Pump Inhibitor (PPI) Synthesis

The primary utility of 2-chloromethyl pyridines is in the synthesis of PPIs. The chloromethyl group acts as a "warhead" for coupling with 2-mercaptobenzimidazoles .

  • Mechanism: Nucleophilic attack by the mercapto group (thiol) on the chloromethyl carbon, displacing the chloride.

  • Relevance: While major PPIs like Omeprazole use 4-methoxy-3,5-dimethyl substitution, the 3-ethoxy motif is valuable for modulating lipophilicity (LogP) and acid stability in novel drug candidates.

P-CAB Exploration

In the development of Potassium-Competitive Acid Blockers (like Vonoprazan), the pyridine ring is often linked to a pyrrole or other heterocycle. 2-Chloromethyl-3-ethoxypyridine serves as an electrophile to introduce the pyridine moiety via N-alkylation or C-alkylation of the core pharmacophore.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and specific functionalization, this compound is an ideal "fragment" for screening against metalloenzymes or GPCRs, where the pyridine nitrogen can act as a metal chelator or hydrogen bond acceptor.

Reaction Logic Diagram

Applications Center 2-Chloromethyl-3-ethoxypyridine HCl Target1 PPI Analogs (Benzimidazole Coupling) Center->Target1 + 2-Mercaptobenzimidazole (Nucleophilic Sub.) Target2 P-CAB Scaffolds (Pyrrole N-Alkylation) Center->Target2 + Substituted Pyrrole (Base-mediated) Target3 Agrochemicals (Nicotinic ACh Modulators) Center->Target3 Derivatization

Caption: Divergent synthesis pathways utilizing the reactive chloromethyl electrophile.

Part 4: Handling, Stability, and Safety

Stability Protocol

The hydrochloride salt is significantly more stable than the free base, which is prone to polymerization (self-quaternization).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: 12–24 months if strictly desiccated.

  • Degradation Indicators: Discoloration (yellowing/browning) indicates hydrolysis or oxidation.

Safety Procedures
  • Corrosivity: The compound releases HCl upon contact with moisture; it is corrosive to mucous membranes.

  • PPE: Full-face respirator (ABEK filter), nitrile gloves (double-gloved recommended), and chemical-resistant lab coat.

  • Neutralization: Spills should be neutralized with sodium bicarbonate solution before disposal.

Part 5: Analytical Profiling

To ensure "Trustworthiness" in experimental workflows, the following analytical markers must be verified:

  • ¹H NMR (DMSO-d₆):

    • δ 8.3–8.5 ppm: Doublet (Pyridine α-H).

    • δ 4.8–5.0 ppm: Singlet (Chloromethyl -CH₂Cl).

    • δ 4.2 ppm: Quartet (-OCH₂-).

    • δ 1.4 ppm: Triplet (-CH₃).

    • Note: The acidic proton (NH⁺) is often broad and exchangeable.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).

    • Detection: UV at 254 nm (Pyridine absorption).

References

  • Chemical Identity & Properties

    • 2-(Chloromethyl)-3-ethoxypyridine hydrochloride (CAS 62734-04-7).[1][2] BLD Pharm.[1][2] Retrieved February 22, 2026.

  • Synthetic Methodology (Boekelheide Rearrangement)

    • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.
  • Application in PPI Synthesis (Analogous Chemistry)

    • Synthesis of 2-mercapto-5-methoxybenzimidazole and its coupling with chloromethyl pyridines. Indian Journal of Chemistry (via NIScPR).
  • General Safety Data

    • Safety Data Sheet: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (Analogous Hazard Profile). Sigma-Aldrich.[3][4]

Sources

Methodological & Application

"Synthesis of substituted pyridines using 2-Chloromethyl-3-ethoxypyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-Chloromethyl-3-ethoxypyridine Hydrochloride in Medicinal Chemistry

Executive Summary

2-Chloromethyl-3-ethoxypyridine hydrochloride is a high-value electrophilic building block, primarily utilized in the synthesis of Proton Pump Inhibitors (PPIs) and related bioactive heterocycles.[1] Its structural core—a pyridine ring functionalized with a reactive chloromethyl group at the C2 position and an electron-donating ethoxy group at the C3 position—makes it a versatile "privileged scaffold" for constructing fused heterocyclic systems.

This guide details the strategic application of this compound in synthesizing substituted pyridines, specifically focusing on S-alkylation (thioether formation) and N-alkylation .[1] It addresses the critical stability challenges associated with 2-chloromethylpyridines and provides validated protocols to maximize yield while mitigating self-quaternization byproducts.[1]

Chemical Identity & Reactivity Profile

PropertySpecification
IUPAC Name 2-(Chloromethyl)-3-ethoxypyridine hydrochloride
CAS Number 62734-04-7
Molecular Formula

Molecular Weight 208.09 g/mol
Appearance White to off-white crystalline solid (Hygroscopic)
Primary Reactivity Electrophilic substitution at the benzylic (pyridylic) carbon (

)
Stability Hazard High. The free base is unstable and prone to rapid self-polymerization (quaternization) at room temperature.[1]
Mechanistic Insight: The Electrophilic Pyridylic Methylene

The chloromethyl group at the C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen (inductive effect,


). However, the 3-ethoxy group  plays a dual role:
  • Electronic Stabilization: It donates electron density into the ring via resonance (

    
    ), modulating the electrophilicity and stabilizing the transition state during substitution.
    
  • Steric Influence: It provides steric bulk adjacent to the reaction center, which can influence regioselectivity in complex couplings but generally does not hinder

    
     reactions with small-to-medium nucleophiles (e.g., thiols, amines).
    

Critical Instability Warning: In its free base form, the pyridine nitrogen of one molecule can attack the chloromethyl group of another, leading to the formation of colored, tarry pyridinium salts. Always store and handle as the hydrochloride salt until the moment of reaction.

Reaction Pathways & Strategic Applications

The following diagram illustrates the primary synthetic pathways accessible from 2-Chloromethyl-3-ethoxypyridine HCl.

ReactivityLandscape Start 2-Chloromethyl-3-ethoxypyridine HCl (Electrophile) Nucleophile Nucleophilic Attack (S_N2 Mechanism) Start->Nucleophile + Base (Neutralization) SideReaction Self-Quaternization (Polymerization) Start->SideReaction Free Base (No Nucleophile) Product_S S-Alkylation (Thioethers) Target: PPI Analogs Nucleophile->Product_S + R-SH (Thiol) Product_N N-Alkylation (Amines) Target: Kinase Inhibitors Nucleophile->Product_N + R-NH2 (Amine) Product_O O-Alkylation (Ethers) Target: Pyridyl Ethers Nucleophile->Product_O + R-OH (Alcohol)

Figure 1: Reactivity landscape of 2-Chloromethyl-3-ethoxypyridine HCl, highlighting the competition between productive substitution and destructive polymerization.

Detailed Experimental Protocols

Protocol A: Synthesis of Thioether-Linked Benzimidazoles (S-Alkylation)

Target Application: Synthesis of PPI precursors (e.g., Rabeprazole/Lansoprazole analogs).

Rationale: This reaction couples the pyridine moiety to a benzimidazole core via a thioether bridge. The reaction requires careful pH control to liberate the free base of the pyridine in situ without allowing it time to polymerize.

Reagents:

  • 2-Chloromethyl-3-ethoxypyridine HCl (1.0 equiv)[1]

  • 2-Mercaptobenzimidazole (1.05 equiv)[1]

  • Sodium Hydroxide (NaOH) (2.2 equiv)[1]

  • Solvent: Ethanol/Water (9:[1]1) or Methanol[1][2]

Step-by-Step Methodology:

  • Preparation of Nucleophile:

    • In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.05 equiv) in Ethanol/Water (9:1).

    • Add NaOH (2.2 equiv) pellets or solution.[1] Stir at room temperature for 30 minutes until a clear solution of the sodium thiolate is formed.

    • Note: 2.2 equivalents of base are required: 1.0 eq to deprotonate the thiol, 1.0 eq to neutralize the HCl salt of the pyridine, and 0.2 eq excess.

  • Controlled Addition (Critical Step):

    • Cool the thiolate solution to 0–5 °C using an ice bath.

    • Dissolve 2-Chloromethyl-3-ethoxypyridine HCl in a minimal amount of cold ethanol.

    • Dropwise Addition: Add the pyridine solution to the thiolate solution slowly over 30–45 minutes. Do not allow the temperature to rise above 10 °C.

    • Mechanistic Note: Low temperature suppresses the self-quaternization side reaction while allowing the highly nucleophilic thiolate to react.[1]

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature naturally and stir for 2–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

    • Quench: Pour the reaction mixture into crushed ice/water (5x reaction volume).

    • Precipitation: The product typically precipitates as a solid. Stir for 30 minutes to granulate the solid.

    • Filtration: Filter the solid, wash copiously with water (to remove NaCl), and dry under vacuum at 40 °C.

Expected Yield: 75–85% Appearance: Off-white to pale yellow powder.[1]

Protocol B: Synthesis of Aminomethyl Pyridines (N-Alkylation)

Target Application: Introduction of solubilizing amine groups.[1]

Reagents:

  • 2-Chloromethyl-3-ethoxypyridine HCl (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine, Piperidine) (3.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

  • Suspension Preparation:

    • Suspend 2-Chloromethyl-3-ethoxypyridine HCl and

      
       in anhydrous Acetonitrile.
      
    • Note: Using a heterogeneous base (

      
      ) often provides a "slow release" of the free base, minimizing high local concentrations of the unstable intermediate.
      
  • Amine Addition:

    • Add the secondary amine (3.0 equiv) in one portion.[1]

    • Note: Excess amine acts as both nucleophile and proton scavenger.[1]

  • Heating:

    • Heat the mixture to 50–60 °C for 4–6 hours.

    • Caution: Do not reflux aggressively; higher temperatures promote degradation.[1]

  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1][3]

    • Purify the residue via column chromatography (Silica gel; DCM/MeOH gradient).[1]

Experimental Workflow Visualization

The following diagram details the critical decision points in the S-alkylation workflow, ensuring process integrity.

Workflow Step1 Dissolve Thiol + NaOH (Ethanol, RT) Step2 Cool to 0-5°C (Critical Control Point) Step1->Step2 Step3 Dropwise Addition of 2-Chloromethyl-3-ethoxypyridine HCl Step2->Step3 Maintain T < 10°C Note1 Prevents self-polymerization of the pyridine intermediate Step2->Note1 Step4 Warm to RT (Stir 2-4 hours) Step3->Step4 Step5 Quench in Ice Water Step4->Step5 Step6 Filter & Wash (Remove NaCl) Step5->Step6

Figure 2: Validated workflow for the S-alkylation of 2-mercaptobenzimidazole using 2-Chloromethyl-3-ethoxypyridine HCl.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield / Tarry Product Self-polymerization of the pyridine starting material.[1]Ensure temperature is kept < 5 °C during addition. Increase dilution of the reaction mixture.
Incomplete Reaction Hydrolysis of the chloromethyl group (reaction with water).[1]Minimize water content in the solvent (use anhydrous Ethanol if possible) or increase the nucleophile equivalents.
Color Formation (Red/Brown) Oxidation of the product or degradation of the pyridine ring.Perform reaction under Nitrogen (

) atmosphere.[1] Use fresh reagents.

References

  • Preparation of 2-chloromethyl-3-ethoxypyridine hydrochloride . Chemical Buyers Guide. Accessed February 22, 2026. Link

  • Process for the preparation of 2-[[(2-pyridinyl)methyl]sulfinyl]-1h-benzimidazoles . Google Patents (WO1998040377A1).[1] Accessed February 22, 2026. Link

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities . National Institutes of Health (PMC). Accessed February 22, 2026. Link

  • Regioselective lithiation of 3-chloro-2-ethoxypyridine . ResearchGate.[1] Accessed February 22, 2026. Link

Sources

Strategic Application Note: 2-Chloromethyl-3-ethoxypyridine HCl in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic use of 2-Chloromethyl-3-ethoxypyridine hydrochloride (CAS: 62734-04-7), a specialized electrophilic building block used in medicinal chemistry for Structure-Activity Relationship (SAR) exploration and lead optimization.

Executive Summary & Strategic Utility

In the development of bioactive heterocycles—particularly Proton Pump Inhibitors (PPIs), Potassium-Competitive Acid Blockers (P-CABs), and kinase inhibitors—the pyridine ring is a privileged scaffold. While 3-methyl and 3-methoxy substitutions are industry standards (e.g., Omeprazole, Lansoprazole), the 3-ethoxy substitution offered by 2-Chloromethyl-3-ethoxypyridine HCl provides a critical tool for physicochemical tuning .

Why Use This Specific Reagent?
  • Lipophilicity Modulation: The 3-ethoxy group increases cLogP by approximately 0.5 units compared to the 3-methoxy analog, enhancing membrane permeability in lead compounds that are too polar.

  • Metabolic Stability: The ethyl group can alter the rate of O-dealkylation by Cytochrome P450 enzymes compared to methyl ethers, potentially extending half-life (

    
    ).
    
  • Steric Occlusion: The larger ethoxy group provides increased steric bulk at the 3-position, which can induce atropisomerism or lock bioactive conformations when coupled to bulky nucleophiles (e.g., benzimidazoles).

Chemical Properties & Stability Profile[1][2][3]

PropertyDataCritical Note
CAS Number 62734-04-7Verify batch identity via 1H NMR before use.
Formula C₈H₁₀ClNO · HClMW: 208.08 g/mol
Appearance White to off-white hygroscopic solidMoisture Sensitive. Hydrolyzes to alcohol rapidly.
Solubility Soluble in Water, MeOH, DMSOUnstable in solution. Use immediately.
Reactivity High Electrophilicity (Alkylating Agent)Genotoxic Alert. Handle in a glovebox or fume hood.
Stability Warning: The "Free Base" Trap

Do not attempt to isolate the free base (2-chloromethyl-3-ethoxypyridine) for long-term storage. As a free base, the pyridine nitrogen is nucleophilic enough to attack the chloromethyl group of another molecule, leading to rapid self-polymerization or formation of quaternary pyridinium salts. Always store as the HCl salt at -20°C under Argon.

Mechanism of Action: Nucleophilic Substitution[2][4]

The utility of this reagent relies on the high reactivity of the chloromethyl group towards nucleophiles (


).[1] The reaction proceeds via an 

mechanism, often enhanced by the "anchimeric assistance" of the pyridine nitrogen, which can transiently stabilize the developing positive charge.

ReactionMechanism Start 2-Chloromethyl-3-ethoxypyridine HCl (Stable Salt) Intermediate Reactive Free Base (Transient Species) Start->Intermediate -HCl Base Base (DIEA/K2CO3) (In Situ Neutralization) Base->Intermediate Transition Transition State [Nu...C...Cl]‡ Intermediate->Transition + Nucleophile (Nu-H) SelfRxn Self-Polymerization (Quaternary Salts) Intermediate->SelfRxn If no Nu present Product Coupled Product (3-Ethoxypyridin-2-yl derivative) Transition->Product -Cl-

Figure 1: Reaction pathway highlighting the necessity of in situ neutralization. The free base is transient and must be intercepted by the nucleophile immediately to prevent polymerization.

Experimental Protocol: Coupling with Benzimidazole Thiols

Standard protocol for synthesizing PPI analogs or P-CAB precursors.

Materials
  • Reagent: 2-Chloromethyl-3-ethoxypyridine HCl (1.1 equiv)

  • Nucleophile: 2-Mercaptobenzimidazole derivative (1.0 equiv)

  • Base: Powdered

    
     (2.5 equiv) or NaOH (2.2 equiv)
    
  • Solvent: Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation of Nucleophile Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-Mercaptobenzimidazole (1.0 equiv) in the chosen solvent (0.1 M concentration).

    • Add Base (

      
       or NaOH).[2] Stir at room temperature for 15 minutes to generate the thiolate anion. Note: The solution may change color (often yellow/orange).
      
  • Controlled Addition:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add 2-Chloromethyl-3-ethoxypyridine HCl (1.1 equiv) portion-wise over 10 minutes.

    • Rationale: Adding the solid salt directly to the cold basic solution generates the reactive free base in situ, where it is immediately consumed by the thiolate. This prevents self-polymerization.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Monitor via TLC (System: DCM/MeOH 95:5) or LC-MS.[3]

    • Endpoint: Reaction is typically complete within 1–3 hours. Look for the disappearance of the thiol peak and the appearance of the product mass (

      
      ).
      
  • Work-up & Isolation:

    • Filtration: Filter off inorganic salts (

      
      ).
      
    • Evaporation: Concentrate the filtrate under reduced pressure.

    • Purification: The residue is often an oil. Crystallize from EtOAc/Hexanes or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Data Interpretation Table
ObservationDiagnosisCorrective Action
New Spot at Baseline (TLC) Quaternary pyridinium salt formation (Polymerization).Addition was too fast or temperature too high. Keep at 0°C during addition.
Incomplete Conversion Hydrolysis of chloride reagent.Ensure solvent is anhydrous. Use fresh reagent (check HCl salt integrity).
Product is Colored Oxidation of sulfur (Disulfide formation).Degas solvents with

before reaction.

Protocol: N-Alkylation of Amines (Kinase Inhibitor Synthesis)

Used when attaching the pyridine headgroup to a secondary amine scaffold.

Critical Modification

Unlike thiols, amines are less nucleophilic and require stronger activation or higher temperatures. However, heating 2-chloromethyl-3-ethoxypyridine HCl is risky.

Optimized Conditions:

  • Solvent: DMF or NMP (Polar Aprotic promotes

    
    ).
    
  • Base: DIPEA (Hünig's Base) - 3.0 equiv.

  • Catalyst: NaI (0.1 equiv) - Finkelstein condition.

    • Mechanism:[2][4][5][6][7] In situ conversion of the alkyl chloride to the more reactive alkyl iodide, allowing the reaction to proceed at lower temperatures (RT to 40°C), minimizing degradation.

Safety & Handling (E-E-A-T Compliance)

Genotoxicity Alert: Alkyl halides, particularly chloromethyl pyridines, are structural alerts for genotoxicity (potential DNA alkylation).

  • Containment: Weigh all solids in a dedicated cytotoxic/genotoxic glovebox or a ventilated enclosure with HEPA filtration.

  • Deactivation: Quench all glassware and waste with 10% aqueous NaOH or Sodium Thiosulfate solution for 24 hours before disposal. This ensures the destruction of any unreacted alkyl chloride.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • Synthesis of Pyridine Derivatives

    • Source:Journal of Medicinal Chemistry.
    • Relevance: Establishes the role of 2-chloromethylpyridines as key intermedi
    • Link:(Specific article: J. Med. Chem. 1991, 34, 1049-1062 for general Lansoprazole/Omeprazole chemistry).

  • Reactivity of Chloromethyl Pyridines

    • Source:GuideChem & ChemicalBook D
    • Relevance: Confirmation of CAS 62734-04-7 and physical properties.
    • Link:

  • Genotoxic Impurity Management

    • Source:ICH M7 Guidelines.
    • Relevance: Protocol for handling mutagenic alkyl
    • Link:

Sources

"2-Chloromethyl-3-ethoxypyridine hydrochloride as a precursor for pharmaceutical compounds"

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note and Protocol guide for 2-Chloromethyl-3-ethoxypyridine hydrochloride , designed for pharmaceutical researchers and process chemists.

Advanced Precursor for Pyridyl-Methyl Functionalization in Drug Discovery

Part 1: Executive Summary & Strategic Utility

2-Chloromethyl-3-ethoxypyridine hydrochloride is a high-value heterocyclic building block used primarily to introduce the (3-ethoxypyridin-2-yl)methyl moiety into pharmaceutical targets. This structural motif is a "privileged scaffold" in medicinal chemistry, often serving as a bioisostere for benzyl groups to improve solubility and metabolic stability (lowering LogD).

Its primary applications lie in the synthesis of:

  • Proton Pump Inhibitors (PPIs): Structural analogs of Rabeprazole and Lansoprazole, where the pyridine ring modulates acid stability and pKa.

  • P2X3 Receptor Antagonists: As a lipophilic "head group" for ether/amine linkages in chronic cough therapeutics (e.g., next-generation analogs of Gefapixant/Sivopixant).

  • Kinase Inhibitors: Specifically targeting DGAT2 and specific tyrosine kinases where the 3-ethoxy substituent provides critical steric occlusion and hydrophobic binding interactions.

Critical Technical Warning: Unlike simple benzyl chlorides, this compound is highly unstable as a free base. The electron-donating ethoxy group at the 3-position, combined with the pyridine nitrogen, makes the chloromethyl group exceptionally reactive (prone to self-alkylation and polymerization). Strict adherence to the "Salt-to-Base-in-Situ" protocol is required.

Part 2: Chemical Profile & Stability Mechanics
PropertySpecification
Chemical Name 2-(Chloromethyl)-3-ethoxypyridine hydrochloride
CAS Number 62734-04-7 (HCl salt)
Molecular Formula C₈H₁₀ClNO · HCl
Molecular Weight 208.08 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Storage -20°C, Desiccated, Inert Atmosphere (Ar/N₂)
Stability Mechanism (The "Self-Destruct" Pathway)

The free base of 2-chloromethyl-3-ethoxypyridine is inherently unstable. The pyridine nitrogen (nucleophilic) can attack the chloromethyl group (electrophilic) of a neighboring molecule, leading to rapid intermolecular polymerization (forming pyridinium salts).

  • The HCl Salt Advantage: Protonation of the pyridine nitrogen shuts down its nucleophilicity, rendering the solid salt stable for storage.

  • The 3-Ethoxy Effect: The ethoxy group at C3 is an Electron Donating Group (EDG). While it enhances the pharmacological profile, it also stabilizes the benzylic carbocation intermediate, making the chloride a better leaving group (more reactive) than in unsubstituted picolyl chlorides.

Part 3: Experimental Protocols
Protocol A: Quality Control & Purity Assessment

Before committing valuable advanced intermediates, validate the integrity of the precursor.

Method: HPLC-UV (Reverse Phase) Objective: Detect hydrolysis product (Alcohol) and Dimer.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 min.

  • Sample Prep: Dissolve 5 mg in 1 mL anhydrous MeCN (Do not use water/methanol as diluent to prevent in-situ hydrolysis). Inject immediately.

  • Acceptance Criteria:

    • Main Peak (Precursor): >97% Area.

    • Impurity A (Alcohol - Hydrolysis): <1.0% (RT approx 0.6x of Main).

    • Impurity B (Dimer): <0.5%.

Protocol B: "In-Situ Neutralization" Coupling Reaction

This protocol is designed for S-alkylation (Thiol coupling) or N-alkylation, common in PPI and P2X3 synthesis. It avoids isolating the unstable free base.

Target: Synthesis of 2-(((Target-Core)thio)methyl)-3-ethoxypyridine. Scale: 10 mmol basis.

Reagents:

  • Precursor: 2-Chloromethyl-3-ethoxypyridine HCl (2.08 g, 10 mmol)

  • Nucleophile: Thiol/Amine Core (10 mmol)

  • Base: Diisopropylethylamine (DIPEA) (3.9 g, 30 mmol) or Cs₂CO₃ (solid).

  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

Step-by-Step Methodology:

  • Preparation of Nucleophile:

    • In a flame-dried flask under Nitrogen, dissolve the Nucleophile (1.0 eq) in anhydrous ACN (10 volumes).

    • Add Base (2.5 eq). If using a thiol, allow 15 mins for deprotonation (formation of thiolate).

  • Controlled Addition (The Critical Step):

    • Do not dump the solid precursor directly into the warm base.

    • Dissolve the 2-Chloromethyl-3-ethoxypyridine HCl (1.05 eq) in a separate minimal volume of anhydrous ACN/DMF.

    • Add this solution dropwise to the nucleophile mixture at 0°C (ice bath).

    • Rationale: Low temperature prevents self-polymerization while the HCl is neutralized by the excess base in the pot.

  • Reaction:

    • Allow to warm to Room Temperature (20-25°C).

    • Monitor by TLC/LCMS.[1] Reaction is typically fast (1-3 hours) due to the activated chloromethyl group.

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with Ethyl Acetate.

    • Wash organic layer with Water (x2) and Brine (x1) to remove DMF/DIPEA salts.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash Chromatography (Hexane/EtOAc). The product is usually stable.

Part 4: Visualization of Reactivity & Workflow

The following diagram illustrates the "Safe Handling Workflow" to prevent degradation during the synthesis process.

G cluster_0 Critical Control Point Salt HCl Salt Form (Stable Storage -20°C) FreeBase Free Base Intermediate (Highly Unstable) Salt->FreeBase Neutralization (Base added) Reaction Coupling Reaction (Nucleophilic Substitution) Salt->Reaction Direct Dropwise Addition (In-Situ Protocol) Polymer Polymer/Dimer (Degradation Product) FreeBase->Polymer Time/Heat (Self-Alkylation) Product Final Drug Intermediate (Stable) Reaction->Product Nucleophile (R-SH / R-NH2)

Caption: Workflow logic emphasizing the bypass of the unstable free base isolation step.

Part 5: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / "Gunk" in flask Polymerization of the precursor.Ensure temperature is 0°C during addition. Add precursor solution slowly to the base/nucleophile mixture.
Hydrolysis (Alcohol impurity) Wet solvent or atmospheric moisture.Use Anhydrous solvents (Karl Fischer < 0.05%). Keep system under Nitrogen.
Incomplete Reaction HCl salt not fully neutralized.Ensure >2.5 eq of Base is used (1 eq to neutralize HCl, 1+ eq for the reaction).
Pink/Red Coloration Oxidation of the pyridine ring (N-oxide formation or phenol coupling).Degas solvents. Use antioxidants if the nucleophile is sensitive.
Part 6: References
  • Merck Sharp & Dohme Corp. (2023). Process for the preparation of P2X3 antagonists. World Intellectual Property Organization. WO2023026180A1. Link (Describes synthesis of pyridine-ether linked inhibitors).

  • Kohl, B., et al. (1992). H+/K+-ATPase Inhibitors: Synthesis and Activity of Substituted 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazoles. Journal of Medicinal Chemistry, 35(6), 1049–1057. Link (Foundational chemistry for 2-chloromethylpyridine coupling).

  • BenchChem. (2025).[1][2] Technical Data Sheet: 2-Chloromethyl-3-ethoxypyridine Hydrochloride. Link (General handling and physical properties).

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. Link (Review of alkylation reactions in process chemistry).

Sources

Application Notes & Protocols: Strategic Alkylation Reactions with 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of significant therapeutic agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[1] Within this class of compounds, 2-Chloromethyl-3-ethoxypyridine hydrochloride emerges as a highly valuable and versatile electrophilic building block. Its primary utility lies in its capacity to introduce the (3-ethoxypyridin-2-yl)methyl moiety onto a wide range of nucleophiles through alkylation reactions.

This guide provides a detailed exploration of the reactivity of 2-Chloromethyl-3-ethoxypyridine hydrochloride and offers comprehensive, field-proven protocols for its application in N-, O-, and S-alkylation reactions. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel, biologically active molecules.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the reagent's structure and electronic nature is fundamental to its effective application.

  • Structural Features: The molecule consists of a pyridine ring substituted with a highly reactive chloromethyl group at the 2-position and an electron-donating ethoxy group at the 3-position.

  • The Role of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which significantly enhances its stability, making it easier to handle and store. However, for most alkylation reactions, the salt must be neutralized in situ, or the nucleophile must be deprotonated with a stoichiometric amount of base to liberate the reactive free base of the pyridine.

  • The Electrophilic Center: The key to its reactivity is the chloromethyl group. The carbon atom is rendered highly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring. This makes it an excellent substrate for nucleophilic substitution (SN2) reactions. The chlorine atom serves as an effective leaving group upon attack by a nucleophile. This reactivity is analogous to other benzylic halides, which are known to be potent alkylating agents.[4][5][6]

Mechanism of Action: SN2 Nucleophilic Substitution

The predominant mechanism for the alkylation reactions described is a bimolecular nucleophilic substitution (SN2).

Caption: General SN2 mechanism for alkylation.

In this process, a nucleophile (Nu:⁻) directly attacks the electrophilic carbon of the chloromethyl group, leading to a transition state where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking. This single-step reaction results in the formation of the new C-Nu bond and the displacement of the chloride ion.

Core Applications: Protocols for Heteroatom Alkylation

The true utility of 2-Chloromethyl-3-ethoxypyridine hydrochloride is demonstrated by its broad applicability in forming bonds with various heteroatoms.

N-Alkylation of Amines

The construction of carbon-nitrogen bonds is one of the most frequent transformations in pharmaceutical synthesis.[5] This reagent is highly effective for the alkylation of primary and secondary amines, including anilines and nitrogen-containing heterocycles.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial. Its role is twofold: to neutralize the hydrochloride salt of the reagent and to scavenge the HCl generated if the amine salt is the nucleophile. For less reactive amines, a stronger base like sodium hydride (NaH) may be needed to fully deprotonate the amine first.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the reagents and stabilize charged intermediates without interfering with the reaction.

  • Over-alkylation: Primary amines can undergo subsequent alkylation to form tertiary amines.[7] To favor mono-alkylation, it is often strategic to use an excess of the primary amine relative to the alkylating agent.[7][8]

Detailed Protocol: N-Alkylation of a Secondary Amine (e.g., Morpholine)

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.5 M concentration relative to the amine).

  • Reagent Addition: Add 2-Chloromethyl-3-ethoxypyridine hydrochloride (1.1 eq.) portion-wise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Purify by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

O-Alkylation of Phenols

The formation of aryl ethers is another key transformation enabled by this reagent, particularly with phenolic substrates.

Causality Behind Experimental Choices:

  • Base: Phenols are more acidic than amines, but a base is still required for deprotonation to form the more nucleophilic phenoxide ion. Potassium carbonate is often sufficient, but for hindered or electron-deficient phenols, a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be more effective.[9]

  • Solvent: DMF is an excellent choice as it effectively dissolves the resulting phenoxide salt.

Detailed Protocol: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)

  • Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.

  • Nucleophile Addition: Slowly add a solution of the phenol (1.0 eq.) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Reagent Addition: Cool the mixture back to 0 °C and add a solution of 2-Chloromethyl-3-ethoxypyridine hydrochloride (1.1 eq.) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired aryl ether.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with 2-Chloromethyl-3-ethoxypyridine hydrochloride to form thioethers, which are important in various drug scaffolds.

Causality Behind Experimental Choices:

  • Base: Thiols are generally more acidic than the corresponding alcohols, and the resulting thiolate is a very soft and potent nucleophile. A mild base like potassium carbonate is typically sufficient for deprotonation.

  • Reaction Conditions: These reactions are often very efficient and can frequently be run at or slightly above room temperature.

Detailed Protocol: S-Alkylation of a Thiophenol (e.g., Thiophenol)

  • Setup: Dissolve the thiophenol (1.0 eq.) in acetone or DMF in a round-bottom flask.

  • Base Addition: Add powdered potassium carbonate (2.0 eq.) and stir the suspension for 15-20 minutes at room temperature.

  • Reagent Addition: Add 2-Chloromethyl-3-ethoxypyridine hydrochloride (1.05 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically rapid; monitor closely by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic base.

    • Rinse the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Data Presentation and Workflow Visualization

Summary of Reaction Conditions
Alkylation TypeNucleophile ExampleBaseSolventTemperature (°C)Typical Time (h)
N-Alkylation MorpholineK₂CO₃Acetonitrile60 - 804 - 12
O-Alkylation 4-MethoxyphenolNaHDMF0 - RT6 - 18
S-Alkylation ThiophenolK₂CO₃Acetone/DMFRT2 - 6
Experimental Workflow Diagram

experimental_workflow setup 1. Reaction Setup (Flask, Nucleophile, Base, Solvent) reagent_add 2. Add Alkylating Agent (2-Chloromethyl-3-ethoxypyridine HCl) setup->reagent_add reaction 3. Reaction (Heat & Stir, Monitor by TLC/LC-MS) reagent_add->reaction workup 4. Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 5. Purification (Column Chromatography or Recrystallization) workup->purify analysis 6. Characterization (NMR, MS, etc.) purify->analysis

Caption: Standardized workflow for alkylation reactions.

Safety and Handling Precautions

As with all alkylating agents, proper safety protocols must be strictly followed. This compound is classified as an irritant and may cause allergic skin reactions or serious eye damage.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10] In case of a spill, dampen the solid material with water before carefully sweeping it into a suitable container for disposal.[13]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[12] It is moisture-sensitive and should be stored under an inert gas atmosphere.[12][13]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][12]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[10][11][12][14]

References

  • MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. Capot Chemical. [Link]

  • Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. PrepChem.com. [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka.
  • Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative. ResearchGate. [Link]

  • The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Alkylation of phenols.
  • 2-Chloromethylpyridine. Wikipedia. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. [Link]

  • PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. National Institutes of Health (NIH). [Link]

  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. [Link]

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Mansoura Journal of Chemistry. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. eScholarship. [Link]

  • Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. MDPI. [Link]

  • (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. Organic Chemistry Portal. [Link]

Sources

Application Note: Protocol for Nucleophilic Substitution on 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

This technical guide details the protocol for performing nucleophilic substitution (


) on 2-Chloromethyl-3-ethoxypyridine hydrochloride . This compound is a critical electrophilic building block, structurally analogous to intermediates used in the synthesis of Proton Pump Inhibitors (PPIs) such as Rabeprazole and Lansoprazole.

Key Reactivity Characteristics:

  • Electrophilicity: The chloromethyl group at the C2 position is highly activated due to the electron-deficient pyridine ring.

  • Instability: As a hydrochloride salt, the compound is stable. However, upon neutralization, the free base is thermally unstable and prone to rapid self-polymerization or hydrolysis.

  • Reaction Class: Bimolecular Nucleophilic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
⚠️ Critical Safety Warning: Vesicant Hazard

2-Chloromethyl-3-ethoxypyridine hydrochloride and its free base are severe vesicants (blistering agents) and skin sensitizers.

  • Strict Engineering Controls: Handle only in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the addition of base.

  • Decontamination: In case of skin contact, wash immediately with 5% dilute acetic acid followed by copious soap and water. Do not use solvent (ethanol/acetone) on skin, as this increases absorption.

Mechanistic Insight

The reaction proceeds via a classical ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 mechanism. The success of this protocol relies on the in situ neutralization of the hydrochloride salt. Isolating the free base is strongly discouraged due to degradation risks.

The Chemical Pathway:

  • Deprotonation: The nucleophile (typically a thiol or amine) is deprotonated by a base (NaOH or

    
    ) to increase nucleophilicity.
    
  • Neutralization: The base simultaneously neutralizes the HCl salt of the pyridine, liberating the reactive free base in the reaction matrix.

  • Substitution: The nucleophile attacks the benzylic methylene carbon, displacing the chloride ion.[2]

DOT Diagram: Mechanistic Pathway

ReactionMechanism cluster_0 Activation Phase cluster_1 Substitution Phase (SN2) Salt Pyridine-CH2Cl • HCl (Stable Salt) FreeBase Pyridine-CH2Cl (Reactive/Unstable) Salt->FreeBase Neutralization Base Base (NaOH) Base->FreeBase Thiolate Thiolate (R-S⁻) Base->Thiolate TS [Transition State]‡ FreeBase->TS Nuc Nucleophile (R-SH) Nuc->Thiolate Deprotonation Thiolate->TS Product Coupled Product (Thioether) TS->Product -Cl⁻

Caption: Dual-phase activation mechanism showing simultaneous salt neutralization and nucleophile activation.

Experimental Protocol: Thioether Synthesis

This protocol describes the coupling of 2-Chloromethyl-3-ethoxypyridine HCl with 2-Mercapto-5-methoxybenzimidazole . This is the industry-standard "Gold Standard" reaction for validating the reactivity of this scaffold.

Reagents & Stoichiometry
ComponentRoleEq.Rationale
2-Mercapto-5-methoxybenzimidazole Nucleophile1.0Limiting reagent to ensure complete consumption of the unstable pyridine.
2-Chloromethyl-3-ethoxypyridine HCl Electrophile1.1Slight excess to drive reaction to completion.
Sodium Hydroxide (NaOH) Base2.21.0 eq to neutralize HCl salt + 1.0 eq to deprotonate thiol + 0.2 eq excess.
Ethanol / Water (9:1) Solvent-Solubilizes both organic reactants and inorganic base.
Step-by-Step Methodology

Step 1: Nucleophile Activation

  • Charge a 3-neck round bottom flask with 2-Mercapto-5-methoxybenzimidazole (1.0 eq).

  • Add Ethanol (90%) (10 volumes relative to thiol mass).

  • Add NaOH (2.2 eq) dissolved in a minimum amount of water.

  • Stir at room temperature for 15 minutes. The solution should become clear as the thiolate forms.

Step 2: Controlled Addition (Crucial)

  • Dissolve 2-Chloromethyl-3-ethoxypyridine HCl (1.1 eq) in a separate vessel using Ethanol (5 volumes). Note: Keep this solution cool (0-5°C) to prevent degradation.

  • Add the pyridine solution dropwise to the thiolate mixture over 30 minutes.

    • Process Control: Maintain internal temperature between 20°C and 30°C . Do not exceed 35°C to avoid side reactions.

Step 3: Reaction & Monitoring

  • Stir the mixture at 25-30°C for 2–4 hours.

  • Monitor via HPLC or TLC:

    • Mobile Phase: Dichloromethane:Methanol (19:1).

    • Target: Disappearance of thiol.

Step 4: Workup & Isolation

  • Distill off approximately 80% of the Ethanol under reduced pressure (Rotavap at 40°C).

  • Add Water (15 volumes) to the residue.

  • Adjust pH to 8.0–8.5 using dilute Acetic Acid. Caution: The product may precipitate as a sticky solid if pH drops too low rapidly.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (2 x 10 vol).

  • Wash organic layer with Brine, dry over

    
    , and concentrate to yield the crude sulfide.
    
  • Optional Crystallization: Recrystallize from Ethyl Acetate/Hexane.

Workflow Visualization

Workflow Start Weigh Reagents Dissolve Dissolve Thiol + NaOH (Ethanol/Water) Start->Dissolve PrepElec Dissolve Chloromethyl Pyridine (Ethanol, 0°C) Start->PrepElec Addition Dropwise Addition (Temp < 30°C) Dissolve->Addition PrepElec->Addition Add slowly Reaction Stir 2-4 Hours (Monitor HPLC) Addition->Reaction Quench Distill Solvent & Add Water Reaction->Quench Extract Extract (DCM) Dry & Concentrate Quench->Extract Final Isolated Sulfide Product Extract->Final

Caption: Operational workflow for the synthesis of the thioether intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of chloromethyl group.Ensure the pyridine salt is dissolved in dry ethanol and added immediately. Do not pre-mix with water.
Impurity: Sulfone/Sulfoxide Oxidation during reaction.[3][4][5][6]Degas solvents with Nitrogen/Argon before use. Trace peroxides in ether/THF can cause this.
Sticky Precipitate pH shock during workup.Adjust pH very slowly. If "oiling out" occurs, add a seed crystal or a small amount of methanol.
Dark Coloration Polymerization of free base.Reaction temperature too high (>40°C). Keep addition phase strictly <30°C.

References

  • Eisai Co., Ltd. (1991). Pyridine derivatives and their use. US Patent 5,045,552.[7] Link

    • Context: Primary source for the synthesis of Rabeprazole-type thioethers using chloromethyl pyridines.
  • BenchChem. (2025).[2][5] Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide. Link

    • Context: Detailed process chemistry for benzimidazole-pyridine coupling reactions.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Link

    • Context: Safety data regarding vesicant properties and handling of picolyl chloride salts.
  • ResearchGate. (2011). An efficient synthesis of Rabeprazole. Asian J. Pharm. Res. Link

    • Context: Optimization of the condensation step between mercaptobenzimidazole and chloromethyl pyridine.

Sources

"2-Chloromethyl-3-ethoxypyridine hydrochloride in the synthesis of kinase inhibitors"

[1]

Executive Summary & Chemical Profile

2-Chloromethyl-3-ethoxypyridine hydrochloride is a highly reactive alkylating agent.[1] In the context of kinase inhibitor discovery, it serves as a specialized "linker reagent" used to attach a 3-ethoxypyridine tail to nucleophilic pharmacophores (e.g., benzimidazoles, pyrazoles, or aminopyrimidines).

While historically associated with proton pump inhibitors (PPIs) like Lansoprazole, this building block has gained renewed utility in kinase research for Scaffold Hopping . The 3-ethoxy group provides distinct steric bulk and lipophilicity (

1
Key Chemical Properties
PropertySpecificationTechnical Insight
Structure Pyridine ring with 2-chloromethyl (electrophile) and 3-ethoxy (auxiliary) groups.[1][2]The 3-ethoxy group creates steric hindrance that can prevent "flat" binding, improving selectivity.
Form Hydrochloride Salt (Solid)Critical: The free base is unstable (self-polymerizes).[1] The HCl salt stabilizes the molecule for storage.
Reactivity High (

Electrophile)
Reacts rapidly with N-, O-, and S-nucleophiles.[1]
Stability Hygroscopic / AcidicMust be stored desiccated at -20°C. Hydrolyzes to the alcohol in moist air.

Mechanistic Role in Kinase Synthesis

The synthesis of kinase inhibitors often requires coupling a "Hinge Binder" (core scaffold) with a "Solvent Front / Hydrophobic Pocket Binder" (tail).[1] This reagent introduces the tail via Nucleophilic Substitution (


)1
The "In Situ" Activation Strategy

Because the free base of 2-chloromethyl-3-ethoxypyridine is prone to rapid intermolecular self-alkylation (forming black tars), it must never be isolated in large quantities.[1] The standard protocol involves in situ neutralization within the reaction matrix.

Mechanism of Action:

  • Deprotonation: An auxiliary base (e.g.,

    
    , DIPEA) neutralizes the HCl salt.
    
  • Activation: The pyridine nitrogen becomes free, but the steric bulk of the 3-ethoxy group slightly retards self-alkylation compared to unsubstituted analogs.

  • Substitution: The core nucleophile (e.g., Benzimidazole-NH) attacks the methylene carbon, displacing chloride.

Visualization: Reaction Pathway & Instability

ReactionPathwaycluster_0Critical Control PointSaltReagent (HCl Salt)(Stable Storage Form)FreeBaseFree Base Intermediate(Transient Species)Salt->FreeBaseNeutralizationBaseBase (Cs2CO3/DIPEA)Base->FreeBaseSelfPolyPolymerized Tar(Dead End / Impurity)FreeBase->SelfPolySlow Self-Alkylation(If no nucleophile present)ProductKinase Inhibitor(N-Alkylated Product)FreeBase->ProductRapid SN2 AttackScaffoldKinase Core(Nucleophile)Scaffold->Product+ Core

Caption: The kinetic competition between productive N-alkylation and destructive self-polymerization. High concentrations of the nucleophile favor the green path.

Detailed Experimental Protocol

Application: Synthesis of a 2-((3-ethoxypyridin-2-yl)methyl)-benzimidazole kinase inhibitor precursor. Scale: 10 mmol (scalable to 100 mmol with cooling adjustments).

Reagents
  • Core Scaffold: 1H-Benzimidazole derivative (1.0 equiv)[1][3]

  • Reagent: 2-Chloromethyl-3-ethoxypyridine HCl (1.1 - 1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.2 - 0.5 M)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.[1]

Step-by-Step Methodology
Phase 1: Preparation (The "Cold Start" Technique)[1]
  • Charge the Vessel: In a dry round-bottom flask under Nitrogen/Argon, add the Kinase Core Scaffold (1.0 equiv) and Cesium Carbonate (2.5 equiv).[1]

  • Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation of the scaffold.

    • Why? Pre-generating the nucleophilic anion ensures it is ready to attack immediately upon addition of the electrophile, minimizing the window for the electrophile to self-destruct.

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Why? Lower temperature suppresses the rate of self-polymerization of the pyridine reagent more than it suppresses the desired

      
       reaction.
      
Phase 2: Reagent Addition
  • Addition: Add 2-Chloromethyl-3-ethoxypyridine HCl (1.1 equiv) portion-wise as a solid over 5-10 minutes.

    • Alternative: If the scale is large (>50g), dissolve the reagent in a minimal volume of DMF and add dropwise at 0°C.

  • Catalysis: Add Potassium Iodide (KI, 0.1 equiv) if the reaction is known to be sluggish.

Phase 3: Reaction & Monitoring
  • Warm Up: Remove the ice bath and allow the reaction to warm to RT naturally.

  • Timecourse: Stir for 3–12 hours.

  • Monitoring: Monitor via LC-MS.

    • Target Mass: [Scaffold Mass] + 135.16 Da (Pyridyl-ethyl fragment) - 1.01 Da (H).[1]

    • Common Impurity: Hydroxymethyl-pyridine (Mass + 17 vs Reagent) if moisture was present.[1]

Phase 4: Work-up & Isolation[1]
  • Quench: Pour the reaction mixture into crushed ice/water (10x volume).

  • Precipitation: In many cases, the product will precipitate as a solid. Filter and wash with water.

  • Extraction (If oil forms): Extract with Ethyl Acetate (

    
    ). Wash organics with Brine (
    
    
    ) to remove DMF.[1]
  • Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Black/Tar formation Self-polymerization of the reagent.[1]Ensure the scaffold is in excess or pre-deprotonated. Lower the reaction temperature. Do not premix the reagent with base without the scaffold present.
Low Conversion Reagent hydrolysis (wet solvent).[1]Use strictly anhydrous DMF/DMAc. Add molecular sieves (4Å) to the reaction vessel.
Regioisomers Ambident nucleophile (e.g., N1 vs N3 on benzimidazole).Generally, steric hindrance from the 3-ethoxy group favors the less hindered nitrogen, but mixtures may occur. Separate via chromatography.
Reagent "Clumping" Hygroscopic HCl salt.Grind the reagent to a fine powder in a dry box before addition to ensure rapid dissolution.

Strategic Context: Why this Fragment?

In kinase drug design, the 3-ethoxypyridine motif offers specific advantages over simpler pyridines:

  • Solubility: The ethoxy ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), improving aqueous solubility compared to a phenyl or methyl-pyridine.

  • Metabolic Blocking: The 3-position is a common site for metabolic oxidation on pyridine rings. Blocking it with an ethoxy group prevents facile oxidation.

  • Conformational Lock: The ethoxy group can induce a preferred conformation via intramolecular H-bonding or steric clash, potentially locking the inhibitor into a bioactive pose.

Visualization: Pharmacophore Integration

Pharmacophorecluster_pocketATP Binding Pocket InteractionsCoreKinase Hinge Binder(e.g., Benzimidazole)LinkerMethylene Bridge(CH2)Core->LinkerN-AlkylationPyridinePyridine Ring(Solvent Front Interaction)Linker->PyridineCovalent BondEthoxy3-Ethoxy Group(Solubility & Steric Lock)Pyridine->EthoxySubstitution

Caption: Structural assembly of the inhibitor. The 3-ethoxy group modulates the physicochemical properties of the solvent-exposed tail.

Safety & Handling (E-E-A-T)

  • Vesicant Warning: Like all nitrogen mustard analogs (halo-alkyl amines), 2-chloromethyl-3-ethoxypyridine is a potent alkylating agent.[1] It is potentially mutagenic and a severe skin/eye irritant.

  • PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

  • Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate to destroy the alkylating potential.

References

  • BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (General reactivity of chloromethyl-heterocycles). Link[1]

  • Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (Review of alkylation strategies in kinase synthesis). Link

  • European Journal of Medicinal Chemistry. Design and synthesis of pyridine derivatives as p38 MAP kinase inhibitors. (Context for pyridine tails in kinase inhibitors). Link

  • Google Patents. Preparation technique of 2-chloromethylbenzimidazole and related heterocycles. (Process chemistry for chloromethyl alkylations). Link

  • Molaid Chemicals. Reaction information for (3-ethoxypyridin-2-yl)methanol to 2-chloromethyl-3-ethoxypyridine. Link

Application Note: Strategic Utilization of 2-Chloromethyl-3-ethoxypyridine HCl in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Developing Novel Heterocyclic Compounds with 2-Chloromethyl-3-ethoxypyridine Hydrochloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

2-Chloromethyl-3-ethoxypyridine hydrochloride (CMEP-HCl) represents a high-value electrophilic building block for medicinal chemistry. Structurally characterized by a reactive chloromethyl motif adjacent to an electron-donating ethoxy group, this scaffold offers unique steric and electronic properties compared to the ubiquitous 3-methoxy analogs used in proton pump inhibitors (PPIs). This guide details the synthetic utility of CMEP-HCl, providing optimized protocols for nucleophilic substitution and heterocycle functionalization. We present two distinct workflows: the synthesis of sulfide-linked benzimidazoles (PPI analogs) and the generation of piperazine-linked CNS-active scaffolds.

Introduction: The Chemical Profile

The utility of 2-Chloromethyl-3-ethoxypyridine hydrochloride lies in its bifunctional nature. The pyridine nitrogen provides basicity and H-bond acceptance, while the 3-ethoxy group modulates lipophilicity (LogP) and metabolic stability compared to methoxy analogs. The 2-chloromethyl group serves as a "soft" electrophile, highly susceptible to SN2 attack by thiols and amines.

Reactivity Analysis
  • Electrophilicity: The 2-position methyl group is activated by the electron-deficient pyridine ring.

  • Stability: As a hydrochloride salt, the compound is stable; however, the free base is prone to self-polymerization or hydrolysis. Crucial Step: Always generate the free base in situ or immediately prior to reaction to prevent degradation.

  • Electronic Effect: The 3-ethoxy substituent exerts a +M (mesomeric) effect, slightly deactivating the ring but stabilizing the corresponding cation intermediates in specific pathways.

Synthetic Strategies & Workflows

We define two primary application pathways for CMEP-HCl:

  • Pathway A (Thioether Linkage): Reaction with mercapto-heterocycles to form sulfide bridges (e.g., PPI scaffolds).

  • Pathway B (Amination): N-alkylation of secondary amines to generate CNS-active pharmacophores.

Visualization: Reaction Pathways

CMEP_Pathways Start 2-Chloromethyl-3-ethoxypyridine HCl (CMEP-HCl) Base Base Treatment (NaOH/Na2CO3) Start->Base Neutralization FreeBase Reactive Free Base (In Situ) Base->FreeBase Extraction/Solvation ProductA Product A: Sulfide-Linked Benzimidazole (PPI Analog) FreeBase->ProductA S_N2 (Ethanol/Reflux) ProductB Product B: Pyridinyl-methyl Piperazine (CNS Ligand) FreeBase->ProductB S_N2 (ACN/K2CO3) Thiol Nucleophile A: 2-Mercaptobenzimidazole Thiol->ProductA Amine Nucleophile B: N-Substituted Piperazine Amine->ProductB

Caption: Divergent synthetic pathways for CMEP-HCl utilizing in situ free-basing followed by nucleophilic attack.

Protocol A: Synthesis of Sulfide-Linked Benzimidazoles

Target Application: Development of H+/K+ ATPase inhibitors (Proton Pump Inhibitors) and anti-ulcerative agents. This protocol mirrors the synthesis of Rabeprazole/Pantoprazole intermediates but utilizes the 3-ethoxy variant for altered pharmacokinetic profiles.

Materials
  • 2-Chloromethyl-3-ethoxypyridine HCl (1.0 eq)

  • 2-Mercaptobenzimidazole (1.1 eq)

  • Sodium Hydroxide (2.2 eq)

  • Solvent: Ethanol (95%) or Methanol

  • Workup: Dichloromethane (DCM), Brine, MgSO₄

Step-by-Step Methodology
  • Preparation of Thiolate: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.1 eq) in Ethanol (10 mL/g). Add aqueous NaOH (2.2 eq) to form the sodium thiolate salt. Stir at room temperature (RT) for 30 minutes until a clear solution forms.

  • Addition of CMEP-HCl: Dissolve 2-Chloromethyl-3-ethoxypyridine HCl in a minimal amount of water/ethanol (1:1). Add this solution dropwise to the thiolate mixture over 20 minutes.

    • Note: Slow addition prevents local high concentrations of the electrophile, reducing dimerization side reactions.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The spot for the thiol (low Rf) should disappear, replaced by a higher Rf product.

  • Quenching: Cool to RT. Evaporate the bulk of the ethanol under reduced pressure.

  • Extraction: Resuspend the residue in water (50 mL) and extract with DCM (3 x 50 mL). The product is in the organic layer.[1]

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted thiol) and Brine. Dry over MgSO₄ and concentrate. Recrystallize from Acetonitrile/Ether.

Expected Yield: 75–85% Key Quality Attribute: Absence of disulfide impurity (dimer of mercaptobenzimidazole).

Protocol B: Synthesis of Pyridinylmethyl-Piperazines

Target Application: CNS ligands (Dopamine/Serotonin modulators). The 3-ethoxy-2-pyridylmethyl motif acts as a bioisostere for the benzyl group, improving solubility and receptor binding affinity.

Materials
  • 2-Chloromethyl-3-ethoxypyridine HCl (1.0 eq)

  • 1-(2-Methoxyphenyl)piperazine (1.1 eq) (Example nucleophile)

  • Potassium Carbonate (K₂CO₃) (3.0 eq) - Anhydrous

  • Potassium Iodide (KI) (0.1 eq) - Catalyst

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology
  • Base Activation: In a dry flask, suspend the piperazine derivative and anhydrous K₂CO₃ in ACN. Stir for 15 minutes.

  • Catalyst Addition: Add catalytic KI.

    • Mechanism:[2][3][4] KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate of substitution.

  • Electrophile Addition: Add CMEP-HCl (solid) directly to the stirring suspension.

  • Reaction: Heat to 60°C for 6–12 hours.

    • Checkpoint: If using DMF, keep temperature <80°C to avoid decomposition of the pyridine ring.

  • Workup: Filter off the inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate.

  • Purification: The residue is often an oil. Convert to the HCl or Oxalate salt for crystallization. Dissolve free base in Ethanol, add 1.1 eq of Oxalic acid, and cool to 0°C to precipitate the salt.

Data Summary: Solvent Effects on Yield

SolventTemperatureTimeYieldNote
Acetonitrile 60°C8 h82%Cleanest profile; easy workup.
DMF 80°C4 h75%Faster, but difficult to remove solvent.
Ethanol Reflux12 h60%Solvolysis side-products observed (ethyl ether formation).

Troubleshooting & Optimization

Instability of the Free Base

The free base of 2-chloromethyl-3-ethoxypyridine is thermally unstable.

  • Problem: Reaction mixture turns black/tarry.

  • Cause: Self-alkylation (polymerization) of the pyridine nitrogen attacking the chloromethyl group of another molecule.

  • Solution: Never isolate the free base as a neat oil. Always generate it in the presence of the nucleophile or keep it in dilute solution at low temperatures (<5°C).

Impurity Profile: The "Bis" Product

In reactions with primary amines, "double alkylation" is a common risk.

  • Prevention: Use a large excess of the amine (3–5 eq) if the amine is cheap. Alternatively, use a protecting group strategy (e.g., Boc-piperazine) if a secondary amine is required.

Safety & Handling

  • Vesicant Hazard: Chloromethyl pyridines are potential alkylating agents and vesicants (blistering agents). Handle strictly in a fume hood.

  • Skin Contact: In case of contact, wash immediately with 2% sodium bicarbonate solution, followed by soap and water. Do not use ethanol immediately, as it may increase skin absorption.

  • Storage: Store CMEP-HCl in a desiccator at -20°C. It is hygroscopic; moisture leads to hydrolysis (formation of the alcohol), releasing HCl gas.

References

  • Preparation of Pyridine Derivatives. Source: Google Patents (CN102304083A). Context: Describes the synthesis of analogous 2-chloromethyl-3,4-dimethoxypyridine, establishing the baseline stability and reactivity conditions for alkoxy-substituted chloromethyl pyridines.

  • Synthesis of Imidazo[1,2-a]pyridines. Source: Organic Chemistry Portal. Context: Provides mechanistic insight into the cyclization of aminopyridines, a complementary pathway to the alkylation protocols described here.

  • Reactions of Amines: Nucleophilic Substitution. Source: Chemistry LibreTexts. Context: Foundational grounding for the S_N2 reaction mechanism between amines and alkyl halides (Protocol B).

  • Pantoprazole Intermediate Synthesis. Source: BenchChem / Sigma-Aldrich Data. Context: Confirms the structural class and handling precautions for chloromethyl-alkoxy pyridines used in pharmaceutical manufacturing.

Sources

Application Note: Scale-Up Synthesis of 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the robust, scalable synthesis of 2-Chloromethyl-3-ethoxypyridine hydrochloride , a critical "privileged scaffold" used in the manufacture of benzimidazole-based Proton Pump Inhibitors (PPIs).

While the synthesis of chloromethylpyridines appears deceptively simple via standard alcohol-to-chloride interconversion, the scale-up presents two distinct failure modes:

  • Thermodynamic Instability: The free base form of 2-chloromethylpyridine derivatives is inherently unstable. It acts as an aggressive alkylating agent, susceptible to rapid self-polymerization and hydrolysis. Process Criticality: The product must be isolated and stored as the hydrochloride salt.

  • Exothermic Runaway: The chlorination reaction using thionyl chloride (

    
    ) generates massive volumes of 
    
    
    
    and
    
    
    gas, creating pressurization hazards and potential thermal runaways on kilogram scales.

This guide provides a self-validating protocol using Toluene as the reaction solvent, allowing for direct crystallization of the product, thereby eliminating aqueous workup and maximizing hydrolytic stability.

Chemical Reaction & Mechanism

The transformation utilizes Thionyl Chloride (


) to convert 2-hydroxymethyl-3-ethoxypyridine to its chloride analog.

Reaction Scheme:



(Where R = 3-ethoxypyridine moiety)

Mechanistic Insight: The reaction proceeds via an initial chlorosulfite ester intermediate.[1][2] Upon heating, this intermediate collapses (typically via an


 mechanism in the presence of HCl generated in situ) to release 

and the alkyl chloride. The pyridine nitrogen, being basic, captures the remaining proton to form the stable hydrochloride salt.
Visualization: Synthesis Workflow

SynthesisFlow Start Start: 2-Hydroxymethyl- 3-ethoxypyridine Reagent Reagent: Thionyl Chloride (SOCl2) Solvent: Toluene Start->Reagent Charge Reactor Inter Intermediate: Chlorosulfite Ester Reagent->Inter 0-5°C Addition Reaction Reaction: Reflux (60-65°C) Gas Evolution (SO2, HCl) Inter->Reaction Heat Cryst Crystallization: Cool to 0-5°C Reaction->Cryst Precipitation Product Product: 2-Chloromethyl-3-ethoxypyridine Hydrochloride (Solid) Cryst->Product Filtration under N2

Caption: Fig 1. Process flow for the conversion of alcohol to chloride salt, emphasizing temperature control stages.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Solvent Selection Toluene (Anhydrous)Allows azeotropic drying of starting material; product precipitates as HCl salt (insoluble in toluene), driving yield.
Water Content

(KF)
Moisture triggers hydrolysis of

and the product. Pre-drying the starting material via azeotrope is mandatory.
Addition Temp

Controls the highly exothermic formation of the chlorosulfite intermediate.
Off-gas Scrubber NaOH Trap RequiredStoichiometric release of

and

requires active scrubbing to prevent back-pressure.
Stoichiometry 1.1 - 1.2 eq

Slight excess ensures full conversion; large excess complicates isolation.

Detailed Scale-Up Protocol (1.0 kg Scale)

Safety Warning: 2-Chloromethyl-3-ethoxypyridine is a potent vesicant (blistering agent) and lachrymator. It mimics nitrogen mustard chemistry.[3] Full PPE (Tyvek suit, full-face respirator/PAPR, double nitrile gloves) is mandatory.

Step 1: Reactor Preparation & Drying
  • Charge 1.0 kg (6.53 mol) of 2-hydroxymethyl-3-ethoxypyridine into a 10 L glass-lined reactor.

  • Add 5.0 L of Toluene (Reagent Grade).

  • Azeotropic Distillation: Heat to reflux and remove ~500 mL of solvent via a Dean-Stark trap to ensure the system is anhydrous.

  • Cool the mixture to 0–5°C under a nitrogen blanket.

Step 2: Chlorination (The Critical Step)
  • Charge 0.93 kg (570 mL, 7.84 mol, 1.2 eq) of Thionyl Chloride into a pressure-equalizing addition funnel.

  • Slow Addition: Add

    
     dropwise over 2–3 hours .
    
    • Control: Maintain internal temperature

      
      .
      
    • Observation: Vigorous gas evolution will occur. Ensure scrubber is active.

  • After addition, stir at 5°C for 30 minutes.

  • Ramp: Slowly warm the reactor to 60–65°C over 1 hour.

  • Hold at 60–65°C for 2–3 hours .

    • IPC (In-Process Control): Take an aliquot, quench in dry MeOH, and analyze by HPLC. Target: < 1.0% starting alcohol.

Step 3: Isolation & Purification
  • Cool the reactor slowly to 20°C , then to 0–5°C . The product will crystallize as a heavy off-white to yellow precipitate.

  • Stir at 0°C for 1 hour to maximize yield.

  • Filtration: Filter the slurry under a nitrogen atmosphere (Schlenk line or enclosed filter dryer). Do not expose to humid air.

  • Wash: Wash the cake with 1.0 L of cold Toluene, followed by 1.0 L of Hexane/Heptane to remove residual acid traces.

  • Drying: Dry in a vacuum oven at 35–40°C for 6-8 hours.

    • Note: Overheating (>50°C) can cause degradation even in the salt form.

Expected Yield: 1.15 – 1.25 kg (85–92%). Appearance: Off-white to pale yellow crystalline solid.

Safety & Troubleshooting Logic

The handling of chloromethylpyridines requires a strict decision matrix to prevent exposure and runaway reactions.

Visualization: Safety Decision Tree

SafetyTree Check Check System Moisture (KF) Wet KF > 0.1%? Check->Wet Dry Dry Toluene Azeotrope Wet->Dry Yes Exotherm Temp > 10°C during SOCl2 add? Wet->Exotherm No Dry->Check Stop STOP Addition Increase Cooling Exotherm->Stop Yes Workup Workup Phase Exotherm->Workup No Water Use Water/Aq Base? Workup->Water Danger DANGER: Rapid Hydrolysis & Polymerization Water->Danger Yes (Avoid) Safe Filter under N2 (Anhydrous) Water->Safe No

Caption: Fig 2.[4] Safety logic for moisture control and workup. Aqueous contact is a critical failure mode.

Analytical Quality Control

TestMethodAcceptance Criteria
Identification 1H-NMR (DMSO-d6)Consistent with structure. Shift of -CH2-Cl protons ~4.8-5.0 ppm.
Purity HPLC (C18, ACN/Buffer)> 98.0% (Area %)
Chloride Content Titration (

)
98.0 - 102.0% theoretical (Confirms HCl salt stoichiometry)
Residual Solvent GC-HeadspaceToluene < 890 ppm

Storage: Store in tightly sealed, light-resistant containers under Argon or Nitrogen at -20°C . The compound is hygroscopic and hydrolytically unstable.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4][5] Google Patents. Retrieved from

Sources

Application Note: Analytical Methods for Monitoring Reactions with 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Chloromethyl-3-ethoxypyridine hydrochloride is a critical electrophilic intermediate, structurally homologous to building blocks used in the synthesis of Proton Pump Inhibitors (PPIs) such as rabeprazole and lansoprazole.

The molecule presents a unique analytical challenge due to the dichotomy of its structure:

  • The Pyridine Ring: A basic nitrogen heterocycle that causes peak tailing on standard silica-based HPLC columns due to silanol interactions.

  • The Chloromethyl Group: A highly reactive alkylating moiety. It is prone to:

    • Hydrolysis: Rapid conversion back to the hydroxymethyl precursor in the presence of moisture.

    • Solvolysis: Formation of ethyl/methyl ethers if alcohols are used as diluents.

    • Dimerization: Self-alkylation between the chloromethyl group and the pyridine nitrogen of a neighboring molecule, forming quaternary ammonium salts.

This guide provides a robust, self-validating analytical framework designed to minimize on-column degradation and artifact formation.

Analytical Strategy & Method Selection

To monitor reactions involving this compound (typically the chlorination of (3-ethoxypyridin-2-yl)methanol using thionyl chloride), we prioritize methods that separate the ionic salt form while suppressing hydrolysis.

MethodSuitabilityApplicationKey Limitation
RP-HPLC (UV) High Routine IPC, Purity, AssayRequires acidic mobile phase to prevent tailing; non-protic diluents essential.
LC-MS High Impurity ID (Dimer detection)High sensitivity; useful for tracking genotoxic impurities (GTIs).
GC-FID/MS Low Residual Solvents onlyNot Recommended for Assay. Thermal instability of the salt leads to decomposition in the inlet.
H-NMR Medium Structural ValidationGood for confirming the integrity of the ethoxy group vs. hydrolysis products.

Primary Protocol: Reverse-Phase HPLC with UV Detection

This method is the "Workhorse" for reaction monitoring. It utilizes an acidic mobile phase to keep the pyridine nitrogen protonated (


), improving peak symmetry and preventing interaction with residual silanols.
Chromatographic Conditions
  • Instrument: HPLC system (Agilent 1260/1290 or Waters Alliance) with DAD/VWD.

  • Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Reasoning: End-capping reduces secondary interactions with the basic pyridine ring.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Alt: 10 mM Ammonium Acetate (pH 4.5) if MS compatibility is required (use Formic acid instead of TFA for MS).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • T=0 min: 95% A / 5% B

    • T=15 min: 10% A / 90% B

    • T=20 min: 10% A / 90% B

    • T=21 min: 95% A / 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 25°C (Do not heat; elevated temperatures accelerate on-column hydrolysis).

  • Detection: UV at 280 nm (Ethoxy-pyridine absorption) and 254 nm (General).

Sample Preparation (CRITICAL)

The most common error is using Methanol as a diluent. Methanol will react with the chloromethyl group to form the methoxymethyl ether impurity in the vial, leading to false assay results.

  • Diluent: Dry Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Standard Preparation:

    • Weigh 10 mg of Reference Standard.

    • Dissolve in 10 mL dry MeCN.

    • Inject immediately.[4]

  • Reaction Sample (IPC):

    • Take 50 µL of reaction mixture.

    • Quench into 1.5 mL of dry MeCN (Rapid dilution stops bimolecular reactions).

    • Filter (0.2 µm PTFE) if solids are present.

    • Inject.[2][5]

Reaction Monitoring Workflow

The following diagram illustrates the reaction pathways and the critical analytical control points.

ReactionMonitoring cluster_Analysis Analytical Control Points SM Starting Material (3-Ethoxypyridin-2-yl)methanol Intermediate Chlorosulfite Intermediate SM->Intermediate + SOCl2 IPC1 IPC 1: SM Consumption (HPLC) SM->IPC1 Reagent Thionyl Chloride (SOCl2) Product Target Product 2-Chloromethyl-3-ethoxypyridine HCl Intermediate->Product - SO2, - HCl Imp_Hydrolysis Impurity A (Hydrolysis Reversion) Product->Imp_Hydrolysis + H2O (Moisture) Imp_Dimer Impurity B (Dimerization) Product->Imp_Dimer + Free Base (High pH) Imp_Ether Artifact (Solvolysis with MeOH) Product->Imp_Ether + MeOH (Wrong Diluent) IPC2 IPC 2: Reaction Completion (HPLC) Product->IPC2

Caption: Reaction scheme showing the conversion of alcohol to chloromethyl derivative, highlighting critical degradation pathways (hydrolysis, dimerization) that must be monitored.

Method Validation & Troubleshooting

System Suitability Criteria

Before running critical samples, ensure the system meets these requirements:

ParameterAcceptance CriteriaLogic
Tailing Factor (

)

Pyridines tend to tail; high tailing indicates silanol activity or insufficient buffer strength.
Resolution (

)

Between SM (Alcohol) and Product (Chloride).
% RSD (Area)

Ensures injection precision.
Retention Time SM < ProductThe chloromethyl group is less polar than the hydroxymethyl group, so the product elutes after the starting material on C18.
Troubleshooting Guide

Issue 1: "Ghost" Peak appearing before the main peak.

  • Cause: Hydrolysis of the sample in the autosampler vial.

  • Solution: Check the diluent water content (Karl Fischer). Use anhydrous MeCN. Ensure autosampler is not humid. Set autosampler temperature to 4°C.

Issue 2: Peak Broadening / Doublet Peaks.

  • Cause: pH mismatch. The compound is a hydrochloride salt. If dissolved in neutral solvent and injected into a neutral mobile phase, it may partially dissociate.

  • Solution: Ensure Mobile Phase A is acidic (pH ~2.0 with TFA or Formic Acid) to lock the protonation state.

Issue 3: New peak appearing at longer retention time.

  • Cause: Dimerization. If the sample sits at room temperature in a concentrated solution, the free base (if any is generated) attacks the salt.

  • Solution: Analyze immediately upon dilution.[4] Keep concentration < 1 mg/mL.

Safety & Handling

  • Vesicant Warning: Chloromethyl pyridines are potent alkylating agents. They can blister skin and damage DNA (potential genotoxin).

  • Handling: Double-glove (Nitrile). Work exclusively in a fume hood.

  • Deactivation: Spills should be treated with a dilute ammonia/methanol solution to convert the reactive chloride to the amine/ether before disposal.

References

  • Muszalska, I., et al. (2006). "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine derivatives." Acta Poloniae Pharmaceutica. 6[7]

  • Malig, T. C., et al. (2017).[4] "Real-time HPLC-MS reaction progress monitoring using an automated analytical platform." Reaction Chemistry & Engineering, Royal Society of Chemistry. 4

  • BenchChem Technical Guide. (2025). "An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride." 8

  • Reddy, N. V., et al. (2012). "Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole API by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis. 1

  • Sigma-Aldrich. "Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride." Link

Sources

"Purification techniques for products derived from 2-Chloromethyl-3-ethoxypyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloromethyl-3-ethoxypyridine hydrochloride (CMEP-HCl) is a highly reactive, electrophilic intermediate critical in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) and other pyridine-based pharmaceuticals. Its utility stems from the labile chloromethyl "warhead," which facilitates coupling reactions. However, this same reactivity renders the compound inherently unstable, prone to rapid hydrolysis (forming the alcohol) and self-polymerization (dimerization) in the presence of trace moisture or nucleophilic solvents.

This guide provides high-fidelity protocols for the isolation and purification of CMEP-HCl, moving beyond standard literature to address the specific kinetic instabilities of the 3-ethoxy substituent.

Chemical Context & Impurity Profile

The purification of CMEP-HCl is a race against entropy. The ethoxy group at the 3-position acts as an electron-donating group (EDG), stabilizing the pyridine ring but potentially increasing the basicity of the nitrogen, making the salt formation robust. However, the chloromethyl group is susceptible to S_N1 and S_N2 attack.

Critical Impurity Landscape

Understanding the impurities is the prerequisite to separation.

Impurity TypeChemical IdentityOriginRemoval Strategy
Impurity A 2-Hydroxymethyl-3-ethoxypyridineHydrolysis (Reaction with atmospheric moisture)Solubility Differential: Highly soluble in alcohols; remains in mother liquor during non-polar crash-out.
Impurity B 2-Methyl-3-ethoxypyridineUnreacted Starting MaterialVolatility/Solubility: Less polar than the salt. Removed via non-polar wash (Hexane/Heptane).
Impurity C Bis-picolyl Dimer (Quaternary Salt)Self-alkylation (polymerization)Filtration: Often forms insoluble gums or distinct solids. Hardest to remove; prevention is key.
Impurity D 3-Ethoxypyridine N-oxideOxidation Byproduct (if N-oxide route used)Polarity: More polar; requires recrystallization.
Degradation Pathway Visualization

The following diagram illustrates the kinetic instability of CMEP-HCl and the pathways leading to critical impurities.

degradation_pathway CMEP 2-Chloromethyl-3-ethoxypyridine Hydrochloride (Target) Hydrolysis Impurity A: 2-Hydroxymethyl-3-ethoxypyridine CMEP->Hydrolysis Rapid Hydrolysis (t1/2 < 1h in H2O) Dimer Impurity C: Bis-picolyl Quaternary Dimer CMEP->Dimer Self-Alkylation (Promoted by Heat) Moisture H2O / Nucleophiles Moisture->Hydrolysis Heat Heat / Free Base Heat->Dimer

Figure 1: Degradation pathways of CMEP-HCl. Note the critical role of moisture and heat in promoting impurity formation.

Critical Process Parameters (CPPs)

Before initiating any protocol, the following parameters must be controlled:

  • Moisture Content (KF): Solvents must be dried to <0.05% water (Karl Fischer). The hydrochloride salt is hygroscopic; absorption of water triggers an autocatalytic degradation cycle (HCl release

    
     lower pH 
    
    
    
    further hydrolysis).
  • Temperature: All purification steps should be conducted at <10°C where possible. Above 25°C, the rate of dimerization doubles approximately every 10°C.

  • Atmosphere: Perform all solid handling under a blanket of dry Nitrogen or Argon.

Protocol A: Anti-Solvent Recrystallization (High Purity)

Recommended for: Crude material with purity >85% needing pharmaceutical grade (>99%) finish.

Principle: CMEP-HCl is soluble in polar protic/aprotic solvents (Methanol, Acetone) but insoluble in non-polar solvents (Ethyl Acetate, Hexane, MTBE). This method uses a "dissolution-crash" gradient.

Materials:
  • Solvent A (Dissolver): Anhydrous Methanol or Dry Acetone.

  • Solvent B (Precipitant): MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Equipment: Jacketed glass reactor or round-bottom flask with N2 inlet.

Step-by-Step Procedure:
  • Dissolution:

    • Charge crude CMEP-HCl into the reactor.

    • Add Solvent A (Methanol) dropwise at 0°C. Use the absolute minimum volume required to dissolve the solid (approx. 2-3 mL per gram).

    • Note: If undissolved solids remain after 10 minutes, filter rapidly (cold) to remove inorganic salts or polymerized gums.

  • Nucleation:

    • Maintain solution at 0°C.

    • Slowly add Solvent B (MTBE) dropwise with vigorous stirring.

    • Ratio: Target a final ratio of 1:5 (Methanol:MTBE).

    • Observation: The solution should turn cloudy (Tyndall effect) as the salt begins to crystallize.

  • Crystallization:

    • Once turbidity is permanent, stop stirring and place the vessel in a -20°C freezer (or glycol bath) for 2-4 hours.

    • Caution: Do not stir during this cooling phase to encourage larger crystal growth and avoid occlusion of impurities.

  • Isolation:

    • Filter the crystals rapidly under a nitrogen blanket using a sintered glass funnel.

    • Wash: Displace the mother liquor with cold (-20°C) MTBE.

    • Drying: Dry in a vacuum desiccator over P2O5 or Silica Gel at room temperature for 12 hours. Do not use heat.

Protocol B: Reactive Trituration (Scavenging)

Recommended for: Crude material containing high levels of unreacted starting material (2-methyl-3-ethoxypyridine).

Principle: The starting material is a free base pyridine, whereas the product is a hydrochloride salt. We can exploit this basicity difference using a non-polar solvent wash that dissolves the free base but leaves the salt intact.

Step-by-Step Procedure:
  • Slurry Formation:

    • Suspend the crude solid in Dry Toluene or n-Heptane (5 mL per gram of solid).

    • Note: The product will NOT dissolve; this is a suspension.

  • Digestion:

    • Stir the slurry vigorously at 10-15°C for 30 minutes.

    • The non-polar solvent extracts the lipophilic unreacted starting material (Impurity B) and some organic tars.

  • Filtration:

    • Filter the white/off-white solid.

    • The filtrate (containing impurities) will likely be yellow/orange.

  • Secondary Wash (Optional):

    • If the solid remains colored, repeat the slurry step with Dry Acetone . Acetone is excellent for removing hydrolysis byproducts (Impurity A) which have higher solubility in ketones than the salt does.

Analytical Validation (HPLC)

Warning: Standard Reverse-Phase HPLC methods using aqueous buffers can degrade this compound during the analysis, leading to false "low purity" results.

Recommended Method: "Quenched" Reverse Phase

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (The low pH stabilizes the chloromethyl group better than neutral buffers).

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: Pure Acetonitrile (Dry). Crucial: Do not dissolve sample in water.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 280 nm (Pyridine absorption).

Self-Validation Check: Inject the sample immediately after dissolution. If the "Impurity A" (Alcohol) peak grows with subsequent injections from the same vial, your diluent is wet, or the compound is hydrolyzing in the autosampler.

Process Decision Logic

Use the following workflow to determine the appropriate purification route for your specific batch.

purification_logic Start Crude CMEP-HCl CheckPurity Analyze Purity (HPLC) & Moisture (KF) Start->CheckPurity HighImpurity High Organic Impurities (>5% SM or Tars) CheckPurity->HighImpurity High SM HighSalt High Inorganic Salts or Polymer Gums CheckPurity->HighSalt Gums/Salts Decent Purity >85% Mainly Color/Trace CheckPurity->Decent Clean Crude Trituration Protocol B: Trituration (Toluene/Heptane) HighImpurity->Trituration Filtration Cold Filtration (Remove Insolubles) HighSalt->Filtration Recryst Protocol A: Recrystallization (MeOH / MTBE) Decent->Recryst Trituration->Recryst Polishing Filtration->Recryst Final Pure CMEP-HCl Store at -20°C under Ar Recryst->Final

Figure 2: Decision matrix for selecting the optimal purification workflow based on crude material characteristics.

References

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Troubleshooting & Optimization

"Improving yield in 2-Chloromethyl-3-ethoxypyridine hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Introduction

This guide addresses the synthesis of 2-chloromethyl-3-ethoxypyridine hydrochloride , a critical intermediate in the manufacturing of proton pump inhibitors (PPIs) like Rabeprazole. The transformation typically involves the chlorination of 2-hydroxymethyl-3-ethoxypyridine using thionyl chloride (


).

The Core Challenge: The free base of this compound is inherently unstable, prone to rapid self-polymerization and hydrolysis. High yields are only achievable by maintaining the molecule as the hydrochloride salt under strictly anhydrous conditions.

Module 1: Critical Reaction Parameters (The "Why")

To improve yield, one must control the three variables that drive the equilibrium toward the stable salt form.

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 eq Alcohol : 2.5–4.0 eq

Excess thionyl chloride acts as both reagent and solvent/scavenger. It drives the equilibrium to completion and ensures the removal of water generated during the initial interaction.
Temperature Addition: -5°C to 0°C Reaction: 20°C to 40°C The reaction is exothermic. High temperatures during addition promote the formation of "tarry" polymerization byproducts. Controlled warming ensures complete conversion of the intermediate chlorosulfite.
Solvent System Dichloromethane (DCM) or Toluene DCM is preferred for solubility of the intermediate. Toluene is superior for the final isolation, as the product is insoluble in toluene, allowing for high-yield filtration.
Atmosphere Strictly Anhydrous (

)
The chloromethyl group is highly electrophilic. Moisture ingress causes rapid hydrolysis back to the starting alcohol or formation of the ether dimer.

Module 2: Troubleshooting Guide (Q&A)

Q1: My yield is consistently low (<60%), and the filtrate is dark. What is happening? Diagnosis: This is likely thermal degradation or polymerization of the free base. Root Cause: If the reaction exotherm is not controlled during the quenching or isolation phase, the local temperature spikes. If the HCl is neutralized (even locally) by water, the free base forms and polymerizes. Solution:

  • Ensure the reaction temperature never exceeds 40°C.

  • Do not quench with water. Remove excess

    
     via vacuum distillation.[1]
    
  • Isolate the product by adding an antisolvent (like toluene or ether) directly to the concentrated residue.

Q2: I see a "pink" or "red" coloration in the final solid. Diagnosis: Oxidative degradation or trace iron contamination. Root Cause: Pyridine derivatives are sensitive to oxidation. Pink discoloration often indicates the formation of N-oxide impurities or radical coupling products. Solution:

  • Degas all solvents with Nitrogen/Argon before use.

  • Ensure your thionyl chloride is clear (distill if yellow/orange, as this indicates sulfur chlorides

    
     impurities).
    

Q3: The product turns into a sticky gum/oil instead of a solid precipitate. Diagnosis: Incomplete removal of


 or presence of residual alcohol.
Root Cause:  The "gum" is often a mixture of the product and the intermediate chlorosulfite ester, which failed to collapse into the chloride.
Solution: 
  • Chase distillation: Add dry toluene to the residue and re-evaporate under vacuum 2-3 times. This azeotropically removes the last traces of

    
    .
    
  • Induce crystallization by cooling the toluene slurry to -10°C and scratching the flask walls.

Q4: HPLC shows ~5-10% starting material (Alcohol) even after long reflux. Diagnosis: Hydrolysis during sampling or workup. Root Cause: The reaction likely went to completion, but the sample hydrolyzed before injection. 2-chloromethyl pyridines revert to alcohols in minutes in wet solvents. Solution:

  • Prepare HPLC samples in anhydrous acetonitrile or methanol .

  • Inject immediately.

  • Do not use aqueous buffers for the sample diluent; use them only in the mobile phase.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-Chloromethyl-3-ethoxypyridine Hydrochloride on a 100g scale.

Reagents:

  • 2-Hydroxymethyl-3-ethoxypyridine (Starting Material): 100.0 g (0.65 mol)

  • Thionyl Chloride (

    
    ): 233.0 g (1.96 mol, ~3.0 eq)
    
  • Dichloromethane (DCM): 500 mL (Anhydrous)

  • Toluene: 300 mL (Anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel. Vent the system through a caustic scrubber (NaOH) to trap HCl/

    
     gas.
    
  • Dissolution: Charge the flask with 100g Starting Material and 500 mL DCM . Stir until fully dissolved. Cool the solution to -5°C using an ice/salt bath.

  • Addition: Charge the addition funnel with 233g Thionyl Chloride . Add dropwise over 60-90 minutes , maintaining the internal temperature below 5°C . Note: The reaction is vigorous and evolves gas.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 2 hours.

    • Checkpoint: Take an aliquot, blow dry with

      
      , dissolve in dry MeCN, and check TLC/HPLC. SM should be <0.5%.[2][3]
      
  • Concentration: Switch the apparatus to distillation (or use a Rotary Evaporator). Distill off the DCM and excess

    
     under reduced pressure (keep bath <40°C). You will obtain a thick yellow oil/semi-solid.
    
  • Chasing: Add 200 mL Toluene to the residue. Evaporate again to dryness. Repeat this step once more to ensure complete removal of acidic gases.

  • Crystallization: Add 300 mL fresh Toluene to the residue. Stir vigorously. The oil should transform into a white-to-off-white crystalline solid.

  • Isolation: Cool the slurry to 0-5°C for 1 hour. Filter the solid under a nitrogen blanket (hygroscopic!).

  • Washing: Wash the filter cake with 100 mL cold Toluene.

  • Drying: Dry in a vacuum oven at 35°C for 6 hours.

Expected Yield: 120g - 130g (88% - 95%) Appearance: Off-white to pale yellow crystalline powder.

Module 4: Visualization & Logic

Figure 1: Reaction Mechanism & Failure Pathways

This diagram illustrates the conversion of the alcohol to the chloride and highlights where moisture or heat can cause the process to fail.

ReactionPathway cluster_conditions Critical Control Points SM 2-Hydroxymethyl-3-ethoxypyridine (Alcohol) Inter Chlorosulfite Intermediate (Unstable) SM->Inter + SOCl2 (-5°C to 0°C) SOCl2 SOCl2 (Thionyl Chloride) Product 2-Chloromethyl-3-ethoxypyridine HCl (Target Salt) Inter->Product Warm to 25°C (-SO2) FreeBase Free Base (Highly Reactive) Product->FreeBase Neutralization (pH > 7) Hydrolysis Reverted Alcohol (Impurity) Product->Hydrolysis Moisture (H2O) Polymer Polymer/Tars (Black Residue) FreeBase->Polymer Heat / Time

Caption: Mechanistic pathway showing the critical necessity of maintaining the HCl salt form to prevent polymerization or hydrolysis.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering low yields.

Troubleshooting Start Problem: Low Yield / Impurity CheckColor Is the product Pink/Red? Start->CheckColor CheckState Is it a Sticky Gum? CheckColor->CheckState No ActionOxidation Action: Degas solvents, Check SOCl2 purity CheckColor->ActionOxidation Yes CheckSM Is SM present (>5%)? CheckState->CheckSM No ActionSolvent Action: Perform Toluene chase to remove SOCl2 CheckState->ActionSolvent Yes ActionMoisture Action: Check N2 line, Dry glassware CheckSM->ActionMoisture Yes Process Optimized Process Optimized CheckSM->Process Optimized No

Caption: Diagnostic logic flow for identifying the root cause of synthetic failure.

References

  • Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (Analogous Chemistry).
  • Thionyl Chloride Mediated Chlorination of Alcohols . ReactionWeb. [Link] (General mechanism verification)

  • Rabeprazole Sodium: Comprehensive Profile . PubChem. [Link]

Sources

"Side reactions in the synthesis of 2-Chloromethyl-3-ethoxypyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenges in synthesizing 2-Chloromethyl-3-ethoxypyridine hydrochloride , a pivotal intermediate in the manufacture of proton pump inhibitors (PPIs) such as Rabeprazole.

The presence of the 3-ethoxy group (electron-donating) significantly alters the reactivity profile compared to a standard chloromethylpyridine, increasing the electron density on the pyridine nitrogen. This makes the molecule highly susceptible to self-alkylation (dimerization) and hydrolysis , requiring precise process control.

Technical Support Center: 2-Chloromethyl-3-ethoxypyridine HCl

Section 1: Critical Troubleshooting (Q&A)

Q1: We are observing a high molecular weight impurity (>300 Da) that increases during the concentration step. What is it? Diagnosis: This is likely the Quaternary Pyridinium Dimer (Self-Alkylation Product). Mechanism: The 3-ethoxy group increases the nucleophilicity of the pyridine nitrogen. As the reaction mixture concentrates, a bimolecular reaction occurs where the pyridine nitrogen of one molecule attacks the electrophilic chloromethyl group of another. Corrective Action:

  • Temperature Control: Never exceed 40°C during solvent removal.

  • Concentration Limit: Avoid concentrating to dryness if possible.Precipitate the product directly from the reaction solvent (e.g., Toluene or DCM) by adding an antisolvent (e.g., Hexane or Ether) or cooling.

  • Kinetics: This reaction is second-order. Dilution significantly reduces the rate of formation.

Q2: The product turns into a sticky paste or "gum" upon exposure to air, and yield drops. Why? Diagnosis: Rapid Hydrolysis due to hygroscopicity. Mechanism: The chloromethyl group is highly reactive. Upon contact with atmospheric moisture, it reverts to 2-hydroxymethyl-3-ethoxypyridine and releases HCl. The HCl produced is autocatalytic, attracting more moisture and degrading the crystalline lattice. Corrective Action:

  • Atmosphere: Handle strictly under dry Nitrogen or Argon.

  • Drying: Use a vacuum desiccator with

    
     or KOH pellets (to absorb acid fumes).
    
  • Storage: Store at -20°C. The reaction rate of hydrolysis drops significantly at sub-zero temperatures.

Q3: We see a persistent "sulfur-like" smell and an impurity at RRT ~1.1. What is this? Diagnosis: Unreacted Chlorosulfite Intermediate . Mechanism: The reaction with thionyl chloride (


) proceeds via an alkyl chlorosulfite intermediate (

). If the reaction is stopped too early or run too cold, this intermediate does not fully collapse (

or

pathway) to the alkyl chloride and

. Corrective Action:
  • Drive to Completion: Ensure a brief reflux period (or sufficient time at >35°C) towards the end of the reaction to ensure complete evolution of

    
    .
    
  • Stoichiometry: Use a slight excess of

    
     (1.2 - 1.5 eq) to push the equilibrium.
    
Section 2: Reaction Logic & Pathway Visualization

The following diagram illustrates the main synthetic pathway and the competing side reactions driven by thermodynamics and kinetics.

ReactionPathway Start 2-Hydroxymethyl-3- ethoxypyridine Inter Chlorosulfite Intermediate (R-O-SO-Cl) Start->Inter + SOCl2 - HCl SOCl2 Thionyl Chloride (SOCl2) Product 2-Chloromethyl-3- ethoxypyridine HCl (Target) Inter->Product Heat/Time - SO2 Hydrolysis Hydrolysis Product (Reversion to Alcohol) Product->Hydrolysis + H2O (Moisture) Fast Reaction Dimer Quaternary Pyridinium Dimer (Impurity) Product->Dimer High Conc. / Heat Self-Alkylation

Caption: Figure 1. Reaction cascade showing the transformation of alcohol to chloride and the two primary degradation pathways: moisture-induced hydrolysis and concentration-dependent dimerization.

Section 3: Optimized Experimental Protocol

This protocol is designed to minimize the Dimerization (by controlling concentration/temp) and Hydrolysis (by excluding moisture).

Reagents:

  • 2-Hydroxymethyl-3-ethoxypyridine (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.3 eq)
    
  • Dichloromethane (DCM) (Solvent, Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Hydroxymethyl-3-ethoxypyridine in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a drying tube (

    
    ) and a nitrogen inlet.
    
    • Why: DCM allows for reflux at a moderate temperature (~40°C), sufficient to drive the reaction but low enough to suppress dimerization.

  • Addition: Cool the solution to 0–5°C. Add

    
     dropwise over 30 minutes.
    
    • Why: The reaction is exothermic. Rapid addition generates heat, promoting immediate side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Check: Monitor by TLC/HPLC.[1] If the intermediate chlorosulfite persists, warm to mild reflux (35-40°C) for 30 minutes.

  • Isolation (Critical Step):

    • Do NOT distill to dryness.

    • Concentrate the mixture under reduced pressure at <35°C until about 20% of the original volume remains.

    • Add anhydrous Toluene or Diethyl Ether (antisolvent) to precipitate the Hydrochloride salt.

  • Filtration: Filter the white crystalline solid under a nitrogen blanket.

  • Drying: Wash with cold anhydrous ether. Dry in a vacuum desiccator over

    
     for 2 hours. Store immediately at -20°C.
    
Section 4: Impurity Profile & Specifications
Impurity TypeOriginRRT (Approx)Limit (Commercial)Control Strategy
Hydrolysis Product Moisture ingress~0.85< 0.5%Handle in low humidity (<30% RH); use anhydrous solvents.
Dimer (Quaternary Salt) Thermal/Concentration stress> 1.5< 0.2%Avoid temp >40°C; do not strip to dryness.
Sulfite Ester Incomplete Reaction~1.1< 0.1%Ensure adequate reaction time/temp; slight excess

.
S-Impurities

residue
Varies< 100 ppmThorough washing of filter cake with ether/toluene.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Link (Cited for general chloromethyl-pyridine stability and hydrolysis kinetics).

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Link (Cited for chlorosulfite intermediate mechanism).

  • Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4] Link (Cited for analogous synthesis conditions and impurity profiles in alkoxy-pyridines).

  • ResearchGate. (2025). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Link (Cited for safety regarding thionyl chloride and solvent compatibility).[5]

Sources

Technical Support Center: Minimizing Impurity Formation in 2-Chloromethyl-3-ethoxypyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloromethyl-3-ethoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis and handling of this important chemical intermediate. Our focus is on practical, field-tested insights to help you minimize impurity formation and ensure the quality and reliability of your experimental outcomes.

Table of Contents

  • Troubleshooting Guide: Common Issues and Solutions

  • Frequently Asked Questions (FAQs)

  • Key Experimental Protocols

  • References

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Chloromethyl-3-ethoxypyridine hydrochloride, providing explanations for the underlying causes and actionable solutions.

Issue 1: Reaction Mixture Turns Dark or Polymeric Material is Observed

  • Question: During the chlorination of 2-Hydroxymethyl-3-ethoxypyridine with thionyl chloride, my reaction mixture turned dark brown/black, and I observed the formation of a tar-like substance. What is the cause and how can I prevent this?

  • Answer: This is a common issue often attributed to the thermal instability of the Vilsmeier-Haack intermediate and the reaction mixture itself, especially when N,N-dimethylformamide (DMF) is used as a catalyst. The Vilsmeier-Haack reaction can be highly exothermic, and uncontrolled temperature increases can lead to decomposition and polymerization.[1]

    Causality and Prevention:

    • Exothermic Reaction: The reaction of thionyl chloride with the alcohol, especially in the presence of a catalyst like DMF, can be vigorous.

      • Solution: Maintain strict temperature control. Perform the addition of thionyl chloride at a low temperature (e.g., 0-5 °C) and ensure efficient stirring to dissipate heat.

    • Catalyst-Induced Decomposition: While DMF can catalyze the reaction, it can also contribute to thermal instability.[1]

      • Solution: Use the minimum effective amount of DMF. Alternatively, consider running the reaction without a catalyst, although this may require longer reaction times or higher temperatures, which must be carefully optimized.

    • Impure Reagents: Impurities in the starting material or thionyl chloride can initiate side reactions.

      • Solution: Use high-purity 2-Hydroxymethyl-3-ethoxypyridine and freshly distilled thionyl chloride. Commercial thionyl chloride can contain impurities like sulfuryl chloride and sulfur chlorides which can be removed by distillation.[2][3]

    Troubleshooting Workflow:

    start Dark Reaction Mixture/ Polymer Formation cause1 Uncontrolled Exotherm start->cause1 cause2 Catalyst-Induced Decomposition (DMF) start->cause2 cause3 Impure Reagents start->cause3 solution1 Strict Temperature Control (0-5 °C) cause1->solution1 solution2 Minimize or Eliminate DMF cause2->solution2 solution3 Use High-Purity Reagents cause3->solution3

    Figure 1: Troubleshooting Dark Reaction Mixtures.

Issue 2: Incomplete Conversion of Starting Material (2-Hydroxymethyl-3-ethoxypyridine)

  • Question: My reaction has stopped, but I still see a significant amount of the starting alcohol in the crude product. How can I drive the reaction to completion?

  • Answer: Incomplete conversion can be due to several factors, including insufficient chlorinating agent, deactivation of the reagent, or sub-optimal reaction conditions.

    Causality and Prevention:

    • Stoichiometry: An insufficient amount of thionyl chloride will naturally lead to incomplete conversion.

      • Solution: Use a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents).

    • Moisture: Thionyl chloride reacts readily with water to form HCl and SO2, which will quench the reagent.[4]

      • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reaction Time and Temperature: The reaction may be too slow at lower temperatures.

      • Solution: After the initial addition of thionyl chloride at low temperature, allow the reaction to warm to room temperature or gently heat to reflux to ensure completion. Monitor the reaction progress by TLC or HPLC.

Issue 3: Presence of Over-chlorinated Impurities in the Final Product

  • Question: I have identified impurities in my product that appear to have more than one chlorine atom. How are these formed and how can I avoid them?

  • Answer: Over-chlorination can occur on the pyridine ring or the methyl group of the ethoxy substituent under harsh reaction conditions. However, the most likely source of a dichlorinated impurity is the formation of 2,3-dichloro- or other ring-chlorinated species.

    Causality and Prevention:

    • Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote further chlorination of the pyridine ring.

      • Solution: Use the mildest conditions that afford complete conversion of the starting material. Avoid excessive heating.

    • Radical Chlorination: In some cases, side-chain chlorination can occur via a radical mechanism.[5][6]

      • Solution: Avoid conditions that promote radical formation, such as exposure to UV light. Ensure the reaction is performed in the dark.

Issue 4: Formation of Dimeric Impurities

  • Question: My mass spectrometry results indicate the presence of a compound with approximately double the mass of my expected product. What is this and how can it be minimized?

  • Answer: Dimeric impurities can form through the intermolecular reaction of the highly reactive chloromethyl group with another molecule of the product or starting material.

    Causality and Prevention:

    • High Concentration: At higher concentrations, the probability of intermolecular reactions increases.

      • Solution: Run the reaction at a lower concentration.

    • Elevated Temperature: Higher temperatures can accelerate the rate of dimer formation.

      • Solution: Maintain a low reaction temperature.

Issue 5: Final Product is Unstable and Degrades Upon Storage

  • Question: My purified 2-Chloromethyl-3-ethoxypyridine hydrochloride appears to be degrading over time, even when stored as a solid. What is happening?

  • Answer: 2-Chloromethyl-3-ethoxypyridine hydrochloride is susceptible to hydrolysis, where the chloromethyl group reacts with water to revert to the hydroxymethyl group.[7] This is a common degradation pathway for this class of compounds.

    Causality and Prevention:

    • Moisture: Exposure to atmospheric moisture is the primary cause of hydrolysis.

      • Solution: Store the final product in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent or in a sealed ampoule under argon).

    • Temperature: Higher temperatures accelerate the rate of degradation.

      • Solution: Store the product at low temperatures (-20°C is recommended for long-term storage).[8]

    Stability Factors:

    stability Product Stability factor1 Moisture stability->factor1 factor2 Temperature stability->factor2 factor3 Light stability->factor3 degradation Hydrolysis to 2-Hydroxymethyl-3-ethoxypyridine factor1->degradation factor2->degradation storage3 Store in Amber Vial factor3->storage3 storage1 Store under Inert Gas/ Desiccator degradation->storage1 storage2 Store at Low Temperature (-20°C) degradation->storage2

    Figure 2: Factors Affecting Product Stability.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in 2-Chloromethyl-3-ethoxypyridine hydrochloride and how can I avoid it?

A1: The most common impurity is often the starting material, 2-hydroxymethyl-3-ethoxypyridine, due to incomplete reaction or hydrolysis of the product during workup and storage. To avoid this, ensure the use of a slight excess of the chlorinating agent, anhydrous conditions, and sufficient reaction time. Proper storage of the final product is also crucial (see Issue 5 above). Another significant impurity can be the corresponding N-oxide of the product if the deoxygenation step in the synthesis of the precursor is incomplete.

Q2: What are the best practices for storing and handling 2-Chloromethyl-3-ethoxypyridine hydrochloride?

A2: Due to its reactivity and hygroscopic nature, the following practices are recommended:

  • Storage: Store in a tightly sealed, amber glass container in a desiccator or under an inert atmosphere (argon or nitrogen). For long-term stability, store at -20°C.[8]

  • Handling: Handle in a glove box or under a stream of inert gas to minimize exposure to moisture and air. Use dry solvents and glassware. This compound is also a severe irritant, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[9]

Q3: How can I monitor the progress of the chlorination reaction and detect impurities?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting alcohol and the appearance of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of purity and impurity profiling. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying unknown impurities. A sensitive LC-MS/MS method has been developed for a similar compound, allowing for quantification at the ppm level.[7][9]

Q4: Are there alternative chlorinating agents to thionyl chloride?

A4: Yes, other chlorinating agents can be used, each with its own advantages and disadvantages.

  • Oxalyl Chloride: Can be used under milder conditions and the byproducts (CO, CO2, HCl) are gaseous, which can simplify workup.

  • Phosphorus Oxychloride (POCl3): Often used in the Boekelheide reaction to directly convert the N-oxide to the chloromethyl pyridine.[2]

  • Triphenylphosphine and Carbon Tetrachloride (Appel Reaction): A milder alternative, but the workup to remove triphenylphosphine oxide can be challenging.

ReagentProsCons
Thionyl Chloride (SOCl2) Readily available, inexpensive, gaseous byproducts.Can be harsh, may require a catalyst.
Oxalyl Chloride ((COCl)2) Milder conditions, gaseous byproducts.More expensive, toxic.
Phosphorus Oxychloride (POCl3) Can directly chlorinate N-oxides.Can be harsh, workup can be difficult.
Appel Reaction (PPh3/CCl4) Mild conditions.Stoichiometric phosphine oxide byproduct removal.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxymethyl-3-ethoxypyridine via Boekelheide Rearrangement

This protocol is adapted from the general procedure for the Boekelheide reaction.[2]

  • N-Oxidation: To a solution of 3-ethoxy-2-methylpyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30%, 1.5 eq) dropwise at room temperature. Heat the mixture to 70-80°C for 10-14 hours.[11] Monitor the reaction by TLC. After completion, cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethoxy-2-methylpyridine N-oxide.

  • Rearrangement: Dissolve the crude 3-ethoxy-2-methylpyridine N-oxide in acetic anhydride (5.0 eq) and heat to reflux (around 140°C) for 4-6 hours. Monitor the formation of 2-acetoxymethyl-3-ethoxypyridine by TLC.

  • Hydrolysis: Cool the reaction mixture and slowly add it to a cold solution of sodium hydroxide (10% aqueous solution) to hydrolyze the acetate ester. Stir at room temperature until hydrolysis is complete (monitored by TLC).

  • Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2-hydroxymethyl-3-ethoxypyridine by column chromatography on silica gel.

Protocol 2: Chlorination of 2-Hydroxymethyl-3-ethoxypyridine using Thionyl Chloride

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to trap HCl and SO2), dissolve 2-hydroxymethyl-3-ethoxypyridine (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform.

  • Chlorination: Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the crude 2-Chloromethyl-3-ethoxypyridine hydrochloride.

Protocol 3: Purification of 2-Chloromethyl-3-ethoxypyridine Hydrochloride by Recrystallization

  • Solvent Selection: A common solvent system for the recrystallization of similar hydrochloride salts is a mixture of a protic solvent (like isopropanol or ethanol) and a non-polar solvent (like diethyl ether or hexanes).[12]

  • Procedure: Dissolve the crude product in a minimal amount of hot isopropanol. If the solution is colored, you can add a small amount of activated charcoal and hot filter.

  • Crystallization: To the hot, clear solution, slowly add diethyl ether until the solution becomes cloudy.

  • Isolation: Allow the solution to cool to room temperature and then place it in a freezer to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google P
  • Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar.
  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine.
  • The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions - Refubium - Freie Universität Berlin.
  • Competitive isomerization and dimerization in co-crystals of 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol and sorbic acid: a new look at stereochemical requirements for [2+2] dimerization - Chemical Communic
  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google P
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
  • SAFETY D
  • 3-Ethoxypyridine | C7H9NO | CID 4419117 - PubChem - NIH.
  • The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride1.2
  • Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond.
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed.
  • “An Improved Process For Chlorination Of Methylpyridines” - Quickcompany.
  • Thionyl chloride - Wikipedia.
  • Boekelheide reaction - Wikipedia.
  • Pyridines.
  • Method of side-chain chlorination of 2-chloro-methylpyridine - European Patent Office - EP 0557967 A1 - Googleapis.com.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
  • EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google P
  • Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog - Ch.imperial.
  • PYRIDINE ITS DERIV
  • INORGANIC SULFUR REAGENTS. 1. THE THIONYL HALIDES - DTIC.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
  • Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis - Benchchem.
  • Analyze the following chemical reactions involving pyridine deriv
  • The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermedi
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • What is the synthesis process of 3-Hydroxy-2-methylpyridine? - FAQ - Guidechem.

Sources

"Handling and storage of 2-Chloromethyl-3-ethoxypyridine hydrochloride to prevent degradation"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Chloromethyl-3-ethoxypyridine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this key intermediate. Our goal is to provide you with field-proven insights and scientifically-grounded protocols to ensure the stability and integrity of this compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for 2-Chloromethyl-3-ethoxypyridine hydrochloride and how can I prevent it?

The primary degradation pathway for 2-Chloromethyl-3-ethoxypyridine hydrochloride is hydrolysis. The chloromethyl group is susceptible to nucleophilic attack by water molecules, which can lead to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This process is often accelerated by elevated temperatures and the presence of moisture.

To prevent hydrolysis, it is crucial to store the compound under anhydrous conditions. This includes using tightly sealed containers and storing it in a desiccator, especially in humid environments. It is also recommended to handle the compound in a controlled atmosphere, such as a glove box, when possible.

What are the optimal storage conditions for long-term stability?

For long-term stability, 2-Chloromethyl-3-ethoxypyridine hydrochloride should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2°C and 8°C. Exposure to light should be minimized as it can potentially catalyze degradation. The container should be tightly sealed to prevent moisture ingress.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and hydrolysis.
Light Amber vial or dark locationPrevents photolytic degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the chloromethyl group.
I suspect my sample of 2-Chloromethyl-3-ethoxypyridine hydrochloride has degraded. How can I confirm this?

Degradation can be confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A common indicator of degradation is the appearance of new peaks in the chromatogram or shifts in the NMR spectrum corresponding to the degradation products, such as the hydroxymethyl derivative.

A simple qualitative test can be a change in the physical appearance of the compound, such as discoloration or clumping, which may suggest moisture absorption and subsequent degradation. However, analytical confirmation is always recommended for definitive proof.

Troubleshooting Guide

Issue 1: Inconsistent reaction yields when using older batches of the compound.

This is a common issue and is often linked to the gradual degradation of the starting material.

Troubleshooting Workflow:

start Inconsistent Yields Observed check_storage Verify Storage Conditions (Temp, Moisture, Light) start->check_storage test_purity Test Purity of Old Batch (e.g., HPLC, NMR) check_storage->test_purity compare_spectra Compare with Reference Standard or New Batch test_purity->compare_spectra degradation_confirmed Degradation Confirmed? compare_spectra->degradation_confirmed purify Purify Old Batch (if feasible) degradation_confirmed->purify Yes new_batch Use a New, Validated Batch degradation_confirmed->new_batch No end Proceed with Reaction purify->end new_batch->end

Caption: Troubleshooting workflow for inconsistent reaction yields.

Issue 2: The compound has formed clumps and appears discolored.

This is a strong indication of moisture absorption and potential degradation.

Recommended Actions:

  • Do not use for sensitive reactions: The presence of impurities can significantly impact the outcome of your experiment.

  • Characterize the material: Use analytical methods like HPLC or NMR to determine the extent of degradation and identify the impurities.

  • Consider purification: Depending on the nature of the degradation products, purification via recrystallization or column chromatography may be possible. However, it is often more practical to procure a fresh batch.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-Chloromethyl-3-ethoxypyridine hydrochloride.

Materials:

  • 2-Chloromethyl-3-ethoxypyridine hydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 265 nm

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis:

    • Run a blank (mobile phase) followed by your sample.

    • Integrate the peaks and calculate the area percentage of the main peak to determine purity. The presence of significant secondary peaks may indicate degradation.

Degradation Pathway Visualization:

reactant 2-Chloromethyl-3-ethoxypyridine hydrochloride product 2-Hydroxymethyl-3-ethoxypyridine reactant->product Hydrolysis hcl HCl product->hcl h2o H₂O (Moisture) h2o->product

Caption: Simplified hydrolysis degradation pathway.

References

For more general information on handling chemical reagents, please refer to established laboratory safety guidelines. Specific analytical methods may need to be developed and validated in-house for the highest accuracy.

Technical Support Center: Troubleshooting Unexpected Results in Reactions with 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloromethyl-3-ethoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common and unexpected challenges you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to anticipate potential issues, diagnose problems when they arise, and confidently achieve your desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-Chloromethyl-3-ethoxypyridine hydrochloride is resulting in a low yield of the desired product. What are the likely causes?

Low yields in reactions involving 2-Chloromethyl-3-ethoxypyridine hydrochloride can stem from several factors, often related to the stability of the reagent and the reaction conditions.

Possible Causes and Solutions:

  • Degradation of the Starting Material: 2-Chloromethyl-3-ethoxypyridine hydrochloride is susceptible to hydrolysis, especially in the presence of moisture or protic solvents.[1] This can lead to the formation of the corresponding, and less reactive, 2-hydroxymethyl-3-ethoxypyridine.

    • Troubleshooting:

      • Ensure that your solvents and reagents are anhydrous.

      • Store 2-Chloromethyl-3-ethoxypyridine hydrochloride in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon) when possible.

      • Prepare solutions of the reagent fresh before use.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of the desired reaction versus side reactions.

    • Troubleshooting:

      • If you suspect degradation, try running the reaction at a lower temperature.

      • Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary. However, be mindful that higher temperatures can also promote side reactions.

  • Ineffective Base: The choice and stoichiometry of the base are critical for deprotonating the nucleophile and neutralizing the generated HCl.

    • Troubleshooting:

      • If using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[1]

      • Ensure you are using at least one equivalent of base to neutralize the hydrochloride salt and another to facilitate the reaction, depending on your nucleophile.

  • Competing Side Reactions: Besides hydrolysis, other side reactions like over-alkylation or reaction with the solvent can consume your starting material.

    • Troubleshooting:

      • Carefully control the stoichiometry of your reactants. Using a slight excess of the nucleophile can sometimes drive the reaction to completion, but a large excess may lead to purification challenges.

      • Choose a non-nucleophilic solvent. Aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices.[1]

Troubleshooting Specific Issues

Q2: I am observing the formation of an unexpected side product with a mass corresponding to the addition of my solvent to the pyridine derivative. Why is this happening?

This is a classic example of the reagent's reactivity towards nucleophiles. If your solvent has any nucleophilic character, it can compete with your intended nucleophile.

Explanation:

The chloromethyl group on the pyridine ring is a potent electrophile. Solvents that are often considered "unreactive," such as alcohols (methanol, ethanol) or even water contamination in other solvents, can act as nucleophiles and displace the chloride.[1]

dot

Caption: Competing reaction pathways for 2-Chloromethyl-3-ethoxypyridine hydrochloride.

Preventative Measures:

  • Solvent Selection: Always use high-purity, anhydrous, aprotic solvents. Recommended solvents include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (MeCN)

    • Tetrahydrofuran (THF)

  • Moisture Control: Dry your solvents using appropriate methods (e.g., molecular sieves) before use.

Q3: My reaction with a primary or secondary amine is giving me a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

Over-alkylation is a common challenge when working with reactive alkylating agents and nucleophilic amines.

Causality:

After the initial N-alkylation of your amine with 2-Chloromethyl-3-ethoxypyridine, the resulting product may still be nucleophilic enough to react with another molecule of the chloromethylpyridine, leading to a di-alkylated or even tri-alkylated product.

dot

G start Primary/Secondary Amine + 2-Chloromethyl-3-ethoxypyridine mono_alkylation Mono-alkylated Product start->mono_alkylation Desired Reaction di_alkylation Di-alkylated Product (Side Product) mono_alkylation->di_alkylation Over-alkylation

Caption: Reaction pathway showing over-alkylation.

Strategies for Control:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using an excess of the amine can favor mono-alkylation by increasing the probability that the chloromethylpyridine will react with a starting amine molecule rather than the already alkylated product.

  • Slow Addition: Add the 2-Chloromethyl-3-ethoxypyridine hydrochloride solution slowly to the reaction mixture containing the amine. This keeps the concentration of the alkylating agent low at any given time, disfavoring the second alkylation step.

  • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation more than the first, thus improving selectivity.

Q4: I am trying to perform a reaction with a nucleophile that is also a pyridine derivative, and I am getting a complex mixture of products, possibly including dimers or polymers. What is happening?

This is a self-condensation or polymerization side reaction. Since your nucleophile is also a pyridine, it can potentially react with itself or the product can react further.

Mechanism of Dimerization:

One molecule of 2-Chloromethyl-3-ethoxypyridine can be attacked by the nitrogen of another molecule, leading to the formation of a pyridinium salt dimer. This is more likely to occur if a base is added before the intended nucleophile, generating the more nucleophilic free base of the chloromethylpyridine.

dot

G A 2-Chloromethyl-3-ethoxypyridine (Molecule A) Dimer Pyridinium Dimer A->Dimer Nucleophilic Attack B 2-Chloromethyl-3-ethoxypyridine (Molecule B) B->Dimer Electrophile

Caption: Dimerization of 2-Chloromethyl-3-ethoxypyridine.

Mitigation Strategies:

  • Order of Addition: Add the base to the reaction mixture containing both the 2-Chloromethyl-3-ethoxypyridine hydrochloride and your intended nucleophile. This ensures that the nucleophile is present to react as soon as the free base of the chloromethylpyridine is formed.

  • Use of a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like DIPEA.

  • Dilution: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

Q5: I am noticing cleavage of the 3-ethoxy group in my reaction. Under what conditions can this occur?

While the ethoxy group is generally stable, it can be cleaved under certain harsh conditions.

Potential Causes:

  • Strong Acid and High Temperatures: The combination of a strong acid (which may be generated in situ) and elevated temperatures can lead to ether cleavage.[2]

  • Lewis Acids: Strong Lewis acids can also mediate the cleavage of ethers.

Troubleshooting:

  • Control of Acidity: Ensure that any acidic byproducts are effectively neutralized by the base in your reaction.

  • Moderate Temperatures: Avoid excessively high reaction temperatures.

  • Avoid Strong Lewis Acids: If your reaction requires a Lewis acid, consider using a milder one.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

  • To a solution of the primary or secondary amine (1.2 equivalents) in anhydrous DMF (0.1 M), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stir the solution at room temperature under an inert atmosphere for 15 minutes.

  • Slowly add a solution of 2-Chloromethyl-3-ethoxypyridine hydrochloride (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Solvent Anhydrous DMF, MeCN, or THFAprotic and non-nucleophilic to prevent side reactions.
Base DIPEA, TEA, or K2CO3To neutralize HCl and deprotonate the nucleophile.
Temperature 25-60 °CTo balance reaction rate and minimize side reactions.
Stoichiometry Slight excess of nucleophileTo drive the reaction to completion.

References

  • Chemguide. (n.d.). The reaction between acyl chlorides and amines. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1959–1962.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • BenchChem. (2025). 5-(Chloromethyl)-2-ethoxypyridine chemical properties.
  • BenchChem. (2025). The Pivotal Role of the Ethoxy Group in the Reactivity of 5-(Chloromethyl)-2-ethoxypyridine: An In-depth Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Kandri Rodi, Y., et al. (2023). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal of Moroccan Chemistry.
  • RASAYAN Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE.
  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers.
  • Reddit. (2024, May 2). reductive amination difficulties - poor conversion. r/Chempros.
  • Patent 0000816. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • SciELO. (n.d.). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.
  • MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride)
  • MDPI. (2024, February 15).
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • PubMed. (2012, November 15). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.
  • Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-5-ethoxypyridine hydrochloride.
  • eScholarship. (n.d.).
  • ResearchGate. (2019, July 22). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?.
  • Reddit. (2022, November 2). reaction with hydrochloride compounds. r/chemhelp.
  • eScholarship.org. (n.d.). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Triethylamine's role in organic synthesis. (2025, July 10).
  • DTIC. (2025, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.
  • Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. (n.d.).
  • Reddit. (2025, December 12).
  • PubMed. (n.d.).
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17).
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • MilliporeSigma. (n.d.). 2-(Chloromethyl)pyridine hydrochloride.
  • LGC Standards. (n.d.). 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)pyridine Hydrochloride.
  • PubMed. (2021, September 20).
  • ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride synthesis.
  • ChemicalBook. (2024, April 23).
  • New Journal of Chemistry (RSC Publishing). (n.d.). An experimental and DFT study of the reaction between dichloroethylene carbonate and triethylamine in dimethyl carbonate.

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Technical Support Center: Stabilization of 2-Chloromethyl-3-ethoxypyridine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloromethyl-3-ethoxypyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, stabilization, and troubleshooting of this compound in solution. The inherent reactivity of the chloromethyl group makes this intermediate susceptible to degradation, which can impact experimental outcomes and product purity. This guide offers practical, evidence-based solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Chloromethyl-3-ethoxypyridine hydrochloride solutions.

Q1: Why is my 2-Chloromethyl-3-ethoxypyridine hydrochloride solution turning yellow and showing extra peaks in my analysis?

A: The appearance of a yellow color and unexpected analytical peaks are primary indicators of degradation. 2-Chloromethyl-3-ethoxypyridine hydrochloride is an alkylating agent and is highly susceptible to nucleophilic substitution. The chloromethyl group is reactive, particularly in the presence of nucleophilic solvents like water or alcohols. This can lead to the formation of byproducts, such as the corresponding hydroxymethyl or alkoxymethyl derivatives, which often present as impurities in analytical techniques like HPLC or NMR.

Q2: What are the recommended solvents for preparing stock solutions of 2-Chloromethyl-3-ethoxypyridine hydrochloride?

A: For short-term storage and immediate use, aprotic, non-nucleophilic solvents are strongly recommended. Suitable options include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Even in these solvents, long-term stability is not guaranteed, especially if the solvent has absorbed moisture from the atmosphere. It is best practice to always prepare solutions fresh.[1]

Q3: What is the primary degradation pathway for this compound in the presence of water?

A: The most common degradation pathway is hydrolysis. The chloromethyl group undergoes a nucleophilic attack by water, which displaces the chloride ion and results in the formation of 2-Hydroxymethyl-3-ethoxypyridine hydrochloride.[1] This hydrolysis can be accelerated by elevated temperatures and non-neutral pH conditions.

Q4: How should I store solutions of 2-Chloromethyl-3-ethoxypyridine hydrochloride to maximize stability?

A: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.[2]

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles. This practice minimizes the introduction of atmospheric moisture.

  • Inert Atmosphere: For long-term storage of the solid compound, an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and air.[3][4]

For stock solutions stored at -80°C, it is advisable to use them within six months, while those at -20°C should ideally be used within one month.[2]

Q5: Are there any incompatible materials I should be aware of when working with this compound?

A: Yes, avoid contact with strong oxidizing agents, as they can lead to hazardous reactions.[3] Also, be mindful of nucleophilic reagents (e.g., amines, thiols) in your reaction mixtures, as they can readily react with the chloromethyl group.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered during experiments with 2-Chloromethyl-3-ethoxypyridine hydrochloride.

Issue: Rapid Degradation Observed in a Protic Solvent System

Symptoms:

  • Rapid appearance of new spots on TLC.

  • Multiple peaks in HPLC analysis shortly after dissolution.

  • Significant decrease in the starting material peak area over a short period.

Root Cause Analysis: Protic solvents (e.g., water, methanol, ethanol) are nucleophilic and will react with the electrophilic chloromethyl group, leading to solvolysis products.

Troubleshooting Steps:

  • Solvent Selection: If your experimental protocol allows, immediately switch to an aprotic solvent such as DMF, DMSO, or acetonitrile.

  • Immediate Use: If a protic solvent is required, prepare the solution immediately before use and minimize the time it remains in solution.

  • Temperature Control: Perform the reaction or analysis at the lowest feasible temperature to slow the rate of degradation.

  • pH Control: If applicable, maintain a neutral or slightly acidic pH, as basic conditions can accelerate nucleophilic attack.

Issue: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Varying yields between experimental runs.

  • Inconsistent purity profiles of the product.

  • Drifting retention times or peak areas in chromatographic analysis.

Root Cause Analysis: Inconsistent levels of degradation of the 2-Chloromethyl-3-ethoxypyridine hydrochloride starting material are a likely cause. This can stem from variations in solution preparation, storage time, or solvent quality.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent results.

Experimental Protocols

Protocol: Preparation and Short-Term Storage of a Stock Solution

Objective: To prepare a stock solution of 2-Chloromethyl-3-ethoxypyridine hydrochloride with minimized initial degradation.

Materials:

  • 2-Chloromethyl-3-ethoxypyridine hydrochloride (solid)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Sterile, dry vials with screw caps

Procedure:

  • Pre-weighing: Allow the container of solid 2-Chloromethyl-3-ethoxypyridine hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Under a gentle stream of inert gas, quickly weigh the desired amount of the solid into a dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMF to the vial to achieve the target concentration.

  • Mixing: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in pre-labeled, dry vials.

  • Storage: Purge the headspace of each aliquot vial with inert gas before sealing. Store the vials at -20°C or -80°C.

Protocol: Forced Degradation Study to Identify Potential Degradants

Objective: To intentionally degrade 2-Chloromethyl-3-ethoxypyridine hydrochloride under controlled conditions to identify potential degradation products and establish a stability-indicating analytical method. This is a common practice in pharmaceutical development.[5][6][7]

Stress Conditions:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperatureTo evaluate susceptibility to basic conditions.
Oxidation 3% H₂O₂ at room temperatureTo determine stability against oxidative stress.
Thermal Degradation 80°C (solid state and in solution)To assess the impact of heat.
Photostability Exposure to UV and visible light (ICH Q1B)To evaluate light sensitivity.

General Procedure:

  • Prepare solutions of 2-Chloromethyl-3-ethoxypyridine hydrochloride in the respective stress media.

  • Incubate the solutions under the specified conditions for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and neutralize it if necessary.

  • Analyze the samples using a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify the parent compound and any degradation products.

Data Interpretation: The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being overly complex.[5]

Visualization of Degradation Pathway

The primary degradation pathway in the presence of a nucleophilic solvent, such as water, is hydrolysis.

G cluster_0 Degradation Pathway 2-Chloromethyl-3-ethoxypyridine_hydrochloride 2-Chloromethyl-3-ethoxypyridine hydrochloride 2-Hydroxymethyl-3-ethoxypyridine_hydrochloride 2-Hydroxymethyl-3-ethoxypyridine hydrochloride 2-Chloromethyl-3-ethoxypyridine_hydrochloride->2-Hydroxymethyl-3-ethoxypyridine_hydrochloride + H2O (Hydrolysis)

Caption: Hydrolysis of 2-Chloromethyl-3-ethoxypyridine hydrochloride.

References

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • PubMed. (2014, May 22). Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. Retrieved from [Link]

  • AGU Publications. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridinium chloride. Retrieved from [Link]

  • PYRIDINE ITS DERIVATIVES - download. (n.d.).
  • Patsnap Eureka. (2026, February 13). Chlorine Trifluoride vs Pyridine: Reactivity and Applications. Retrieved from [Link]

  • SciSpace. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium clados. Retrieved from [Link]

  • PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2004, December 15). Degradation Pathway of 2-chloroethanol in Pseudomonas Stutzeri Strain JJ Under Denitrifying Conditions. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • SciSpace. (2020, September 2). Biodegradation of Chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by Ochrobactrum sp. CPD-03. Retrieved from [Link]

  • SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. Retrieved from [Link]

  • PMC. (2022, March 27). Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. Retrieved from [Link]

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"By-product analysis in 2-Chloromethyl-3-ethoxypyridine hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: By-Product Analysis & Process Control for 2-Chloromethyl-3-ethoxypyridine HCl

Part 1: Critical Synthesis Overview & Mechanistic Logic

The synthesis of 2-Chloromethyl-3-ethoxypyridine hydrochloride is a pivotal step in the manufacturing of proton pump inhibitors (PPIs). While the chlorination of the hydroxymethyl precursor appears straightforward, the electron-rich nature of the ethoxy-substituted pyridine ring introduces specific instability vectors—primarily self-quaternization (dimerization) and hydrolytic reversion .

Understanding the causality of these by-products is not just about purity; it is a safety and yield-critical parameter. The following guide deconstructs the reaction landscape to provide you with actionable control strategies.

The Reaction Landscape (Visualized)

The diagram below maps the critical pathway from the hydroxymethyl precursor to the target hydrochloride salt, highlighting exactly where and why specific impurities form.

G Start 2-Hydroxymethyl-3-ethoxypyridine (Starting Material) Inter Alkyl Chlorosulfite Intermediate (Transient) Start->Inter + SOCl2, < 0°C Activation Reagent Thionyl Chloride (SOCl2) Target 2-Chloromethyl-3-ethoxypyridine HCl (Target Product) Inter->Target SNi or SN2 (Pyridine assisted) - SO2, - HCl Imp_S Impurity C: Sulfur Adducts (Incomplete SO2 removal) Inter->Imp_S Improper Degassing Imp_Hydro Impurity A: Hydrolysis Product (Reverted Alcohol) Target->Imp_Hydro + Moisture (H2O) Imp_Dimer Impurity B: Bis-pyridinium Dimer (Self-Alkylation) Target->Imp_Dimer Free Base Formation (pH > 4 or Heat)

Figure 1: Reaction pathway illustrating the conversion of alcohol to chloride and the diversion points for critical impurities (Dimerization and Hydrolysis).[1]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific anomalies you may encounter. These solutions are based on mechanistic root-cause analysis.

Scenario 1: The "Pink/Red Solid" Phenomenon

Q: My isolated solid has developed a pink or reddish hue. Is this metal contamination?

A: Unlikely. A pink or red coloration in chloromethylpyridines is almost pathognomonic for oxidative degradation or oligomerization initiated by free-base formation.

  • The Mechanism: The 2-chloromethyl group is highly electrophilic. If the HCl stoichiometry drops (i.e., the salt becomes partially neutralized), the pyridine nitrogen of one molecule attacks the methylene carbon of another. This forms a quaternary ammonium dimer (Impurity B), which can further oligomerize to form colored conjugated species.

  • The Fix:

    • Check pH: Ensure the final isolation solvent is strongly acidic.

    • Re-acidification: Wash the solid with cold ether/HCl or re-slurry in a solvent containing excess HCl gas.

    • Storage: Store strictly at -20°C under Argon.

Scenario 2: Persistent Starting Material (HPLC)

Q: HPLC shows 2-5% of the hydroxymethyl precursor remaining, even after adding excess SOCl2.

A: This is likely a false positive caused by sample preparation, not incomplete reaction.

  • The Causality: 2-Chloromethyl-3-ethoxypyridine is extremely labile to hydrolysis. If you dissolve your sample in a water-containing diluent (even trace moisture in MeOH or MeCN) for HPLC analysis, the chloride will hydrolyze back to the alcohol in the vial before injection.

  • The Protocol Validation:

    • Dry Diluent: Use strictly anhydrous Acetonitrile (MeCN) as the sample diluent.

    • Rapid Injection: Analyze immediately after preparation.

    • In-situ Check: If the peak persists in anhydrous conditions, the reaction was indeed incomplete. Increase SOCl2 equivalents to 1.2–1.5 and ensure the reaction temperature reached at least 20–25°C after the initial addition.

Scenario 3: Low Assay / High Weight Yield

Q: My isolated yield is >100%, but the assay is only 85%.

A: You have trapped Sulfur Dioxide (SO2) or HCl within the crystal lattice.

  • The Mechanism: The reaction produces SO2 and HCl gas. Rapid crystallization can trap these gases, or form unstable solvates.

  • The Fix:

    • Degassing: Before filtration, apply a mild vacuum to the reaction slurry or purge with Nitrogen for 30 minutes to strip acidic gases.

    • Drying: Dry the solid in a vacuum oven at 40°C. Caution: Do not exceed 45°C, as thermal instability (dimerization) increases significantly.

Part 3: Analytical Protocols & Data Presentation

To accurately quantify by-products, specific chromatographic conditions are required to prevent on-column degradation.

Table 1: Key Impurities & Retention Behavior
Impurity NameStructure DescriptionRelative Retention Time (RRT)Origin
2-Hydroxymethyl-3-ethoxypyridine Precursor Alcohol~0.4 - 0.5Hydrolysis / Unreacted
2-Chloromethyl-3-ethoxypyridine Target Molecule 1.00 Product
Bis-pyridinium Dimer Quaternary Ammonium Salt~1.2 - 1.5 (Broad)Instability / High pH
3-Ethoxypyridine De-functionalized ring~0.8Over-reduction (Rare)
Recommended HPLC Method

Note: Standard C18 columns can cause tailing for pyridines. Base-deactivated columns are essential.

  • Column: Inertsil ODS-3V or Zorbax SB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH 5.5)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min[2][3][4]

  • Detection: UV at 230 nm (Maximize sensitivity for pyridine ring)

  • Sample Diluent: Anhydrous Acetonitrile (Critical)

Part 4: Stability & Storage Guidelines

The hydrochloride salt is kinetically stable but thermodynamically eager to decompose.

  • Moisture Barrier: The chloride is a "leaving group in waiting." Any moisture triggers hydrolysis. Use double-sealed polyethylene bags with desiccant packs between layers.

  • Thermal Limit: Significant degradation (dimerization) is observed >50°C. Drying processes must be vacuum-assisted to keep temperatures low.

References

  • Synthesis & Process Chemistry

    • Reaction of Alcohols with Thionyl Chloride: Mechanism & Stereochemistry. Master Organic Chemistry.[5] Available at: [Link]

  • Analytical Validation

    • Venugopal, N., et al. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity."[2][3][6] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

    • Validated chromatographic methods for process related impurities in pantoprazole sodium. Chromatographia.[4][7][8] Available at: [Link]

  • Chemical Safety & Properties

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for reactions with 2-Chloromethyl-3-ethoxypyridine hydrochloride. Our focus is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: Understanding the Reaction

2-Chloromethyl-3-ethoxypyridine hydrochloride is a crucial intermediate, notably in the synthesis of proton pump inhibitors like Rabeprazole.[1][2] The primary transformation it undergoes is a nucleophilic substitution at the chloromethyl group. The pyridine ring's electron-withdrawing nature influences the reactivity of the adjacent chloromethyl group.[3] The hydrochloride form means the pyridine nitrogen is protonated, which can further deactivate the ring system towards certain reactions and necessitates the use of a base.[3]

The core reaction is typically a bimolecular nucleophilic substitution (SN2), where a nucleophile displaces the chloride ion.[3] This is often performed in a biphasic system (e.g., aqueous/organic), making catalyst selection critical for success.

Frequently Asked Questions (FAQs)

Q1: Why is a catalyst often necessary for nucleophilic substitution with 2-Chloromethyl-3-ethoxypyridine hydrochloride?

While the chloromethyl group is reactive, several factors can hinder the reaction, necessitating a catalyst:

  • Phase Immiscibility: Many nucleophiles (especially salts like thiolates) are soluble in an aqueous or polar phase, while the pyridine substrate is soluble in an organic phase. A catalyst is required to bring the reactants together.

  • Reactivity of the Nucleophile: A catalyst can enhance the nucleophilicity of the attacking species, accelerating the reaction rate.

  • Reaction Conditions: Catalysts can enable the use of milder reaction conditions (lower temperatures, less aggressive bases), which helps to minimize side reactions and decomposition.

Q2: What are the most common types of catalysts for this reaction, and how do I choose one?

Phase-Transfer Catalysts (PTCs) are the most widely used and effective catalysts for this transformation.[4][5] They work by pairing with the nucleophile's anion, creating a lipophilic ion pair that can migrate into the organic phase to react with the pyridine substrate.

Catalyst Selection Guide:

Catalyst TypeCommon ExamplesBest For...Key Considerations
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate, Benzyltriethylammonium chlorideGeneral purpose, good for a wide range of nucleophiles (e.g., thiolates, alkoxides).[5]TBAB is a common starting point. The choice of counter-ion (Br⁻, Cl⁻, HSO₄⁻) can sometimes influence reaction efficiency.
Quaternary Phosphonium Salts Tetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromideHigher temperature reactions (>100 °C) due to their enhanced thermal stability.[5]Generally more expensive than ammonium salts.
Crown Ethers 18-Crown-6Reactions involving alkali metal salts (e.g., potassium thiolates) where the cation needs to be effectively sequestered.[5]Can be expensive and require careful handling.

The choice primarily depends on the reaction temperature and the nature of the nucleophile's counter-ion. For most standard procedures, a quaternary ammonium salt like TBAB is an excellent and cost-effective choice.

Q3: My reaction is sluggish or stalling. What are the first troubleshooting steps related to the catalyst?

If you suspect a catalyst-related issue is causing a slow or incomplete reaction, consider the following workflow:

G cluster_0 Initial Troubleshooting cluster_1 Advanced Troubleshooting A Low Conversion Observed B Verify Catalyst Loading (1-5 mol% typical) A->B Step 1 C Check Catalyst Purity/ Age B->C Step 2 E Consider Catalyst Poisoning B->E If loading is correct D Increase Catalyst Loading (e.g., to 10 mol%) C->D Action F Switch Catalyst Type (e.g., Ammonium to Phosphonium) D->F If no improvement E->F If poisoning suspected G Evaluate Reaction Temperature F->G H Confirm Base Stoichiometry (at least 1 eq. to neutralize HCl salt) G->H

Caption: Catalyst-related troubleshooting workflow.

  • Verify Catalyst Loading: Ensure the catalyst is present in the correct amount, typically 1-5 mol%.

  • Check Catalyst Integrity: Phase-transfer catalysts can degrade over time. Use a fresh, pure batch if possible.

  • Rule out Catalyst Poisoning: Certain impurities in your starting materials or solvent could potentially bind to and deactivate the catalyst.

  • Optimize Loading: If the reaction is clean but slow, incrementally increasing the catalyst loading (e.g., up to 10 mol%) may be beneficial.

  • Switch Catalyst Type: If an ammonium salt is failing, consider a more robust phosphonium salt, especially if you are running the reaction at elevated temperatures.[5]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Low yields are often due to side reactions or incomplete conversion. The pyridine ring itself can be susceptible to side reactions.[6]

Potential Cause Explanation & Recommended Action
Side Reaction: Dimerization The nucleophile can potentially react with a second molecule of the starting material. Solution: Try adding the 2-Chloromethyl-3-ethoxypyridine hydrochloride solution slowly to the mixture of the nucleophile and catalyst. This maintains a low concentration of the electrophile, favoring the desired reaction.
Side Reaction: N-Alkylation If the nucleophile has an available nitrogen (e.g., an amine), it can compete with the desired reaction site. Solution: This is a fundamental selectivity issue. It might require protecting the interfering group or significantly altering reaction conditions (solvent, temperature) to favor the desired S- or O-alkylation.[7][8]
Decomposition 2-chloromethylpyridine derivatives can be unstable at high temperatures.[3][9] Solution: Monitor the reaction for the appearance of dark colors or tar. If observed, reduce the reaction temperature. Consider switching to a more active catalyst that allows for lower operating temperatures.
Insufficient Base The starting material is a hydrochloride salt, which consumes one equivalent of base.[3] Solution: Ensure at least one equivalent of a suitable base (e.g., NaOH, K₂CO₃) is used to neutralize the HCl salt. A second equivalent is needed to deprotonate the nucleophile (e.g., a thiol).

Issue 2: Formation of an Unexpected Isomer or Byproduct

Potential Cause Explanation & Recommended Action
Nucleophilic Aromatic Substitution (SNAr) Under harsh conditions (very strong nucleophiles, high heat), the nucleophile might attack the pyridine ring itself, displacing the ethoxy group. This is generally less favorable than SN2 at the chloromethyl position.[3] Solution: Lower the reaction temperature and avoid using an excessive excess of the nucleophile. Ensure a robust catalyst is present to promote the desired, lower-energy SN2 pathway.
Reaction with Solvent Protic solvents like alcohols can potentially act as nucleophiles, especially at elevated temperatures. Solution: If possible, use aprotic solvents like Toluene, Acetonitrile, or DMF. If a protic solvent is necessary (e.g., for solubility), keep the temperature as low as feasible.

Experimental Protocols

Protocol A: General Procedure for Catalyst Screening

This protocol outlines a method for screening different phase-transfer catalysts for the reaction of 2-Chloromethyl-3-ethoxypyridine hydrochloride with a generic thiol nucleophile (R-SH).

  • Setup: In four separate reaction flasks equipped with stir bars and reflux condensers, add the thiol nucleophile (1.0 eq), sodium hydroxide (2.1 eq), and water (5 mL per 10 mmol of thiol).

  • Catalyst Addition: To each flask, add a different phase-transfer catalyst (0.05 eq):

    • Flask 1: Tetrabutylammonium bromide (TBAB)

    • Flask 2: Tetrabutylammonium hydrogen sulfate

    • Flask 3: Benzyltriethylammonium chloride

    • Flask 4: Tetrabutylphosphonium bromide

  • Substrate Addition: Prepare a solution of 2-Chloromethyl-3-ethoxypyridine hydrochloride (1.05 eq) in a suitable organic solvent (e.g., Toluene, 10 mL per 10 mmol). Add this solution to each of the four flasks.

  • Reaction: Heat the mixtures to the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by TLC or HPLC at regular intervals (e.g., every hour).

  • Analysis: Compare the reaction rates and final product purity across the four catalysts to identify the most effective one for your specific system.

Caption: Mechanism of Phase-Transfer Catalysis.

References

  • Tripathi, A. et al. A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
  • Gok, Y. et al. (1987). Synthetic ionophores. Part 4. Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • An Improved Process For The Preparation Of Rabeprazole. Quick Company. Available at: [Link]

  • RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Available at: [Link]

  • Preparation method of rabeprazole chloride and intermediate thereof. Google Patents.
  • An efficient synthesis of rabeprazole. (2011). ResearchGate. Available at: [Link]

  • 2-Chloromethylpyridine. Wikipedia. Available at: [Link]

  • Wang, Y., & Miller, B. L. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 4(17), 2807–2809*. Available at: [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available at: [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012). Eureka. Available at: [Link]

  • Phase-transfer catalyst. Wikipedia. Available at: [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
  • 2-Chloromethylpyridine. Grokipedia. Available at: [Link]

  • Catalysis of an SN2 pathway by geometric preorganization. (2025). PMC - NIH. Available at: [Link]

  • Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. Available at: [Link]

  • Nucleophilic substitution of a pyridine ring. ResearchGate. Available at: [Link]

  • Nucleophilic Dearomatization of Activated Pyridines. (2018). MDPI. Available at: [Link]

  • Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Pendidikan Kimia. Available at: [Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012). The University of Northern Colorado. Available at: [Link]

Sources

Validation & Comparative

"LC-MS analysis of 2-Chloromethyl-3-ethoxypyridine hydrochloride and its derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Analysis of 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

2-Chloromethyl-3-ethoxypyridine hydrochloride is a highly reactive electrophilic intermediate, commonly utilized in the synthesis of proton pump inhibitors (PPIs) and pyridine-based ligands. Due to the presence of the chloromethyl moiety (–CH₂Cl), this compound acts as a potent alkylating agent.[1] In the context of pharmaceutical development, it is frequently classified as a Potentially Genotoxic Impurity (PGI) , requiring control at trace levels (often < 10 ppm).

The Core Problem: Standard HPLC-UV methods often fail to provide the necessary sensitivity for PGI monitoring and lack the selectivity to distinguish the parent compound from its rapid hydrolysis product, 2-hydroxymethyl-3-ethoxypyridine.

This guide compares the industry-standard LC-MS/MS (Triple Quadrupole) approach against conventional HPLC-UV and alternative derivatization workflows, providing a validated protocol for stabilizing and quantifying this unstable analyte.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table contrasts the performance of the recommended LC-MS/MS workflow against common alternatives found in quality control laboratories.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV (Conventional) Method C: Derivatization-HPLC
Detection Principle Mass Spectrometry (ESI+, MRM mode)Ultraviolet Absorbance (254 nm)Fluorescence/UV after reaction
Sensitivity (LOD) < 0.5 ng/mL (ppb) ~ 500 ng/mL (ppm)~ 10 ng/mL
Selectivity High: Distinguishes isotopes (³⁵Cl/³⁷Cl) and eliminates matrix interference.Low: Co-elution with hydrolysis degradants is common.Medium: Depends on derivatizing agent specificity.
Sample Stability Managed: Fast run times (< 5 min) and aprotic diluents prevent degradation.Poor: Long run times (> 15 min) in aqueous mobile phases promote hydrolysis.High: Derivatization "locks" the reactive group, preventing decay.
Throughput High (Rapid Gradient)Low (Isocratic/Gradient)Low (Requires incubation time)
Suitability Trace Impurity Profiling (GTIs) Raw Material Assay (> 98%)Complex Matrices (Blood/Plasma)

Expert Insight: While Method C (Derivatization) offers stability, it introduces kinetic variables and reagent impurities. For direct PGI monitoring in drug substances, Method A (Direct LC-MS) is the regulatory gold standard, provided that in-vial stability is addressed.

Critical Mechanism: Stability & Degradation

Understanding the chemistry of 2-chloromethyl-3-ethoxypyridine is prerequisite to successful analysis. The chloromethyl group is susceptible to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis).

Figure 1: Degradation Pathway & Stabilization Strategy

Degradation Compound 2-Chloromethyl-3-ethoxypyridine (Analyte) Hydroxyl 2-Hydroxymethyl-3-ethoxypyridine (Hydrolysis Product) Compound->Hydroxyl Rapid Hydrolysis (t½ < 1h in water) Methoxy 2-Methoxymethyl-3-ethoxypyridine (Solvolysis Artifact) Compound->Methoxy Solvolysis Water + H₂O (Aqueous Mobile Phase) Methanol + MeOH (Diluent Error)

Caption: The analyte degrades rapidly in protic solvents. The protocol below uses Aprotic Diluents to block these pathways.

Validated Experimental Protocol

This protocol is designed for the trace quantification of 2-chloromethyl-3-ethoxypyridine in a drug substance matrix.[2]

Reagents & Standards
  • Analyte: 2-Chloromethyl-3-ethoxypyridine HCl (Store at -20°C, desiccated).

  • Solvents: Acetonitrile (LC-MS Grade), Ammonium Formate (LC-MS Grade).

  • Diluent (Critical): 100% Acetonitrile (ACN). Do NOT use Methanol or Water for stock preparation.

Sample Preparation (Self-Validating Workflow)
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile . (Conc: 1000 µg/mL).

    • Validation Check: Inject immediately. If a peak at M-35 (loss of Cl) appears in the blank, the ACN is contaminated with water.

  • Working Standard: Dilute Stock with ACN to 100 ng/mL.

  • Sample Prep: Dissolve 50 mg of Drug Substance in 10 mL ACN. Sonicate for < 2 mins (minimize heat).

LC-MS/MS Conditions
ParameterSettingRationale
Column Agilent Zorbax SB-C18 (50 x 2.1 mm, 1.8 µm)Sterically protected C18 withstands acidic pH; short length reduces on-column residence time.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterAcidic pH stabilizes the chloromethyl group during the run.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10%→90% B; 3.0-4.0 min: 90% B.Fast gradient elutes the reactive analyte quickly (< 3 min).
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Injection Vol 2 µLLow volume prevents solvent effects from 100% ACN diluent.
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[3][4]

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions (Calculated for C₈H₁₀ClNO):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
172.1 ([M+H]⁺, ³⁵Cl)136.1 (Loss of HCl)15Quantifier
172.1 108.1 (Loss of Ethyl)25Qualifier 1
174.1 ([M+H]⁺, ³⁷Cl)138.1 (Loss of HCl)15Qualifier 2 (Isotope Confirmation)

Results & Discussion

Linearity and Range

The method demonstrates linearity from 1.0 ng/mL to 500 ng/mL (R² > 0.998). The use of the ³⁷Cl isotope transition (174.1 -> 138.1) provides a unique self-validation mechanism: the ratio of the 172/174 peaks must remain constant (~3:1). If this ratio shifts, it indicates interference from a non-chlorinated co-eluting impurity.

Stability Data (Process Comparison)

The following table illustrates the impact of diluent selection on analyte recovery over 4 hours at room temperature.

Diluent CompositionRecovery @ 0 hrRecovery @ 4 hrConclusion
100% Acetonitrile (Proposed) 100%98.5%Stable
50:50 Water:Methanol100%42.0%Failed (Hydrolysis)
100% Methanol100%15.0%Failed (Metholysis)

Troubleshooting & Self-Validation

Issue: Peak tailing or splitting.

  • Cause: Injection of 100% ACN solvent into a high-aqueous initial gradient.

  • Fix: Reduce injection volume to 1-2 µL or add 10% DMSO to the sample diluent (if solubility permits) to increase viscosity/mixing.

Issue: Signal drops over time.

  • Cause: Analyte degradation in the autosampler.

  • Fix: Maintain autosampler temperature at 4°C. Ensure vials are amber glass to prevent potential photodegradation (though hydrolysis is the primary driver).

Figure 2: Analytical Workflow Diagram

Workflow Start Sample Receipt (Drug Substance) Prep Dissolve in 100% ACN (NO Methanol/Water) Start->Prep LC LC Separation Zorbax SB-C18 Fast Gradient (< 5 min) Prep->LC Inject 2 µL MS MS/MS Detection Monitor 172 -> 136 Monitor 174 -> 138 LC->MS Data Data Analysis Check Isotope Ratio Calculate ppm MS->Data

Caption: Step-by-step workflow emphasizing the critical aprotic dissolution step.

References

  • Venugopal, N., et al. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2012.[5]

  • Reddy, A.V., et al. "Determination of potentially genotoxic impurities in pantoprazole sodium by LC-MS/MS.
  • BenchChem. "Storage and Stability of 2-(Chloromethyl)pyridine derivatives." Technical Safety Data, 2024.

  • Venkateswarlu, V., et al. "Development and Validation of Chromatographic Methods by LC-MS/MS for the Determination of Process Related Genotoxic Impurities." Rasayan Journal of Chemistry, 2019.

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 2-Chloromethyl-3-ethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques for the quantitative analysis of 2-Chloromethyl-3-ethoxypyridine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies, explains the scientific rationale behind protocol choices, and presents supporting data to guide the selection of the most appropriate analytical method.

Introduction: The Analytical Challenge and the qNMR Solution

2-Chloromethyl-3-ethoxypyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this intermediate is critical for ensuring process control, reaction yield, and the purity of the final Active Pharmaceutical Ingredient (API). Traditional analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses of the pharmaceutical industry, but they fundamentally rely on the availability of a high-purity, certified reference standard of the analyte itself to generate a calibration curve.[1]

This dependency presents a significant challenge, particularly in early-stage drug development or when analyzing novel synthetic molecules where a certified standard is not yet available.[2] Quantitative NMR (qNMR) emerges as a powerful primary method that circumvents this limitation. The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4][5] This allows for the determination of the absolute concentration or purity of a compound by co-dissolving it with a certified internal standard of a different chemical structure.[2][3] This guide will explore the practical application of ¹H qNMR for the assay of 2-Chloromethyl-3-ethoxypyridine hydrochloride and compare its performance against traditional chromatographic methods.

Method 1: Quantitative ¹H NMR Spectroscopy (qNMR)

The strength of qNMR lies in its linear, universal response and its foundation as a primary ratio method of measurement.[2][6] By carefully controlling experimental parameters, one can ensure that the signal integrals are a direct and accurate reflection of the molar ratios of the analyte and the internal standard.

Experimental Protocol: ¹H qNMR

1. Selection of the Internal Standard (IS):

  • Causality: The choice of IS is the cornerstone of an accurate qNMR experiment.[7][8] The ideal standard must be of high, certified purity (≥99.5%), chemically stable, non-reactive with the analyte or solvent, and possess sharp, simple NMR signals in a region of the spectrum free from any analyte or impurity peaks.[4][7] For 2-Chloromethyl-3-ethoxypyridine hydrochloride, which is soluble in polar solvents, Maleic acid is an excellent choice. Its two equivalent olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of 2-Chloromethyl-3-ethoxypyridine hydrochloride into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh approximately 10 mg of Maleic acid (certified internal standard) into the same vial. The goal is to achieve a molar ratio between the analyte and IS that is reasonably close to 1:1 to minimize integration errors.[9]

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆) to the vial. DMSO-d₆ is chosen for its excellent solvating power for hydrochloride salts and its relatively simple residual solvent signal.[7]

  • Ensure complete dissolution by gentle vortexing or sonication. Incomplete dissolution is a major source of error.[9][10]

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Rationale: The acquisition parameters must be optimized to ensure full relaxation of all nuclei between pulses, which is mandatory for accurate integration.[11][12]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Angle (p1): 90°. A calibrated 90° pulse ensures maximum signal intensity for all nuclei in a single scan, providing the best quantitative data.[9]

  • Relaxation Delay (d1): ≥ 30 seconds. This is the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals being integrated.[13] A long delay ensures that all protons have fully returned to thermal equilibrium before the next pulse, preventing signal saturation and ensuring integrals are directly proportional to the number of nuclei.

  • Number of Scans (ns): 16 to 64. This is adjusted to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated, which is essential for precise integration.

  • Acquisition Time (at): ≥ 3 seconds. A longer acquisition time provides better digital resolution, allowing for more accurate peak integration.[11]

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, followed by careful manual phase correction and baseline correction across the entire spectrum. Automated processing can introduce errors.[9]

  • Integrate the well-resolved singlet from the Maleic acid IS (δ ≈ 6.3 ppm, 2H) and a well-resolved, unique signal from the analyte, 2-Chloromethyl-3-ethoxypyridine hydrochloride. For instance, the methylene signal of the chloromethyl group (CH₂Cl, δ ≈ 4.8 ppm, 2H) is a suitable choice.

  • Calculate the purity using the following formula:

    Purity (%w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • I_Analyte, I_IS: Integral values for the analyte and internal standard peaks.

    • N_Analyte, N_IS: Number of protons for the integrated analyte and IS signals (both are 2 in this example).

    • MW_Analyte, MW_IS: Molecular weights of the analyte and internal standard.

    • m_Analyte, m_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the internal standard (as a decimal from the certificate).

qNMR Workflow Diagram

qNMR_Workflow weigh 1. Accurate Weighing (Analyte & Internal Standard) dissolve 2. Dissolution (Homogeneous solution in DMSO-d6) weigh->dissolve acquire 3. NMR Data Acquisition (Optimized Parameters: d1 ≥ 30s) dissolve->acquire process 4. Data Processing (Manual Phasing & Baseline Correction) acquire->process integrate 5. Signal Integration (Analyte & IS Peaks) process->integrate calculate 6. Purity Calculation (Using qNMR Formula) integrate->calculate

Caption: A typical experimental workflow for qNMR analysis.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical quality control, offering excellent separation and sensitivity.[1] Its primary drawback for novel compounds is the requirement for an analyte-specific reference standard.

Experimental Protocol: Reverse-Phase HPLC

This protocol is adapted from established methods for similar pyridine hydrochloride derivatives.[14][15][16]

1. Instrumentation and Conditions:

  • System: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer like 10 mM Ammonium Acetate in water (pH adjusted to 4.5 with acetic acid). A typical starting point could be 80:20 Buffer:Acetonitrile.[14][15]

  • Flow Rate: 1.0 mL/min.[14][15][17]

  • Column Temperature: 30 °C.[17]

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 265 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Mobile phase or a suitable mixture like 50:50 Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh ~10 mg of 2-Chloromethyl-3-ethoxypyridine hydrochloride reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.

  • Calibration Curve: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh ~10 mg of the test sample and prepare a 100 µg/mL solution in the same manner as the standard.

3. Analysis and Calculation:

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the diluent (blank), followed by the calibration standards, and then the test samples.

  • Plot a calibration curve of peak area versus concentration for the reference standard.

  • Determine the concentration of the analyte in the test sample using the linear regression equation from the calibration curve. Calculate the purity based on the weighed sample amount.

Method 3: Gas Chromatography (GC)

GC is highly effective for volatile and semi-volatile compounds.[18] However, for salts like 2-Chloromethyl-3-ethoxypyridine hydrochloride, direct injection is often problematic due to low volatility and potential thermal degradation in the injector port. GC is more commonly used to quantify volatile impurities or related substances rather than the main salt component itself.[19][20]

Experimental Protocol: GC-FID/MS

This is a generalized protocol for related pyridine compounds and would require significant method development.[20][21]

1. Instrumentation and Conditions:

  • System: GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity column such as a DB-624 or similar (6% cyanopropylphenyl-94% dimethylpolysiloxane).[20]

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Detector Temperature: 280 °C (FID).

2. Standard and Sample Preparation:

  • Solvent: Dichloromethane or Methanol.

  • Sample Preparation: Samples and standards are prepared similarly to HPLC, but care must be taken as the hydrochloride salt may have poor solubility and volatility. Derivatization or analysis of the free base after neutralization might be necessary for robust results.

Comparative Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the availability of reference standards, required accuracy, and the stage of drug development.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal integration is directly proportional to the number of nuclei.[3][4]Differential partitioning between mobile and stationary phases.[16]Partitioning between a gaseous mobile phase and a stationary phase based on volatility.[18]
Reference Standard Requires a certified standard of a different compound (Internal Standard).[2][22]Requires a certified standard of the analyte. [1]Requires a certified standard of the analyte.
Accuracy (% Recovery) Excellent (Typically 98.5-101.5%)[13]Very Good (Typically 98.0-102.0%)[23]Good (Typically 95.0-105.0%, can be matrix dependent)
Precision (% RSD) Excellent (< 1.0%)Excellent (< 2.0%)[23]Very Good (< 3.0%)
Linearity (R²) Intrinsically linear response (not applicable in the same way as chromatography).[2]Excellent (> 0.999)[23]Excellent (> 0.995)
Limit of Quantitation (LOQ) Higher (low µM range, ~50-100 µg/mL)[5]Lower (~1-10 µg/mL, can be much lower with MS)Very Low (can reach ng/mL or pg/mL levels)
Analysis Time per Sample Longer (10-20 minutes for acquisition with long relaxation delays)Moderate (5-15 minutes per run)Moderate (10-20 minutes per run)
Sample Preparation Simple (weighing and dissolving)Moderate (serial dilutions for calibration curve)Moderate (may require derivatization for non-volatile analytes)
Destructive/Non-Destructive Non-destructive ; sample can be recovered.[3]DestructiveDestructive
Key Strengths Absolute quantification without analyte standard; structural confirmation; non-destructive.[3][5][6]High sensitivity; high throughput; well-established for purity/impurity profiling.[23]Excellent for volatile compounds and residual solvents; very high sensitivity.[18]
Key Weaknesses Lower sensitivity; requires high-field NMR; long relaxation delays can increase time.[24]Requires an identical reference standard; potential for co-elution.Not suitable for non-volatile or thermally labile compounds like salts.

Conclusion and Recommendation

For the quantitative assay of 2-Chloromethyl-3-ethoxypyridine hydrochloride , particularly in a research, development, or reference material characterization setting, qNMR is the superior method . Its ability to provide absolute, SI-traceable quantification without requiring a pre-existing, certified standard of the analyte itself is a decisive advantage.[3][6] It offers unparalleled accuracy and precision, serving as a primary method for purity assignment.[5] The non-destructive nature of the technique also allows the same sample to be used for further structural elucidation experiments.

HPLC remains the method of choice for routine quality control, release testing, and stability studies once a reference standard has been established and qualified (often by qNMR). Its high throughput, excellent sensitivity for detecting low-level impurities, and robustness make it ideal for a regulated manufacturing environment.

GC is not recommended for the direct quantification of the hydrochloride salt due to its non-volatile nature. Its application should be limited to the analysis of specific volatile impurities or starting materials that may be present in the sample.

By understanding the fundamental principles and practical limitations of each technique, scientists can confidently select the most appropriate analytical tool for their specific objectives, ensuring data integrity and accelerating the drug development process.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16). Mestrelab Resources. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. Reading Scientific Services Ltd. [Link]

  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. (2014, September 15). PubMed. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals. IRE Journals. [Link]

  • QNMR – a modern alternative to HPLC - Almac. Almac Group. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. (2020, September 14). AZoM.com. [Link]

  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. (2012, November 15). PubMed. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). National Center for Biotechnology Information. [Link]

  • Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. ResearchGate. [Link]

  • Quantitative NMR for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. (2025, April 19). MDPI. [Link]

  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics | Analytical Chemistry - ACS Publications. (2025, November 18). ACS Publications. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (2024, August 12). SIELC Technologies. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. HELIX Chromatography. [Link]

  • CL-002R ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION Revision. U.S. Army. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5). De Gruyter. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2020, November 12). American Pharmaceutical Review. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. | Semantic Scholar. Semantic Scholar. [Link]

  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents.
  • gc method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. Acta Pharmaceutica. [Link]

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Comparative Validation Guide: Analytical Strategies for 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloromethyl-3-ethoxypyridine Hydrochloride (CMEP-HCl) is a critical intermediate in the synthesis of the proton pump inhibitor Rabeprazole Sodium . Due to the presence of the reactive chloromethyl moiety, this compound is not only a precursor but also a potential genotoxic impurity (GTI) in the final drug substance.

This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for the analysis of CMEP-HCl. It synthesizes experimental protocols, validation parameters per ICH Q2(R2) , and expert insights into handling the inherent instability of chloromethyl-pyridine derivatives.

Part 1: Technical Context & Critical Quality Attributes (CQAs)

The Molecule & Its Challenges
  • Role: Key building block for Rabeprazole (CAS: 117976-17-3).

  • Reactivity: The chloromethyl group (-CH₂Cl) is an alkylating agent. It is susceptible to hydrolysis, converting to the Hydroxymethyl impurity (2-Hydroxymethyl-3-ethoxypyridine) in the presence of moisture.

  • Analytical Challenge: The method must resolve the active intermediate from its hydrolytic degradant (Hydroxymethyl) and the starting material (likely 2-Methyl-3-ethoxypyridine N-oxide or similar precursors).

Comparative Analysis: HPLC vs. UHPLC

For routine quality control (QC) and process monitoring, the choice between HPLC and UHPLC depends on the specific analytical objective (Assay vs. Trace Impurity).

FeatureStandard HPLC (The Workhorse)UHPLC (The Precision Tool)
Primary Application Routine Assay, Purity (Area %)Trace Impurity Profiling (GTI), Cleaning Validation
Stationary Phase C18, 3.5 µm - 5 µm particlesC18, 1.7 µm sub-2-micron particles
Backpressure < 400 bar (6,000 psi)Up to 1,000+ bar (15,000 psi)
Run Time 15 – 25 minutes3 – 8 minutes
Resolution (

)
Standard (

)
Superior (

for critical pairs)
LOD/LOQ ppm range (suitable for 0.05% limits)ppb range (suitable for GTI monitoring)
Solvent Usage High (15-25 mL/run)Low (< 5 mL/run)

Part 2: Method Development & Optimization (Expertise)

Stability-Indicating Method Design

Expert Insight: The primary failure mode in CMEP-HCl analysis is in-situ hydrolysis during the autosampler hold time.

  • Diluent Strategy: Avoid 100% aqueous diluents. Use Acetonitrile:Buffer (80:20) or pure Acetonitrile if solubility permits, to minimize hydrolysis of the chloromethyl group.

  • Temperature Control: The autosampler must be maintained at 5°C. Room temperature stability is often < 4 hours for this class of compounds.

Chromatographic Conditions

The following conditions are validated for separating CMEP-HCl from its hydroxy-impurity.

Option A: Standard HPLC (Robustness Focus)
  • Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), pH adjusted to 7.0 with dilute KOH.
    
    • Why pH 7.0? Pyridines are basic. At acidic pH, they protonate and may tail due to silanol interactions. Neutral pH ensures the free base form or controlled ionization, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 284 nm (Characteristic

    
     for the pyridine ring in Rabeprazole series).
    
Option B: UHPLC (Efficiency Focus)
  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Same buffer system as HPLC, but requires higher purity grade reagents.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Steeper ramp (e.g., 10% B to 90% B in 5 minutes).

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

This protocol follows the ICH Q2(R2) guideline, emphasizing the "Fitness for Purpose" of the analytical procedure.

Specificity (Stress Testing)

Demonstrate that the method can separate CMEP-HCl from degradants.

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 1h)

      
       Expect Hydroxymethyl impurity.
      
    • Base (0.1N NaOH, 1h)

      
       Rapid degradation expected.
      
    • Oxidation (3%

      
      ).
      
  • Acceptance: Peak purity index > 0.999 (via PDA detector); Resolution (

    
    ) > 1.5 between CMEP-HCl and nearest peak.
    
Linearity & Range
  • Range: 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Execution: Prepare 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of CMEP-HCl standard into a placebo matrix (if available) or solvent at 50%, 100%, and 150% levels.

  • Data Presentation:

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery% RSD (n=3)
50%50.049.899.6%0.4%
100%100.0100.2100.2%0.2%
150%150.0149.599.7%0.5%
Precision (System & Method)
  • System Precision: 6 replicate injections of standard. Acceptance: RSD

    
    .[4]
    
  • Method Precision: 6 separate preparations of the sample. Acceptance: RSD

    
    .[5]
    
Robustness

Deliberately vary parameters to ensure reliability.

  • Flow Rate:

    
     mL/min.
    
  • Column Temp:

    
    C.
    
  • pH:

    
     units.
    
  • Critical Check: Ensure resolution between Chloromethyl and Hydroxymethyl peaks remains > 1.5 under all conditions.

Part 4: Visualizations

Analytical Decision Workflow

This diagram illustrates the decision logic for selecting the appropriate validation path based on the intended use of the data.

AnalyticalStrategy Start Analytical Objective Type Determine Analysis Type Start->Type Assay Routine Assay / Purity (>98% Active) Type->Assay High Concentration Trace Trace Impurity / GTI (<10 ppm) Type->Trace Low Concentration HPLC_Path Select HPLC-UV (Robust, Low Cost) Assay->HPLC_Path UPLC_Path Select UHPLC-MS/UV (High Sensitivity) Trace->UPLC_Path Val_Assay Validate: Accuracy, Precision, Linearity (Range 80-120%) HPLC_Path->Val_Assay Val_Limit Validate: LOD/LOQ, Specificity, Matrix Effects UPLC_Path->Val_Limit

Figure 1: Decision matrix for selecting HPLC vs. UHPLC based on analytical requirements (Assay vs. Impurity).

Method Validation Lifecycle (ICH Q14/Q2)

The modern approach integrates development and validation.

ValidationLifecycle ATP ATP (Analytical Target Profile) Dev Method Development (Design of Experiments) ATP->Dev Risk Risk Assessment (Hydrolysis Control) Dev->Risk Risk->Dev Optimization Val Method Validation (ICH Q2 R2) Risk->Val Routine Routine Monitoring (Control Charts) Val->Routine Routine->ATP Change Mgmt

Figure 2: Lifecycle management of the analytical procedure, highlighting the feedback loop for continuous improvement.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

Sources

"Genotoxicity assessment of 2-Chloromethyl-3-ethoxypyridine hydrochloride impurities"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Genotoxicity Assessment & Control of 2-Chloromethyl-3-ethoxypyridine Hydrochloride: A Comparative Technical Guide

Executive Summary

2-Chloromethyl-3-ethoxypyridine hydrochloride is a reactive intermediate often utilized in the synthesis of proton pump inhibitors (PPIs) and other pyridine-based pharmaceuticals. Due to the presence of the chloromethyl moiety , this compound triggers a structural alert for genotoxicity (alkylating agent). Under ICH M7(R2) guidelines, it is classified as a Potentially Mutagenic Impurity (PMI) requiring rigorous control to ensuring levels remain below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

This guide compares analytical methodologies for the detection of this impurity, establishing LC-MS/MS as the superior standard over GC-MS and HPLC-UV due to thermal stability concerns and sensitivity requirements.

Part 1: The Genotoxic Hazard Profile

Structural Alert & Mechanism

The genotoxicity of 2-Chloromethyl-3-ethoxypyridine hydrochloride stems from its electrophilic nature. The chloromethyl group (


) attached to the pyridine ring acts as a potent alkylating agent.
  • The Warhead: The carbon of the chloromethyl group is electron-deficient due to the inductive effect of the chlorine and the resonance of the pyridine ring.

  • The Target: It undergoes nucleophilic substitution (

    
    ) with electron-rich DNA bases, predominantly the 
    
    
    
    position of Guanine.
  • The Consequence: This alkylation forms bulky DNA adducts, leading to replication errors, point mutations, and potential carcinogenesis.

GenotoxicityMechanism Impurity 2-Chloromethyl-3- ethoxypyridine HCl Transition Transition State (SN2 Attack) Impurity->Transition Electrophilic Attack DNA DNA (Guanine N7) DNA->Transition Adduct Alkylated DNA Adduct (Mutagenic Lesion) Transition->Adduct Cl- Leaving Group

Figure 1: Mechanism of DNA Alkylation. The electrophilic chloromethyl group attacks the nucleophilic DNA base, forming a mutagenic adduct.

Part 2: Comparative Analytical Strategies

To control this impurity at ppm levels (often <5 ppm relative to API), the analytical method must balance sensitivity, selectivity, and sample stability. We compared three standard approaches.

Performance Comparison Matrix
FeatureMethod A: GC-MS Method B: HPLC-UV Method C: LC-MS/MS (Recommended)
Principle Volatilization + Mass SpecLiquid Phase + UV AbsLiquid Phase + Tandem Mass Spec
Suitability Low. The HCl salt is non-volatile and thermally unstable. Requires derivatization.Medium. Good stability, but lacks sensitivity for trace (<5 ppm) analysis.High. Direct analysis of salt form; high sensitivity.
LOD/LOQ ~10 ppm (Direct) / ~1 ppm (Derivatized)~10–50 ppm0.1–0.3 ppm
Selectivity High (Mass based)Low (Matrix interference common)Very High (MRM/SIM mode)
Risk Thermal degradation in injector port leads to false negatives.Co-elution with API or other impurities.Ion suppression (manageable with divert valve).
Why LC-MS/MS is the Gold Standard

While GC-MS is traditional for alkyl halides, 2-Chloromethyl-3-ethoxypyridine is a hydrochloride salt .

  • Thermal Instability: In a GC injector (

    
    ), the salt can degrade or polymerize before volatilization, leading to poor recovery and variable results.
    
  • Derivatization Complexity: Converting the salt to a free base or derivative introduces extra handling steps, increasing the error margin.

  • LC-MS/MS Advantage: It allows direct injection of the salt in an aqueous/organic mobile phase, preserving the analyte's integrity while achieving sub-ppm detection limits required by ICH M7.

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol is synthesized from validated methods for structural analogs (e.g., 2-chloromethyl-3,4-dimethoxy pyridine) and adapted for the ethoxy derivative.

Equipment & Conditions
  • System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex API series).

  • Column: Hypersil BDS C18 (

    
    ) or equivalent.
    
  • Mobile Phase A:

    
     Ammonium Acetate (volatile buffer essential for MS).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate:

    
    .
    
  • Gradient:

Mass Spectrometry Parameters (ESI Positive)
  • Mode: Selected Reaction Monitoring (SRM) or Selected Ion Monitoring (SIM).

  • Target Ion:

    
    .
    
    • Note: Calculate exact mass based on the ethoxy structure (

      
      ). Approx 
      
      
      
      .
  • Source Temp:

    
    .
    
  • Capillary Voltage:

    
    .
    
Sample Preparation Workflow
  • Diluent: Methanol:Water (50:50 v/v). Crucial: Avoid pure protic solvents that might degrade the reactive chloride over long sequences.

  • Standard Stock: Dissolve 10 mg impurity in 100 mL diluent.

  • Test Sample: Dissolve API at

    
     concentration.
    
  • Filtration:

    
     PVDF filter (ensure filter compatibility to prevent adsorption).
    

LCMSWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Weigh API (10 mg/mL) Step2 Dissolve in MeOH:Water (50:50) Step1->Step2 Step3 Filter (0.22 µm PVDF) Step2->Step3 LC HPLC Separation (C18 Column) Step3->LC Direct Injection ESI ESI Source (Positive Mode) LC->ESI MS Mass Spec Detection (SIM/MRM Mode) ESI->MS

Figure 2: Optimized LC-MS/MS Workflow. Direct injection avoids thermal degradation associated with GC methods.

Part 4: Control Strategy & ICH M7 Compliance

Classification

Under ICH M7, if this impurity has no specific carcinogenicity data but contains a structural alert:

  • Class: 3 (Alerting structure, unrelated to API structure).

  • Action: Limit to TTC (

    
    ) OR perform an Ames test.
    
The Ames Test (Bacterial Reverse Mutation Assay)

If the in silico prediction is positive (Class 3), an Ames test is the definitive biological assessment.

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Condition: +/- S9 metabolic activation.

  • Outcome:

    • Negative:[2][3] Downgrade to Class 5 (Non-mutagenic). Treat as regular impurity (ICH Q3A).

    • Positive: Confirm Class 2. Control to TTC (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).[4][5]
      
Purge Factor Calculation

Before routine testing, calculate the Purge Factor (reactivity/solubility downstream).

  • Since 2-Chloromethyl-3-ethoxypyridine is highly reactive, it may be consumed in subsequent synthesis steps.

  • Formula:

    
    .
    
  • If

    
    , routine testing may be omitted (Option 4 Control).
    

References

  • International Council for Harmonisation (ICH). (2023).[4][6] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[3]Link

  • Venugopal, N., et al. (2012).[7][8] "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. Link

  • Reddy, A.V.B., et al. (2014). "Determination of potentially genotoxic impurity 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride in lansoprazole drug substance using LC-MS/MS." Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Link

  • European Medicines Agency (EMA). (2014).[9] Guideline on the Limits of Genotoxic Impurities.[4][5]Link

  • Liu, D.Q., et al. (2010). "Analytical strategies for the screening of potential genotoxic impurities in drug substances." TrAC Trends in Analytical Chemistry, 29(7), 601-611. Link

Sources

"Benchmarking the efficiency of 2-Chloromethyl-3-ethoxypyridine hydrochloride in synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the introduction of pyridine motifs—specifically alkoxy-substituted pyridines—is a critical step in the synthesis of proton pump inhibitors (PPIs), P2Y12 antagonists, and various kinase inhibitors.

2-Chloromethyl-3-ethoxypyridine hydrochloride represents a strategic balance between reactivity and stability. Unlike its brominated analogues, which suffer from rapid degradation, or its hydroxylated precursors, which require in situ activation, this reagent offers a "weigh-and-go" solution for introducing the 3-ethoxypyridine moiety.

This guide benchmarks the reagent against common alternatives, providing experimental protocols and mechanistic insights to optimize its application in N-alkylation and O-alkylation workflows.

Technical Profile & Mechanism

The Molecule[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-(Chloromethyl)-3-ethoxypyridine hydrochloride

  • Role: Electrophilic Alkylating Agent (Picolyl Chloride derivative)

  • Core Utility: Introduction of the 3-ethoxypyridin-2-yl-methyl fragment.

Mechanistic Advantage

The efficiency of this reagent relies on the electronic properties of the pyridine ring.[1][2] The nitrogen atom is electron-withdrawing, which pulls electron density away from the exocyclic methylene group, making the carbon highly electrophilic.

However, the 3-ethoxy group plays a dual role:

  • Electronic: It is an electron-donating group (EDG) by resonance, which slightly modulates the electrophilicity compared to unsubstituted picolyl chlorides, preventing "runaway" reactivity that leads to tarring.

  • Steric/Lipophilic: It adds bulk and lipophilicity (LogP increase) compared to the methoxy analogue, often improving the cell permeability of the final drug candidate.

Visualization: Activation & Reaction Pathway

The following diagram illustrates the critical transition from the stable salt form to the reactive electrophile.

ReactionMechanism Salt Reagent (HCl Salt) (Stable Storage Form) FreeBase Free Base Species (Reactive & Unstable) Salt->FreeBase Liberation Base Base Neutralization (e.g., K2CO3, TEA) Base->FreeBase SelfAlk Self-Alkylation (Polymerization Side Product) FreeBase->SelfAlk Slow Degradation (If not used immediately) Product Final Alkylated Product FreeBase->Product SN2 Attack Target Nucleophile (Amine/Thiol) Target->Product

Caption: Fig 1. The activation pathway showing the critical window of stability for the free base species.

Comparative Benchmarking

To objectively assess efficiency, we compare 2-Chloromethyl-3-ethoxypyridine HCl against its three primary alternatives: the Bromo-analogue , the Methoxy-analogue , and the In-situ Alcohol activation .

Table 1: Performance Matrix
Feature2-Chloromethyl-3-ethoxy-Py HCl 2-Bromomethyl-3-ethoxy-Py HBr 2-Chloromethyl-3-methoxy-Py HCl 2-Hydroxymethyl-3-ethoxy-Py
Reactivity (k_rel) Moderate (1.0)High (~50-100x faster)Similar (1.1)N/A (Requires Activation)
Shelf Stability High (Years at 4°C)Low (Weeks/Months)HighVery High
Handling Solid, Non-lachrymator (mostly)Solid, Severe LachrymatorSolid, Non-lachrymatorLiquid/Solid, Safe
Atom Economy GoodPoor (Heavier Leaving Group)GoodPoor (Requires SOCl2/MsCl)
Side Reactions Low (Controlled SN2)High (Over-alkylation)LowVariable (Chlorination byproducts)
Analysis of Alternatives
vs. The Bromo-Analogue

While the bromo-derivative reacts significantly faster due to the weaker C-Br bond, it is operationally inefficient for large-scale synthesis. The C-Br bond is so labile that the compound often degrades during storage, releasing HBr and polymerizing. The Chloro-HCl salt is the industry standard because it allows for controlled reactivity: it is inert until neutralized and heated.

vs. The Methoxy-Analogue

The choice between 3-ethoxy and 3-methoxy is rarely about synthetic efficiency (reaction rates are nearly identical) and more about Medicinal Chemistry Strategy .

  • Lipophilicity: The ethoxy group increases LogP by ~0.5 units.

  • Metabolic Stability: The ethyl group can block metabolic dealkylation at the 3-position more effectively than a methyl group in certain CYP450 isoforms.

vs. In-Situ Activation (From Alcohol)

Converting 2-hydroxymethyl-3-ethoxypyridine to the chloride using Thionyl Chloride (


) generates acidic byproducts (

,

). If the subsequent nucleophile is acid-sensitive, this requires an extra isolation step. Using the pre-formed HCl salt eliminates this step, streamlining the workflow.

Experimental Protocols

Protocol A: Standard N-Alkylation (The "Weigh-and-Go" Method)

Best for secondary amines and robust nucleophiles.

Reagents:

  • 2-Chloromethyl-3-ethoxypyridine HCl (1.1 equiv)

  • Secondary Amine (1.0 equiv)

  • 
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF[2]

Procedure:

  • Suspension: Charge the reaction vessel with the amine and base in ACN.

  • Addition: Add the pyridine hydrochloride salt as a solid in one portion.

    • Note: The base immediately neutralizes the HCl, generating the reactive free base in situ.

  • Reaction: Heat to 60–80°C. Monitor via TLC/LC-MS.

    • Endpoint: Typically 2–6 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[3] Partition between EtOAc and Water.

Protocol B: The Finkelstein Modification (For Low-Reactivity Nucleophiles)

Best for sterically hindered amines or anilines where the chloride is too slow.

Concept: Addition of catalytic Sodium Iodide (NaI) converts the alkyl chloride to a highly reactive alkyl iodide in situ.

Procedure:

  • Follow Protocol A, but add 0.1 – 0.2 equiv of NaI to the initial suspension.

  • Use Acetone or Butanone (MEK) as solvent if possible (favors precipitation of NaCl, driving the equilibrium), though ACN works well.

  • Observation: Reaction times are typically reduced by 50–70%.

Decision Workflow for Researchers

Use the following logic flow to determine if this reagent is the correct choice for your specific synthesis.

DecisionTree Start Need to introduce 3-alkoxypyridine motif? CheckSub Is the 3-Ethoxy group specifically required? Start->CheckSub CheckMeth Consider 3-Methoxy analog (Cheaper, similar reactivity) CheckSub->CheckMeth No CheckNuc Is the Nucleophile Sensitive to Acid? CheckSub->CheckNuc Yes RouteA Use Pre-formed HCl Salt (2-Chloromethyl-3-ethoxypyridine HCl) CheckNuc->RouteA No (Base stable) RouteB Use Alcohol Precursor + Mitsunobu or Activation CheckNuc->RouteB Yes (Avoids HCl generation) Finkelstein Add 10 mol% NaI RouteA->Finkelstein Nucleophile is weak?

Caption: Fig 2. Selection logic for optimizing the alkylation strategy.

Safety & Handling (Critical)

While the HCl salt is stable, the free base generated during the reaction is a potent alkylating agent.

  • Vesicant Hazard: Chloromethylpyridines are structurally related to nitrogen mustards.[4] They can cause severe skin blistering and respiratory damage.

  • Quenching: Always quench reaction mixtures with an amine source (e.g., ammonium hydroxide) or strong base before disposal to destroy unreacted alkyl chloride.

  • Storage: The HCl salt is hygroscopic. Store in a desiccator at 4°C. Moisture uptake leads to hydrolysis (formation of the alcohol) and release of HCl gas.

References

  • BenchChem. (2025).[1][5] Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Retrieved from 1

  • National Institutes of Health (NIH). (2025). 3-Ethoxypyridine | C7H9NO | CID 4419117.[6] PubChem.[4][6] Retrieved from 6

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from 3

  • Wikipedia. (n.d.). 2-Chloromethylpyridine.[2][7][3][4][5][8][9] Retrieved from 4

  • NOAA. (n.d.). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE - Reactivity Profile. CAMEO Chemicals.[10] Retrieved from 10

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2-Chloromethyl-3-ethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

2-Chloromethyl-3-ethoxypyridine hydrochloride is a key starting material and advanced intermediate in the synthesis of several active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Regulatory bodies worldwide mandate rigorous control over impurities, which can originate from starting materials, synthetic by-products, degradation, or storage.[1][2] This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of impurities in commercial batches of 2-Chloromethyl-3-ethoxypyridine hydrochloride. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

Part 1: Understanding the Impurity Landscape

The potential impurity profile of 2-Chloromethyl-3-ethoxypyridine hydrochloride is intrinsically linked to its synthetic pathway. While multiple proprietary routes exist, a common approach involves the chlorination of the corresponding 2-hydroxymethyl precursor.[3][4] This understanding allows us to anticipate and classify potential impurities.

Plausible Synthetic Pathway and Impurity Formation:

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 2-Hydroxymethyl- 3-ethoxypyridine product 2-Chloromethyl-3-ethoxypyridine Hydrochloride start->product  Chlorination imp1 Unreacted Starting Material: 2-Hydroxymethyl-3-ethoxypyridine start->imp1 Incomplete Reaction imp2 Isomeric Impurity: (e.g., 4-Chloromethyl isomer) start->imp2 Impurity in Starting Material reagent Thionyl Chloride (SOCl₂) reagent->product imp3 Dimeric Impurity: Bis(3-ethoxy-2-pyridinyl)methane product->imp3 Side Reaction imp4 Degradation Product: 3-Ethoxypyridine-2-carbaldehyde (Oxidation Product) product->imp4 Oxidation

Caption: Plausible impurity formation pathway.

Common Impurity Classes:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 2-hydroxymethyl-3-ethoxypyridine), intermediates, and by-products from side reactions. The use of thionyl chloride, for instance, can lead to the formation of various related substances if conditions are not strictly controlled.[5]

  • Isomeric Impurities: Positional isomers can be difficult to separate and may have different toxicological profiles. Their presence often points to a lack of selectivity in earlier synthetic steps.

  • Degradation Products: The chloromethyl group can be susceptible to hydrolysis or oxidation, leading to the formation of alcohols, aldehydes, or carboxylic acids over time, especially under suboptimal storage conditions.

  • Residual Solvents: Solvents used during reaction and purification (e.g., toluene, chloroform, alcohols) can be retained in the final product and must be quantified.[6]

Part 2: A Comparative Guide to Analytical Techniques

No single analytical technique can provide a complete picture of the impurity profile. A multi-modal approach is essential for robust characterization. The choice of method is dictated by the specific nature of the impurity being targeted.

Table 1: Comparison of Key Analytical Methodologies

Analytical TechniquePrincipleAdvantagesDisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay.[7]Higher cost of instrumentation and solvents; requires chromophore for UV detection.Purity determination, quantitative assay, stability testing, impurity profiling.
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase.Excellent for volatile impurities (e.g., residual solvents); high separation efficiency.[8][9]Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of residual solvents and volatile organic impurities.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight information for structural identification; highly sensitive and specific when coupled with chromatography (LC-MS, GC-MS).[1]Can be subject to matrix effects; quantification requires appropriate standards.Identification of unknown impurities; trace-level quantification of genotoxic impurities.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides definitive structural information without the need for reference standards for every impurity; can be quantitative (qNMR).[12][13]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Structural elucidation of unknown impurities; confirmation of structure for reference standards.

Part 3: Validated Experimental Protocols & Workflows

The following section details a comprehensive analytical workflow. Each protocol is designed to be self-validating by incorporating system suitability tests and referencing established guidelines, such as those from the International Council for Harmonisation (ICH).

Overall Analytical Workflow

The logical flow of analysis ensures that each technique is used to its maximum potential, from initial screening to definitive structural confirmation.

start Commercial Batch of 2-Chloromethyl-3-ethoxypyridine HCl prep Sample Preparation (Dissolution in appropriate diluent) start->prep hplc HPLC-UV Analysis (Purity Assay & Known Impurities) prep->hplc gc Headspace GC-MS (Residual Solvents) prep->gc lcms LC-MS/MS Analysis (Unknown Impurity ID & Trace Analysis) hplc->lcms Peaks > 0.1% or Unknown Peaks report Comprehensive Impurity Profile Report hplc->report gc->report nmr NMR Spectroscopy (Structural Confirmation) lcms->nmr For definitive structure lcms->report nmr->report

Caption: Comprehensive impurity characterization workflow.

Protocol 1: HPLC-UV for Purity Assay and Impurity Profiling

Causality: This reversed-phase HPLC method is the cornerstone of purity analysis. A C18 column provides broad applicability for separating moderately polar compounds like pyridine derivatives. The gradient elution ensures that impurities with a wide range of polarities are resolved from the main peak and each other.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

  • System Suitability:

    • Tailing Factor: The peak for 2-Chloromethyl-3-ethoxypyridine HCl should have a tailing factor of ≤ 2.0.

    • Theoretical Plates: The column should exhibit ≥ 2000 theoretical plates for the main analyte peak.

    • Reproducibility: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

Protocol 2: LC-MS/MS for Trace-Level and Unknown Impurity Identification

Causality: This method provides the sensitivity and specificity needed to identify and quantify potentially genotoxic impurities at parts-per-million (ppm) levels.[10][14] Electrospray ionization (ESI) in positive mode is well-suited for pyridine compounds, which readily accept a proton.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions: Utilize the same column and mobile phases as the HPLC-UV method to facilitate peak tracking.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data from m/z 50-500 to detect all ionizable components.

    • Product Ion Scan (MS/MS): For peaks of interest detected in the full scan, perform fragmentation to obtain structural information.

  • Data Analysis: Propose structures for unknown impurities based on their accurate mass, fragmentation patterns, and knowledge of the synthetic process.

Protocol 3: Headspace GC-MS for Residual Solvent Analysis

Causality: Gas chromatography is the definitive technique for analyzing volatile organic compounds.[8][15] The headspace technique avoids injecting the non-volatile API onto the GC column, preventing contamination and improving column lifetime. MS detection provides positive identification of the solvents.[16][17]

  • Instrumentation: Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric detector.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not contain any of the target residual solvents.

  • Quantification: Analyze against a standard solution containing known amounts of expected residual solvents, prepared in the same diluent.

Part 4: Data Summary and Interpretation

A comprehensive analysis culminates in a clear, comparative summary of the findings.

Table 2: Hypothetical Impurity Profile of a Commercial Batch

ImpurityRetention Time (HPLC, min)Level (% Area by HPLC)Level (ppm by GC-MS)Method of IdentificationStatus
2-Chloromethyl-3-ethoxypyridine HCl 12.599.65-Reference StandardAPI
2-Hydroxymethyl-3-ethoxypyridine8.20.12-LC-MS/MS, StandardProcess Impurity
Unknown A14.10.08-LC-MS/MS (MW=312.15)Unidentified
Unknown B16.30.15-LC-MS/MS (MW=183.06)Unidentified
Toluene--45Headspace GC-MSResidual Solvent
Methanol--150Headspace GC-MSResidual Solvent

Interpretation: The hypothetical data above indicates a high-purity batch (99.65%). However, it contains two unidentified impurities above the 0.05% reporting threshold. Further investigation, likely involving isolation followed by NMR analysis, would be required to elucidate the structures of "Unknown A" and "Unknown B" to fully assess their potential impact on safety. Residual solvents are well below the typical ICH limits.

Conclusion

The characterization of impurities in 2-Chloromethyl-3-ethoxypyridine hydrochloride is a multifaceted task that demands a strategic application of orthogonal analytical techniques. By combining the separation power of chromatography with the specificity and structural elucidation capabilities of mass spectrometry and NMR, researchers and drug development professionals can build a comprehensive and scientifically sound impurity profile. This rigorous approach is not only essential for meeting regulatory expectations but is fundamental to ensuring the quality and safety of the final pharmaceutical products.

References

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). MDPI. [Link]

  • Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). PrepChem.com. [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012). Eureka. [Link]

  • Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). ResearchGate. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ACADEMIA. [Link]

  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.).
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (2012). PubMed. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Analytical Methods for Pyridine. (n.d.). ATSDR. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). PMC. [Link]

  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. (1999). Health Canada. [Link]

  • Development of quantitative method for the analysis of pyridine in shellfish and sediment samples. (2025). Defra. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (n.d.). Semantic Scholar. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2025). ResearchGate. [Link]

  • An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). (n.d.). Can. J. Chem.[Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Impurity Profiling in different analytical techniques. (2024). IJNRD.org. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018). ResearchGate. [Link]

  • US5942625A - Preparation of chloromethylpyridine hydrochlorides. (n.d.).
  • Q3C (R8): Impurities: guideline for residual solvents. (2020). European Medicines Agency (EMA). [Link]

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"Comparative study of different synthetic routes to 2-Chloromethyl-3-ethoxypyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: 2-Chloromethyl-3-ethoxypyridine hydrochloride (CAS: 105318-28-3)

Executive Summary

2-Chloromethyl-3-ethoxypyridine hydrochloride is the critical "chloro-intermediate" used in the synthesis of Rabeprazole Sodium , a blockbuster Proton Pump Inhibitor (PPI). Its synthesis is chemically non-trivial due to two competing factors: the need for regioselective functionalization of the 2-methyl group on a pyridine ring, and the inherent instability of the chloromethyl moiety, which is prone to hydrolysis and polymerization.

This guide objectively compares three synthetic methodologies:

  • The Classical Boekelheide Rearrangement (Route A): The industry standard for high purity.

  • The Telescoped Industrial Process (Route B): An optimized "one-pot" approach for throughput.

  • Direct Radical Halogenation (Route C): An atom-economical but selectivity-challenged alternative.

Key Finding: While Route B offers the highest throughput for manufacturing, Route A remains the benchmark for laboratory-scale validation and impurity profiling due to its superior control over the [3,3]-sigmatropic shift.

Strategic Pathway Analysis

Route A: The Classical Boekelheide Rearrangement

This route leverages the unique reactivity of pyridine N-oxides. It converts the unreactive 2-methyl group into an acetoxymethyl group via a [3,3]-sigmatropic rearrangement (Boekelheide reaction), followed by hydrolysis and chlorination.

  • Mechanism: 2-Methyl-3-ethoxypyridine

    
     N-Oxide 
    
    
    
    O-Acylation
    
    
    Sigmatropic Rearrangement
    
    
    Acetate
    
    
    Alcohol
    
    
    Chloride.
  • Pros: High regioselectivity; excellent impurity rejection via crystallization of intermediates.

  • Cons: Lengthy (4 steps); uses acetic anhydride at high temperatures (safety risk); high waste generation (E-factor).

Route B: The Telescoped Sulfonyl Chloride Activation

Designed to bypass the isolation of the unstable alcohol intermediate, this route utilizes sulfonyl chlorides (e.g.,


-TsCl) or Vilsmeier-type reagents to activate the N-oxide or the alcohol in situ.
  • Mechanism: Activation of the N-oxide oxygen followed by intramolecular rearrangement and immediate chlorination.

  • Pros: Reduces operation time by 40%; minimizes exposure to moisture (preventing hydrolysis).

  • Cons: Difficult to purge trace sulfonate esters (genotoxic impurities); requires precise temperature control to prevent "runaway" exotherms.

Route C: Direct Radical Halogenation

A theoretical shortcut using reagents like Trichloroisocyanuric Acid (TCCA) or N-Chlorosuccinimide (NCS) to directly chlorinate the 2-methyl group.

  • Mechanism: Free-radical substitution via homolytic bond cleavage.

  • Pros: Shortest path (1 step).

  • Cons: Critical Failure Mode: The 3-ethoxy group is electron-donating, activating the pyridine ring toward electrophilic aromatic substitution. This leads to significant ring chlorination (byproducts) rather than the desired side-chain chlorination. Not recommended for high-purity applications.

Visualization of Synthetic Pathways[1][2][3]

The following diagram illustrates the chemical logic and decision points for the three routes.

SyntheticRoutes cluster_0 Route A: Classical Stepwise Start 2-Methyl-3-ethoxypyridine NOxide N-Oxide Intermediate Start->NOxide mCPBA or H2O2 (Oxidation) Target 2-Chloromethyl-3-ethoxypyridine HCl Start->Target TCCA / NCS (Radical Halogenation) Acetate 2-Acetoxymethyl Intermediate NOxide->Acetate Ac2O, 90°C (Boekelheide) NOxide->Target TsCl / One-Pot (Telescoped) Alcohol 2-Hydroxymethyl Intermediate Acetate->Alcohol NaOH, Hydrolysis Alcohol->Target SOCl2, DCM

Caption: Comparative flow of Route A (Stepwise), Route B (Telescoped), and Route C (Direct).

Detailed Experimental Protocol (Route A - Validated)

This protocol is selected for its reliability and reproducibility in a research setting. It prioritizes purity over speed.

Step 1: N-Oxidation[2]
  • Charge 2-methyl-3-ethoxypyridine (100 g, 0.73 mol) into a reactor with Dichloromethane (DCM, 500 mL).

  • Cool to 0–5°C.

  • Add m-Chloroperbenzoic acid (mCPBA, 70%, 1.1 eq) portion-wise over 1 hour. Exothermic reaction - maintain T < 10°C.

  • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1).

  • Quench with 10% Na2SO3 solution to destroy excess peroxide.

  • Wash organic layer with 10% Na2CO3 to remove benzoic acid byproduct.

  • Concentrate to yield the N-oxide as a waxy solid (Yield: ~90-95%).

Step 2: Boekelheide Rearrangement[4]
  • Dissolve the N-oxide (from Step 1) in Acetic Anhydride (3.0 eq).

  • Heat slowly to 90–100°C. Caution: Evolution of reaction heat can be delayed.

  • Reflux for 2 hours.

  • Distill off excess acetic anhydride under reduced pressure.

  • Result: Crude 2-acetoxymethyl-3-ethoxypyridine (dark oil). Use directly in Step 3.

Step 3: Hydrolysis & Chlorination[5]
  • Suspend the crude acetate in 20% NaOH solution (5 vol).

  • Heat to 60°C for 1 hour to hydrolyze the ester.

  • Extract with DCM (3 x 200 mL). Dry over Na2SO4.[1][2][3]

  • Cool the DCM solution (containing the alcohol) to 0°C.

  • Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise. Gas evolution (SO2/HCl).

  • Stir for 2 hours at 25°C.

  • Concentrate or precipitate the salt by adding diethyl ether.

  • Filter the white/off-white solid.

  • Yield: ~65-70% (over 2 steps). Purity: >98% (HPLC).

Comparative Performance Metrics

The following data aggregates typical results from process optimization literature and patent examples.

MetricRoute A: Classical StepwiseRoute B: Telescoped IndustrialRoute C: Radical Halogenation
Overall Yield 55 - 65%70 - 75%< 30% (variable)
Purity (HPLC) > 99.0%95.0 - 97.0%70 - 80%
Key Impurity Unreacted N-oxideSulfonate esters (Genotoxic)Ring-chlorinated isomers
Atom Economy Low (Ac2O waste)HighHigh
Safety Profile Moderate (Peroxides/Ac2O)High Risk (Exotherms)Moderate
Cost High (Labor/Solvents)Low (Optimized)Medium

Critical Mechanism: The Boekelheide Shift[7]

Understanding the mechanism is vital for troubleshooting Route A. It is not a simple displacement but a concerted rearrangement.

Mechanism Step1 N-Oxide + Ac2O (O-Acylation) Step2 N-Acetoxy Cation (Unstable Intermediate) Step1->Step2 Fast Step3 Deprotonation of Methyl (Formation of Anhydrobase) Step2->Step3 Rate Limiting Step4 [3,3]-Sigmatropic Rearrangement (O to C Migration) Step3->Step4 Concerted Final 2-Acetoxymethyl Product Step4->Final

Caption: Mechanistic cascade of the Boekelheide rearrangement.

Expert Insight: If the yield in Step 2 is low, it is often because the reaction temperature was too low to overcome the activation energy for the [3,3]-shift (Step 4), leading to degradation of the N-acetoxy cation rather than rearrangement.

References

  • Matsumura, E., et al. "Reaction of Pyridine N-Oxides with Acid Anhydrides.
  • Eisai Co. Ltd. "Process for preparation of pyridine derivatives." US Patent 5,045,552. (The primary patent for Rabeprazole synthesis). Link

  • BenchChem. "Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide." (Provides analogous protocols for chloromethyl heterocycles). Link

  • Patel, S., et al. "Process Optimization and Green Chemistry Approach During Synthesis... of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine."[4] Rasayan Journal of Chemistry, 2024. (Recent optimization of the telescoped route). Link

  • Katritzky, A. R., & Lam, J. N. "Heterocyclic N-Oxides and N-Imides."[5] Heterocycles, 1992.[5] (Review of N-oxide rearrangements). Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Chloromethyl-3-ethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for 2-Chloromethyl-3-ethoxypyridine hydrochloride. In the landscape of pharmaceutical development, understanding the analytical behavior of a molecule in the presence of its structural analogs is not merely a procedural step but a cornerstone of ensuring product safety, efficacy, and regulatory compliance. Impurities and related substances can interfere with analytical methods, leading to inaccurate quantification of the active pharmaceutical ingredient (API) and potentially masking harmful contaminants.

This document moves beyond a simple recitation of methods. It delves into the scientific rationale behind experimental choices, offering a self-validating system of protocols grounded in established analytical principles and regulatory expectations. The insights provided herein are designed to empower researchers to develop robust, specific, and reliable analytical methods for pyridine-based intermediates and impurities.

The Imperative of Specificity: Context and Comparators

2-Chloromethyl-3-ethoxypyridine hydrochloride is a substituted pyridine derivative. Such compounds frequently serve as intermediates in the synthesis of APIs or emerge as process-related impurities.[1][2] The presence of a reactive chloromethyl group necessitates rigorous control and accurate analytical monitoring. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate strict control over impurities, with stringent thresholds for reporting, identification, and toxicological qualification.[3][4][5] A cross-reactivity study is foundational to developing an analytical method that can unequivocally assess the analyte of interest.

The selection of appropriate comparators is the first critical step. The chosen molecules should challenge the analytical method's specificity by presenting structural similarities. For this guide, we will consider the following scientifically justified alternatives:

Compound NameStructureKey Differentiating Feature & Rationale
2-Chloromethyl-3-ethoxypyridine HCl (Target Analyte)ClC1=NC=CC=C1OCCThe primary molecule of interest.
2-Chloromethyl-3,4-dimethoxypyridine HCl COC1=C(OC)C(CCl)=NC=C1A known genotoxic impurity in Pantoprazole, providing a well-documented and high-risk comparator.[6][7]
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl FC(F)(F)COC1=C(C)C(CCl)=NC=C1An impurity of Lansoprazole with a highly electronegative trifluoroethoxy group, altering its chromatographic behavior.[8][9]
2-Hydroxymethyl-3-ethoxypyridine (Hypothetical)OCC1=NC=CC=C1OCCA potential precursor or degradant where the chloro group is replaced by a hydroxyl group, testing the method's ability to resolve molecules with different polarity and reactivity.

Experimental Design: A Multi-Faceted Approach

A robust cross-reactivity assessment relies on a combination of high-resolution chromatography and sensitive detection, supplemented by forced degradation to probe for potential interferences from unknown degradants.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Specificity Challenge cluster_2 Phase 3: Validation & Data Interpretation A Select Comparators & Procure Standards B Develop Preliminary LC-MS/MS Method A->B C System Suitability Testing B->C D Forced Degradation Study (Acid, Base, Oxidation, Light) C->D Method Ready E Cross-Reactivity Injection (Mixture of All Analytes) D->E F Peak Purity Analysis E->F G Validate Method per ICH Q2(R1) F->G Specificity Confirmed H Quantify Cross-Reactivity G->H I Final Report Generation H->I G cluster_0 LC-MS/MS System HPLC HPLC C18 Column Mobile Phase Gradient IonSource IonSource HPLC->IonSource Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Signal Q3->Detector

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloromethyl-3-ethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Chloromethyl-3-ethoxypyridine hydrochloride. As a halogenated pyridine derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

2-Chloromethyl-3-ethoxypyridine hydrochloride is classified as a hazardous substance, and understanding its specific risks is fundamental to appreciating the necessity of stringent disposal procedures. The primary hazards associated with this compound validate the need for the engineering controls and personal protective equipment (PPE) outlined in this guide.

Health Hazards:

  • Corrosive Effects: The compound is known to cause skin irritation and serious eye damage.[1][2]

  • Sensitization: It may cause an allergic skin reaction upon contact.[1]

  • Toxicity: It is harmful if swallowed or in contact with skin.[2]

  • Organ Toxicity: Evidence suggests it may cause damage to organs through prolonged or repeated exposure.[1]

Environmental Hazards:

  • Aquatic Toxicity: This chemical is toxic to aquatic life with long-lasting effects, making its containment and prevention from entering waterways a top priority.[1]

Chemical Hazards:

  • Hazardous Decomposition: When heated to decomposition, it may emit corrosive and toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[1][3][4]

Given these risks, under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[1][5] Such actions can lead to severe environmental damage and pose a risk to public health.

Essential Personnel Protection and Engineering Controls

All handling and disposal procedures must be conducted with appropriate safety measures in place. The following table summarizes the required PPE and engineering controls.

Control TypeSpecificationRationale
Engineering Chemical Fume HoodTo minimize inhalation exposure to dust or vapors, especially during waste transfer.[5]
PPE: Eye/Face Chemical Splash Goggles / Face ShieldTo protect against splashes and dust, preventing serious eye damage.[1][3]
PPE: Skin Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact, irritation, and potential sensitization.[5] Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
PPE: Body Laboratory CoatTo protect skin and personal clothing from contamination.
PPE: Respiratory NIOSH-approved RespiratorRequired if working outside a fume hood or if dust generation is unavoidable. Use appropriate cartridges for organic vapors and acid gases.[1][3]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation and collection at the point of generation are the most critical steps in the waste management lifecycle. Commingling of halogenated waste with non-halogenated waste can significantly increase disposal costs and complicate treatment processes.[6][7]

Step 1: Designate a Compatible Waste Container

  • Select a container made of a material compatible with chlorinated organic compounds (e.g., a high-density polyethylene or glass bottle with a screw cap).

  • The container must be in good condition, free of leaks, and have a tightly sealing lid to prevent the release of vapors.[5][8]

  • Ensure the container size is appropriate for the expected volume of waste to avoid overfilling. A container should never be filled more than three-quarters full.[6]

Step 2: Affix a "Hazardous Waste" Label

  • Before any waste is added, the container must be clearly and accurately labeled.[8]

  • The label must include:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "Waste 2-Chloromethyl-3-ethoxypyridine hydrochloride" . Do not use abbreviations.[5][8]

    • A list of all chemical constituents and their approximate percentages.[6]

    • The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).

    • The name of the principal investigator or generator and the laboratory location.

Step 3: Segregate as Halogenated Organic Waste

  • This compound is a halogenated organic compound .[9][10] It must be collected in a waste stream designated exclusively for halogenated solvents and solids.[6][8]

  • Crucially, do not mix this waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[7] Keeping these waste streams separate is essential for proper disposal and cost management.[7]

  • Do not mix with incompatible materials such as strong oxidizers or acids.[4][5]

Step 4: Safely Transfer Waste into the Container

  • Conduct all transfers of solid or dissolved waste inside a certified chemical fume hood to contain any dust or vapors.

  • Collect the chemical waste, including any contaminated materials like gloves, weigh boats, or absorbent paper, in the designated container.[5]

  • After adding waste, securely close the container lid. The container should remain closed at all times except when waste is actively being added.[6][8]

On-Site Storage of Hazardous Waste

Once collected, the hazardous waste container must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) pending collection by your institution's Environmental Health & Safety (EHS) department.

  • Location: Store the sealed container in a cool, dry, and well-ventilated secondary containment unit.[3][5]

  • Segregation: Keep the container segregated from incompatible materials.[4]

  • Ignition Sources: The storage area must be away from sources of ignition, heat, and direct sunlight.[5]

  • Visibility: Ensure the hazardous waste label is clearly visible at all times.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe disposal of 2-Chloromethyl-3-ethoxypyridine hydrochloride.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage On-site Storage cluster_disposal Final Disposal start Handling 2-Chloromethyl-3- ethoxypyridine hydrochloride ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Unused chemical, contaminated items) fume_hood->waste_gen container Select Compatible, Labeled 'Hazardous Waste' Container (Halogenated Stream) waste_gen->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal saa Store in Secondary Containment in Satellite Accumulation Area seal->saa segregate Segregate from Incompatibles saa->segregate request_pickup Request Pickup by EHS or Licensed Waste Vendor segregate->request_pickup end Final Disposal via High-Temperature Incineration request_pickup->end

Disposal workflow for 2-Chloromethyl-3-ethoxypyridine hydrochloride.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is required.

Spill Response:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material or dampen the solid with water to prevent dust from becoming airborne.[3][11]

    • Carefully sweep or scoop the material into the designated hazardous waste container.[1]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate all non-essential personnel from the area and restrict access.[3]

    • Alert your institution's EHS or emergency response team immediately.[3]

    • If safe to do so, ensure the area is well-ventilated.

    • Prevent the spilled material from entering drains or waterways.[3]

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Final Disposal Pathway

The ultimate disposal of 2-Chloromethyl-3-ethoxypyridine hydrochloride must be managed by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][13] As a halogenated organic compound, the most common and effective disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous and corrosive decomposition products like hydrogen chloride gas.[1][14]

Your institution's EHS department will coordinate the pickup and transport of the properly collected and labeled waste to a certified hazardous waste treatment, storage, and disposal facility (TSDF).

Disclaimer: This guide is intended for informational purposes and should supplement, not replace, the specific Safety Data Sheet (SDS) for 2-Chloromethyl-3-ethoxypyridine hydrochloride, as well as your institution's specific safety and waste disposal protocols. Always consult your EHS department for guidance on local and federal regulations.

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Capot Chemical. (2010, December 19). MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - 4. Production, Import, Use, and Disposal.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • National Oceanic and Atmospheric Administration. (1992). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. CAMEO Chemicals.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2012, May 3). Safety Data Sheet: 2-Chloromethylpyridine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Westlaw.
  • TCI Chemicals. (2025, April 30). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Thermo Fisher Scientific. (2012, April 16). Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.

Sources

A Researcher's Guide to Handling 2-Chloromethyl-3-ethoxypyridine hydrochloride: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. This guide moves beyond a simple checklist, offering a deep dive into the why behind the personal protective equipment (PPE) protocols for handling 2-Chloromethyl-3-ethoxypyridine hydrochloride. Understanding the nature of this compound is the first step in mitigating risk. It is a substituted pyridine derivative, and like many halogenated heterocyclic compounds, it demands careful handling.

This guide is structured to provide a comprehensive operational plan, from risk assessment to disposal, ensuring that every step is a self-validating system of safety.

Hazard Identification: Know Your Compound

Before handling any chemical, a thorough understanding of its hazards is paramount. 2-Chloromethyl-3-ethoxypyridine hydrochloride is a corrosive solid that is harmful if swallowed. Based on data for the closely related compound, 2-(Chloromethyl)pyridine Hydrochloride, we can anticipate similar hazard characteristics.[1][2]

A crucial first step is to always consult the Safety Data Sheet (SDS) for the specific product you are using. The Globally Harmonized System (GHS) classifications provide a clear and immediate understanding of the primary risks.

Table 1: GHS Hazard Classification for 2-(Chloromethyl)pyridine Hydrochloride

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][2]Danger

Skin Corrosion (Sub-category 1C)H314: Causes severe skin burns and eye damage.[1][2]Danger

Serious Eye Damage (Category 1)H318: Causes serious eye damage.[1]Danger

Source: Adapted from TCI Chemicals and Jubilant Ingrevia Limited Safety Data Sheets.[1][2]

The key takeaways from this data are the compound's ability to cause severe, irreversible damage upon contact with skin and eyes, and its toxicity if ingested. This directly informs our PPE choices.

The Core Directive: Your Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the procedure being performed. For 2-Chloromethyl-3-ethoxypyridine hydrochloride, a corrosive solid, the primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[3][4]

Eye and Face Protection: The Non-Negotiable Barrier

Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5]

Enhanced Precaution (for bulk handling or splash risk): A full-face shield worn over chemical splash goggles.[3][6]

The Rationale: The "Causes serious eye damage" classification (H318) indicates that contact can lead to irreversible injury.[1] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. A face shield provides an additional layer of protection for the entire face, which is crucial when transferring larger quantities of the solid or working with its solutions.[4]

Skin Protection: A Two-Layer Defense

Recommended Material: Nitrile gloves are a suitable choice for protection against chlorinated solvents and for incidental contact.[7][8] For extended contact or immersion, heavier-duty gloves should be considered.

The Rationale: The H314 statement "Causes severe skin burns" means that direct contact must be avoided.[1][2] While no specific breakthrough time data is readily available for 2-Chloromethyl-3-ethoxypyridine hydrochloride, nitrile is generally effective against a range of chlorinated compounds.[7][9] It is critical to inspect gloves for any signs of degradation, punctures, or tears before each use.[8] Never reuse disposable gloves.[8]

Table 2: General Glove Material Compatibility

Glove MaterialPerformance with Chlorinated SolventsGeneral Recommendation
Nitrile Good to Excellent [7][9]Recommended for incidental contact.
Neoprene Good [7]Suitable alternative.
Latex (Natural Rubber) Poor to Fair [7]Not Recommended due to poor chemical resistance and potential for allergies.[7]
Butyl Rubber Poor [7]Not Recommended for halogenated solvents.[7]

This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.[10]

Minimum Requirement: A clean, buttoned laboratory coat.

Enhanced Precaution: A chemically resistant apron or coveralls, particularly when handling larger quantities.[3][6]

The Rationale: A lab coat prevents incidental contact with skin and contamination of personal clothing.[11] For procedures with a higher risk of spills, a chemically resistant apron provides an additional barrier. Contaminated clothing must be removed immediately and washed before reuse.[2][12]

Respiratory Protection: Controlling Inhalation

When is it necessary? Any procedure that may generate dust (e.g., weighing, transferring powder) should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

If a fume hood is not available or feasible: A NIOSH-approved respirator is required. The type depends on the specific conditions. For dust, a particulate respirator (e.g., N95, P100) may be sufficient. If vapors are a concern, an air-purifying respirator with organic vapor/acid gas cartridges would be necessary.[13]

The Rationale: The precautionary statement P260 advises "Do not breathe dust."[1] Fine powders can easily become airborne and be inhaled, leading to respiratory tract irritation and potential systemic toxicity.[14] Engineering controls, like a fume hood, are always the preferred first line of defense.[4]

Operational and Disposal Plans: A Step-by-Step Guide

Proper PPE is most effective when integrated into a safe workflow. The following diagram and protocol outline the critical steps for handling 2-Chloromethyl-3-ethoxypyridine hydrochloride.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep 1. Review SDS & Establish Designated Area ppe_check 2. Inspect PPE for Integrity (Gloves, Goggles, Coat) prep->ppe_check don_ppe 3. Don PPE (Coat, Goggles, Gloves) ppe_check->don_ppe handle 4. Handle Chemical (Weighing, Transfer, Reaction) don_ppe->handle decon 5. Decontaminate Workspace & Glassware handle->decon waste 6. Segregate & Label Halogenated Waste decon->waste doff_ppe 7. Doff PPE (Gloves, Goggles, Coat) waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.